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  • Product: (Benzyloxy)(pentyl)amine
  • CAS: 471256-91-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of (Benzyloxy)(pentyl)amine

This guide provides a comprehensive overview of the synthetic pathways for obtaining (benzyloxy)(pentyl)amine, a valuable molecule in the fields of medicinal chemistry and drug development. This document is intended for...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthetic pathways for obtaining (benzyloxy)(pentyl)amine, a valuable molecule in the fields of medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, mechanistic insights, and comparative data to inform laboratory practice.

Introduction

(Benzyloxy)(pentyl)amine, also known as N-pentyl-O-benzylhydroxylamine, is a secondary amine containing both a benzyloxy and a pentyl group attached to the nitrogen atom. Its structure lends itself to a variety of applications, including its potential use as an intermediate in the synthesis of more complex pharmacologically active molecules. The presence of the benzyloxy group allows for facile debenzylation to reveal the corresponding N-hydroxylamine, a versatile functional group in medicinal chemistry.

This guide will explore two primary and robust synthetic routes for the preparation of (benzyloxy)(pentyl)amine:

  • Pathway 1: N-Alkylation of O-Benzylhydroxylamine

  • Pathway 2: Reductive Amination of Pentanal with O-Benzylhydroxylamine

Each pathway will be discussed in detail, including the underlying chemical principles, step-by-step experimental procedures, and expected outcomes.

Pathway 1: N-Alkylation of O-Benzylhydroxylamine with a Pentyl Halide

This classical and direct approach involves the nucleophilic substitution of a pentyl halide with O-benzylhydroxylamine. The lone pair of electrons on the nitrogen atom of O-benzylhydroxylamine acts as a nucleophile, attacking the electrophilic carbon of the pentyl halide and displacing the halide to form the desired C-N bond.

Reaction Mechanism

The reaction proceeds via a typical SN2 mechanism. The rate of the reaction is influenced by the nature of the leaving group (I > Br > Cl), the solvent, and the base used to neutralize the hydrohalic acid byproduct.

G OBnNH2 O-Benzylhydroxylamine Product (Benzyloxy)(pentyl)amine OBnNH2->Product Nucleophilic Attack PentylBr 1-Bromopentane PentylBr->Product Base Base (e.g., K₂CO₃) Salt [Base-H]⁺Br⁻ Base->Salt Proton Abstraction

Figure 1. N-Alkylation of O-Benzylhydroxylamine.

Experimental Protocol

Materials:

  • O-Benzylhydroxylamine hydrochloride

  • 1-Bromopentane

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Preparation of Free O-Benzylhydroxylamine: In a round-bottom flask, dissolve O-benzylhydroxylamine hydrochloride in water and add a saturated aqueous solution of sodium bicarbonate until the solution is basic (pH > 8). Extract the aqueous layer three times with diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain O-benzylhydroxylamine as a colorless oil.

  • N-Alkylation Reaction: To a solution of O-benzylhydroxylamine (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq). Stir the suspension at room temperature for 15 minutes. Add 1-bromopentane (1.2 eq) dropwise to the mixture.

  • Reaction Monitoring and Work-up: Heat the reaction mixture to 60-80°C and monitor the progress by thin-layer chromatography (TLC).[1] Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous mixture with diethyl ether (3 x volume of aqueous layer).

  • Purification: Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford pure (benzyloxy)(pentyl)amine.[1][2]

Data Presentation
ParameterExpected Value
Yield 60-75%
Physical State Colorless to pale yellow oil
TLC (Hexanes:Ethyl Acetate 9:1) Rf ≈ 0.4

Pathway 2: Reductive Amination of Pentanal with O-Benzylhydroxylamine

Reductive amination is a versatile and widely used method for the synthesis of amines. This pathway involves the initial condensation of pentanal with O-benzylhydroxylamine to form an intermediate oxime ether, which is then reduced in situ to the desired secondary amine. This one-pot procedure is often preferred due to its efficiency and the use of milder reducing agents.[3][4]

Reaction Mechanism

The reaction proceeds in two main steps:

  • Oxime Ether Formation: Pentanal reacts with O-benzylhydroxylamine in a condensation reaction to form N-(benzyloxy)pentan-1-imine (an oxime ether). This reaction is typically catalyzed by a weak acid.

  • Reduction: The C=N double bond of the oxime ether is then selectively reduced by a hydride-based reducing agent, such as sodium triacetoxyborohydride [NaBH(OAc)₃] or sodium cyanoborohydride (NaBH₃CN).[5][6] Sodium triacetoxyborohydride is often preferred as it is a milder and more selective reagent that can be used in a one-pot procedure without the need for strict pH control and avoids the use of toxic cyanide reagents.[3][5]

G Pentanal Pentanal Oxime N-(Benzyloxy)pentan-1-imine Pentanal->Oxime OBnNH2 O-Benzylhydroxylamine OBnNH2->Oxime Condensation Reducer Reducing Agent (e.g., NaBH(OAc)₃) Product (Benzyloxy)(pentyl)amine Reducer->Product Oxime->Product Reduction

Figure 2. Reductive Amination Pathway.

Experimental Protocol

Materials:

  • O-Benzylhydroxylamine

  • Pentanal

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate solution

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: To a stirred solution of O-benzylhydroxylamine (1.0 eq) and pentanal (1.1 eq) in anhydrous DCM or DCE, add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.[7] A catalytic amount of acetic acid can be added to facilitate imine formation, particularly if the reaction is sluggish.[5]

  • Reaction Monitoring and Work-up: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 3-24 hours.[7] Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Separate the organic layer and extract the aqueous layer with DCM (2 x volume of aqueous layer). Combine the organic extracts, wash with water and brine, and then dry over anhydrous Na₂SO₄. Filter the mixture and concentrate the filtrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield pure (benzyloxy)(pentyl)amine.

Data Presentation
ParameterExpected Value
Yield 70-85%
Physical State Colorless to pale yellow oil
TLC (Hexanes:Ethyl Acetate 9:1) Rf ≈ 0.4

Characterization of (Benzyloxy)(pentyl)amine

The structure and purity of the synthesized (benzyloxy)(pentyl)amine can be confirmed by various spectroscopic techniques.

Technique Expected Data
¹H NMR (CDCl₃) δ ~7.3 (m, 5H, Ar-H), 4.7 (s, 2H, O-CH₂-Ph), 3.0 (t, 2H, N-CH₂-), 1.5 (m, 2H, N-CH₂-CH₂-), 1.3 (m, 4H, -(CH₂)₂-), 0.9 (t, 3H, -CH₃)
¹³C NMR (CDCl₃) δ ~138 (Ar-C), 128.5 (Ar-CH), 128.0 (Ar-CH), 127.5 (Ar-CH), 76 (O-CH₂-Ph), 55 (N-CH₂-), 30 (-CH₂-), 28 (-CH₂-), 22.5 (-CH₂-), 14 (-CH₃)
Mass Spec (ESI+) m/z 194.15 [M+H]⁺
FT-IR (neat) ν (cm⁻¹) ~3030 (Ar C-H), 2955, 2930, 2860 (Aliphatic C-H), 1495, 1455 (Ar C=C), 1100 (C-O)

Conclusion

Both the N-alkylation and reductive amination pathways offer viable and efficient routes for the synthesis of (benzyloxy)(pentyl)amine. The choice of method may depend on the availability of starting materials, desired scale, and the specific experimental capabilities of the laboratory. The N-alkylation route is a straightforward, classical approach, while the one-pot reductive amination often provides higher yields and operational simplicity. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to successfully synthesize this valuable compound for their research and development endeavors.

References

  • CN102531950A - Method for preparing O-benzylhydroxylamine hydrochloride - Google Patents.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • PubChem. (n.d.). O-benzylhydroxylamine. Retrieved from [Link]

  • Pudlo, M., et al. (2015). O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1. ACS Chemical Biology, 10(6), 1535-1544.
  • Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Retrieved from [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2015). NaBH4/PhCO2H: An Efficient system for Reductive Amination of Aldehydes. Oriental Journal of Chemistry, 31(4), 2337-2340.
  • Kalle, A. M., et al. (2019).
  • Oro, L. A., & Ciriano, M. A. (2010). Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes. Dalton Transactions, 39(35), 8203-8213.
  • Emami, S., & Foroumadi, A. (2012). One-pot sequential synthesis of O-(halo-substituted benzyl) hydroxylammonium salts. Arabian Journal of Chemistry, 5(2), 225-228.
  • Caron, S. (2020).
  • Hutchins, R. O., et al. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. The Journal of Organic Chemistry, 79(5), 2206-2212.
  • Grout, R. J., et al. (2003). Studies on the preparation of N-alkyl-O-phenylhydroxylamines. Journal of the Chemical Society, Perkin Transactions 1, (10), 1314-1326.
  • Dangerfield, E. M., et al. (2010). Synthesis of primary amines by one-pot reductive amination of aldehydes. Der Pharma Chemica, 2(4), 1-7.
  • Alinezhad, H., et al. (2013). Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. Chemistry & Chemical Technology, 7(1), 43-46.
  • Study.com. (n.d.). Draw the IR spectrum for Pentylamine and briefly give the rationale. Retrieved from [Link]

  • Bonomi, R., et al. (2020). Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride.
  • CN103304356A - Hydroxylamine synthesis method - Google Patents.
  • Griesbeck, A. G., & Maptue, N. E. (2010). O-Alkyl-N-acyl-N-phenylhydroxylamines as Photochemical Alkoxy Radical Precursors. The Journal of Organic Chemistry, 75(16), 5635–5641.
  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Retrieved from [Link]

  • Ethier, A. M., et al. (2015). The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide. The Journal of Organic Chemistry, 80(13), 6845–6850.
  • Selva, M., et al. (2005). N-Benzylation of primary aliphatic amines with dibenzyl carbonate under solventless conditions in the presence of tetraalkylphosphonium salts. Green Chemistry, 7(1), 57-61.
  • Wei, Y., et al. (2011). Preparative isolation and purification of alkaloids from Picrasma quassiodes (D. Don) Benn. by high-speed countercurrent chromatography.
  • Ziyaei, A., et al. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Scientific Reports, 13(1), 11881.
  • Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride. Retrieved from [Link]

  • Powers, D. C., & Baran, P. S. (2024). Oxidative Syntheses of N,N-Dialkylhydroxylamines. The Journal of Organic Chemistry.
  • Alinezhad, H., et al. (2010). Direct reductive amination of carbonyl compounds using sodium borohydride-silica chloride. Turkish Journal of Chemistry, 34(2), 307-312.
  • Organic Chemistry Portal. (n.d.). hydroxylamine synthesis by amination (alkylation). Retrieved from [Link]

  • Myers, A. G. (n.d.).
  • Reddit. (2023). How to purify Benzylamine? r/OrganicChemistry. Retrieved from [Link]

  • Wu, J., et al. (2022). Facile synthesis of naphthalene-based porous organic salts for photocatalytic oxidative coupling of amines in air.
  • Bae, J. W., et al. (2000). A one-pot synthesis of N-alkylaminobenzenes from nitroaromatics: reduction followed by reductive amination using B10H14.
  • Zdrojewski, T., & Jonczyk, A. (1998). Application of (13)C NMR Spectroscopy and (13)C-Labeled Benzylammonium Salts to the Study of Rearrangements of Ammonium Benzylides. The Journal of Organic Chemistry, 63(3), 452-457.
  • ATB. (n.d.). Benzyl-p-tolyl-amine. Retrieved from [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • Kumar, A., et al. (2019). One-pot synthesis of amides via the oxidative amidation of aldehydes and amines catalyzed by a copper-MOF. Scientific Reports, 9(1), 10629.
  • Bajpai, V. K., et al. (2016). Isolation and purification of plant secondary metabolites using column-chromatographic technique. Bangladesh Journal of Pharmacology, 11(3), 645-649.
  • Levin, M. (2023). N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide. Organic Syntheses, 100, 113-135.
  • UCLA. (n.d.). IR: amines. Retrieved from [Link]

  • ResearchGate. (n.d.). a Infrared spectra of styrene, benzaldehyde, benzylamine, benzyl... Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 25 MHz, D2O, predicted). Retrieved from [Link]

Sources

Exploratory

(Benzyloxy)(pentyl)amine CAS number 471256-91-4

(Benzyloxy)(pentyl)amine: A Versatile -Alkoxyamine Scaffold CAS Number: 471256-91-4 Synonyms: -(Benzyloxy)pentan-1-amine; -Benzyl- -pentylhydroxylamine Molecular Formula: Molecular Weight: 193.29 g/mol Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

(Benzyloxy)(pentyl)amine: A Versatile -Alkoxyamine Scaffold

CAS Number: 471256-91-4 Synonyms:


-(Benzyloxy)pentan-1-amine; 

-Benzyl-

-pentylhydroxylamine Molecular Formula:

Molecular Weight: 193.29 g/mol

Executive Summary

(Benzyloxy)(pentyl)amine (CAS 471256-91-4) is a specialized secondary amine intermediate belonging to the class of


-alkyl-

-benzylhydroxylamines
. It serves as a critical building block in the synthesis of hydroxamic acids,

-hydroxyureas, and siderophore mimics.

Its structural value lies in its orthogonal reactivity : the benzyl group acts as a robust protecting group for the oxygen atom, allowing the secondary amine to undergo acylation, alkylation, or sulfonylation without interference. Upon catalytic hydrogenolysis, the benzyl group is removed to reveal the free


-pentylhydroxylamine moiety—a pharmacophore essential for zinc-binding metalloprotease inhibitors (e.g., MMPs, HDACs) and 5-lipoxygenase (5-LOX) inhibitors.

This guide details the optimized synthesis, physicochemical properties, and divergent applications of this compound in modern drug discovery.

Chemical Identity & Physicochemical Profile[1]

PropertySpecification
CAS Number 471256-91-4
IUPAC Name

-(Benzyloxy)pentan-1-amine
Structure

Physical State Colorless to pale yellow oil (at 25°C)
Boiling Point (Est.) 135–140°C at 1.5 mmHg
Solubility Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in Water
pKa (Conj.[1] Acid) ~4.5–5.0 (Less basic than dialkylamines due to electronegative oxygen)
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen)

Synthetic Methodology

The most robust route to (Benzyloxy)(pentyl)amine avoids direct alkylation of


-benzylhydroxylamine with pentyl halides, which often leads to over-alkylation (formation of tertiary amines). Instead, a Reductive Amination  strategy is employed.
Optimized Protocol: Reductive Amination

Reaction Logic: This method relies on the condensation of pentanal with


-benzylhydroxylamine to form an oxime ether intermediate, which is selectively reduced in situ. This ensures mono-alkylation selectivity.

Reagents:

  • Substrate: Pentanal (Valeraldehyde) [1.0 equiv]

  • Amine Source:

    
    -Benzylhydroxylamine hydrochloride [1.1 equiv]
    
  • Reductant: Sodium cyanoborohydride (

    
    ) [1.5 equiv] or Sodium triacetoxyborohydride (
    
    
    
    )
  • Solvent: Methanol (MeOH) with Acetic Acid (AcOH) to adjust pH to ~5.

Step-by-Step Workflow:

  • Oxime Formation: Dissolve

    
    -benzylhydroxylamine HCl in MeOH. Add Pentanal. Adjust pH to 5–6 with glacial acetic acid. Stir at Room Temperature (RT) for 1 hour to form the 
    
    
    
    -benzyloxime intermediate.
  • Reduction: Cool the mixture to 0°C. Add

    
     portion-wise over 20 minutes. (Note: 
    
    
    
    is preferred over
    
    
    to prevent reduction of the aldehyde before imine formation).
  • Quench: Stir for 4–12 hours. Quench with saturated aqueous

    
     to neutralize acid and decompose excess borohydride.
    
  • Extraction: Evaporate MeOH. Extract the aqueous residue with Ethyl Acetate (

    
    ).[2]
    
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Purify via flash column chromatography (Hexanes/EtOAc gradient).
    
Synthetic Pathway Visualization

The following diagram illustrates the reductive amination pathway and the critical intermediate states.

SynthesisPathway Start1 Pentanal (Aldehyde) Inter Oxime Ether Intermediate (pH 5, MeOH) Start1->Inter Condensation Start2 O-Benzylhydroxylamine (Amine Source) Start2->Inter Product (Benzyloxy)(pentyl)amine (Target) Inter->Product Hydride Transfer Reagent NaCNBH3 (Selective Reduction) Reagent->Inter Reductant

Figure 1: Selective synthesis of (Benzyloxy)(pentyl)amine via reductive amination to prevent over-alkylation.

Applications in Drug Discovery

(Benzyloxy)(pentyl)amine acts as a "masked" hydroxylamine. Its primary utility is in generating pharmacophores that bind catalytic metal ions (Zn²⁺, Fe³⁺) in enzymes.

Divergent Synthesis Matrix

Once synthesized, the secondary amine nitrogen can be functionalized to create three major classes of inhibitors:

  • Hydroxamic Acids (HDAC/MMP Inhibitors):

    • Reaction: Acylation with an acid chloride followed by Hydrogenolysis.

    • Mechanism: The resulting

      
      -hydroxyamide chelates the Zinc ion in the active site of Histone Deacetylases (HDACs) or Matrix Metalloproteinases (MMPs). The pentyl group provides hydrophobic interaction with the enzyme's S1' pocket.
      
  • 
    -Hydroxyureas (5-LOX Inhibitors): 
    
    • Reaction: Reaction with trimethylsilyl isocyanate or organic isocyanates.

    • Mechanism: Similar to Zileuton, these compounds chelate the non-heme iron in 5-Lipoxygenase, preventing leukotriene biosynthesis (anti-asthma/anti-inflammatory).

  • Reverse Hydroxamates:

    • Reaction: Coupling with carboxylic acids using EDC/HOBt.

Application Workflow Diagram

Applications Core (Benzyloxy)(pentyl)amine CAS 471256-91-4 Sub1 Acylation (R-COCl) Core->Sub1 Sub2 Carbamoylation (KOCN / H+) Core->Sub2 Sub3 Hydrogenolysis (H2, Pd/C) Core->Sub3 Prod1 N-Pentyl-N-benzyloxyamide Sub1->Prod1 Prod2 N-Pentyl-N-benzyloxyurea Sub2->Prod2 Prod3 N-Pentylhydroxylamine (Free base) Sub3->Prod3 Target1 Hydroxamic Acid Drugs (HDAC/MMP Inhibitors) Prod1->Target1 Deprotection (H2/Pd) Target2 N-Hydroxyurea Drugs (5-LOX Inhibitors) Prod2->Target2 Deprotection (H2/Pd)

Figure 2: Divergent synthetic utility of the (Benzyloxy)(pentyl)amine scaffold.

Handling, Stability, and Safety

Stability
  • Thermal: Stable at room temperature. Avoid heating above 100°C without solvent, as

    
    -O bonds can be labile at high temperatures.
    
  • Chemical: The

    
    -alkoxyamine bond is stable to basic conditions and mild acids. Strong mineral acids (conc. HCl) may cause hydrolysis or rearrangement.
    
  • Oxidation: Susceptible to oxidation at the nitrogen; store under inert gas.

Safety Protocol
  • Hazards: Irritant to eyes, skin, and respiratory system. Potential sensitizer.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Spill Cleanup: Absorb with sand or vermiculite. Neutralize area with dilute acid if necessary, then wash with water.

References

  • Preparation of N-Alkoxyamines via Reductive Amination

    • Title: "Reductive Alkylation of Alkoxyamines with Carbonyl Compounds."
    • Source:Journal of Organic Chemistry.
    • Context: Establishes the protocol for reacting -substituted hydroxylamines with aldehydes using .
  • Pharmacological Relevance of N-Pentyl-N-Hydroxyureas

    • Title: "Discovery of Zileuton (A-64077), a Potent and Selective Inhibitor of 5-Lipoxygenase."
    • Source:Journal of Medicinal Chemistry.
    • Context: Validates the -hydroxyurea pharmacophore derived
  • Synthesis of Hydroxamic Acids from O-Benzyl Precursors

    • Title: "Recent Advances in the Synthesis of Hydroxamic Acids."
    • Source:Chemical Reviews.
    • Context: Reviews the deprotection of -benzyl hydroxam
  • General Properties of N-Alkoxyamines

    • Title: "Physicochemical properties of N-alkoxyamines."
    • Source:PubChem/NIH.
    • Context: General d

Sources

Foundational

Technical Monograph: (Benzyloxy)(pentyl)amine

Molecular Architecture, Synthetic Protocols, and Reactivity Profiles Executive Summary (Benzyloxy)(pentyl)amine (CAS: Derivative of 622-33-3 family) represents a specialized class of -disubstituted hydroxylamines . Unlik...

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Architecture, Synthetic Protocols, and Reactivity Profiles

Executive Summary

(Benzyloxy)(pentyl)amine (CAS: Derivative of 622-33-3 family) represents a specialized class of


-disubstituted hydroxylamines . Unlike standard secondary amines, this molecule features an oxygen atom directly bonded to the nitrogen center, imparting unique electronic properties known as the alpha-effect .

This guide dissects the structural utility of (benzyloxy)(pentyl)amine as a versatile building block. It serves as a protected form of


-pentylhydroxylamine, a precursor to hydroxamic acids (histone deacetylase inhibitors), and a scaffold for generating 

-alkoxyurea libraries. Its lipophilic pentyl tail combined with the removable benzyl protection group makes it an ideal candidate for fragment-based drug discovery (FBDD) where solubility and controlled reactivity are paramount.

Molecular Architecture & Physiochemical Properties

Structural Analysis

The molecule consists of a central nitrogen atom flanked by a pentyl chain and a benzyloxy group. This connectivity (


) fundamentally alters the nitrogen's behavior compared to a standard dialkylamine.
  • The Alpha-Effect: The adjacent oxygen atom possesses lone pairs that interact with the nitrogen lone pair. While this inductive electron withdrawal lowers the basicity (pKa), the repulsion between the lone pairs raises the ground state energy, significantly increasing nucleophilicity toward acylating agents.

  • Lipophilicity: The benzyl and pentyl groups create a highly hydrophobic profile, facilitating cell membrane permeability in biological assays.

Physiochemical Data Profile

Note: Values marked with () are predicted based on fragment contribution methods (ChemAxon/ACD) for this specific derivative.*

PropertyValue / DescriptionSignificance
IUPAC Name

-(Benzyloxy)pentan-1-amine
Standard nomenclature
Molecular Formula

Core composition
Molecular Weight 193.29 g/mol Fragment size suitable for FBDD
pKa (Conjugate Acid) ~4.5 - 5.5Critical: Significantly less basic than pentylamine (pKa ~10.6).[1][2] Requires stronger bases or specific conditions for protonation.
LogP ~3.8High lipophilicity; requires organic co-solvents (DMSO, MeOH) for assays.[1]
H-Bond Donors 1 (NH)Capable of specific binding interactions.[1]
Boiling Point >250°C (Predicted)High-boiling liquid/low-melting solid.[1]

Synthetic Pathways: The "How-To"

To synthesize (benzyloxy)(pentyl)amine with high fidelity, we reject direct alkylation of


-benzylhydroxylamine with pentyl halides due to the risk of over-alkylation (forming the quaternary or tertiary species).

The Gold Standard: Reductive Amination The most robust protocol utilizes the reductive amination of pentanal (valeraldehyde) with


-benzylhydroxylamine. This route ensures mono-alkylation and high chemoselectivity.
Synthesis Workflow Diagram

G Reactant1 O-Benzylhydroxylamine HCl Salt Intermediate Oxime Ether Intermediate Reactant1->Intermediate pH 4-5 MeOH Reactant2 Pentanal (1.0 eq) Reactant2->Intermediate Product (Benzyloxy)(pentyl)amine (Target) Intermediate->Product Reduction Reagent Reducing Agent (NaBH3CN or STAB) Reagent->Intermediate

Figure 1: Selective synthesis via reductive amination prevents over-alkylation common in direct halide displacement.

Detailed Experimental Protocol

Validation: This protocol is self-validating via TLC monitoring (disappearance of aldehyde).

Reagents:

  • 
    -Benzylhydroxylamine hydrochloride (
    
    
    
    equiv)
  • Pentanal (

    
     equiv)
    
  • Sodium Cyanoborohydride (

    
    ) (
    
    
    
    equiv) or Sodium Triacetoxyborohydride (STAB)
  • Methanol (Anhydrous)

  • Acetic Acid (glacial)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve

    
    -benzylhydroxylamine hydrochloride (10 mmol) in anhydrous methanol (30 mL).
    
  • pH Adjustment: The solution will be acidic. Add glacial acetic acid dropwise to adjust the pH to approximately 4–5. Why? This catalyzes the formation of the oxime ether intermediate without protonating the reducing agent too rapidly.

  • Imine Formation: Add pentanal (10 mmol) dropwise. Stir at room temperature for 30–60 minutes. Monitor by TLC (Hexane/EtOAc) to ensure the aldehyde is consumed.

  • Reduction: Cool the mixture to 0°C. Add

    
     (15 mmol) in small portions over 15 minutes. Caution: Vent toxic HCN gas if using cyanoborohydride; perform in a fume hood. Alternatively, use STAB for a safer profile.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours.

  • Quench & Workup:

    • Quench with saturated aqueous

      
       (removes excess acid and neutralizes boron complexes).
      
    • Extract with Dichloromethane (

      
       mL).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification: Purify via flash column chromatography (Silica gel, Gradient: 0-20% EtOAc in Hexanes). The product is typically a colorless to pale yellow oil.

Reactivity Profile & Mechanistic Insights[1][3]

Understanding the reactivity of (benzyloxy)(pentyl)amine is crucial for its application in library synthesis.

The Divergent Reactivity Map

Reactivity Core (Benzyloxy)(pentyl)amine Hydroxamic N-Pentyl-N-benzyloxyamide (Protected Hydroxamic Acid) Core->Hydroxamic Nucleophilic Attack (Alpha Effect) Hydroxylamine N-Pentylhydroxylamine (Deprotected Core) Core->Hydroxylamine Benzyl Deprotection Amine Pentylamine (Reductive Cleavage) Core->Amine N-O Bond Rupture AcylAgent + R-COCl / Base H2Pd + H2 / Pd-C TiCl3 + TiCl3 or Zn/AcOH

Figure 2: The molecule serves as a divergence point. Route 1 yields hydroxamic acid precursors; Route 2 yields free hydroxylamines.[1]

Mechanistic Causality[1]
  • Acylation (The Alpha Effect): Despite a low pKa (~5), the nitrogen is highly nucleophilic. In the presence of a non-nucleophilic base (e.g., DIPEA), it reacts rapidly with acyl chlorides or isocyanates. This is the primary route for generating Hydroxamic Acid libraries (HDAC inhibitors).

  • Hydrogenolysis (Deprotection): The benzyl group is orthogonal to the pentyl chain. Using

    
     (1 atm) and 10% Pd/C in methanol cleanly removes the benzyl group, revealing the free 
    
    
    
    -pentylhydroxylamine (
    
    
    ). This species is capable of chelating metals (
    
    
    ,
    
    
    ).
  • N-O Cleavage: Under harsh reducing conditions (Zn/AcOH or

    
    ), the N-O bond breaks. This is generally undesired unless the goal is to use the hydroxylamine as a "masked" primary amine.
    

References

  • Sigma-Aldrich. Product Specification: N-Benzylhydroxylamine hydrochloride. Retrieved from .

  • Touchette, K. M. (2006).[3] "Reductive Amination: A Remarkable Experiment for the Organic Laboratory." Journal of Chemical Education. (Demonstrates the robustness of reductive amination protocols).

  • Chimia. (2025).[4] N-Alkoxyamines: Synthesis, Properties, and Applications. (Review of pKa and stability of N-alkoxy derivatives).

  • Organic Chemistry Portal. Amine Synthesis by Reductive Amination. Retrieved from .

  • Alfa Chemistry. pKa Values of Amines and Nitrogen Compounds. Retrieved from .

Sources

Exploratory

Technical Guide: (Benzyloxy)(pentyl)amine Physicochemical Profile & Stability

Executive Summary: The "Masked" Amine (Benzyloxy)(pentyl)amine (also known as O-benzyl-N-pentylhydroxylamine) represents a specialized class of N-alkoxyamines used frequently as intermediates in the synthesis of hydroxam...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Masked" Amine

(Benzyloxy)(pentyl)amine (also known as O-benzyl-N-pentylhydroxylamine) represents a specialized class of N-alkoxyamines used frequently as intermediates in the synthesis of hydroxamic acids, N-oxyureas, and bioactive heterocycles.

Unlike standard aliphatic amines (e.g., pentylamine), this compound exhibits a drastically suppressed basicity due to the electronegative oxygen atom adjacent to the nitrogen. This "alpha-effect" lowers the pKa of the conjugate acid from ~10.5 to approximately 4.5–5.0. Understanding this physicochemical shift is critical for extraction, purification, and stability profiling. This guide provides an in-depth analysis of its solubility behavior, stability limits, and handling protocols.

Physicochemical Specifications

PropertySpecificationNotes
IUPAC Name N-(Benzyloxy)pentan-1-amine
Structure Ph-CH₂-O-NH-(CH₂)₄-CH₃Secondary N-alkoxyamine
Molecular Formula C₁₂H₁₉NO
Molecular Weight 193.29 g/mol
Physical State Colorless to pale yellow oil
Boiling Point ~130–140 °C (at 10 mmHg)Estimated based on O-benzylhydroxylamine
pKa (Conjugate Acid) 4.6 ± 0.5 Critical distinction from alkylamines (pKa ~10)
LogP (Predicted) 3.2 – 3.5Highly lipophilic in free base form

Solubility & Partitioning Analysis

The pH-Dependent Solubility Switch

The solubility of (Benzyloxy)(pentyl)amine is governed by its protonation state. Due to its low pKa (~4.6), it behaves differently than standard amines in extraction workflows.

  • pH > 6 (Neutral/Basic): The molecule exists almost exclusively as the free base . It is highly lipophilic and insoluble in water. It will partition into organic solvents (DCM, EtOAc, MTBE).

  • pH < 3 (Acidic): The nitrogen becomes protonated (N-H₂⁺), forming a water-soluble salt.

Implication for Purification: Unlike pentylamine, which requires pH > 12 to be fully extracted into organics, (Benzyloxy)(pentyl)amine can be extracted into organic solvents even at pH 7 . To retain it in the aqueous phase, the pH must be driven below 3.

Solvent Compatibility Table
SolventSolubility (Free Base)Suitability
Water (pH 7) < 0.1 mg/mL (Insoluble)Phase separation medium
0.1 M HCl > 50 mg/mL (Soluble)Forms hydrochloride salt
Dichloromethane MiscibleExcellent for extraction
Methanol/Ethanol MiscibleGood for reactions/storage
DMSO MiscibleSuitable for biological assays
Hexanes SolubleUseful for silica chromatography

Stability & Degradation Profile

Chemical Stability

The N-alkoxyamine linkage (C-O-N-C) confers unique stability properties:

  • Hydrolysis Resistance: The ether linkage (C-O) and the amine bond (N-C) are generally stable to aqueous acid and base at room temperature. It does not hydrolyze as easily as esters or amides.

  • Oxidation Susceptibility: The secondary nitrogen is susceptible to oxidation to the nitrone (Ph-CH₂-O-N=CH-C₄H₉) under aerobic conditions or with oxidants like mCPBA.

  • Reductive Cleavage: The N-O bond is the "weak link." It is labile to hydrogenolysis (H₂/Pd-C) or strong dissolving metal reductions (Zn/AcOH), which cleave the molecule into pentylamine and benzyl alcohol .

Thermal Stability[1]
  • Storage: Stable at -20°C for >1 year.

  • Processing: Can withstand short-term heating (up to 80°C) during synthesis, but prolonged exposure to high temperatures (>100°C) may induce radical decomposition via N-O homolysis.

Visualization: Stability & Reactivity Map

StabilityMap Compound (Benzyloxy)(pentyl)amine (Free Base) Salt Protonated Salt (Water Soluble) Compound->Salt Acid (pH < 3) Nitrone Nitrone Derivative (Oxidative Impurity) Compound->Nitrone Oxidation (O2/mCPBA) Cleavage Pentylamine + Benzyl Alcohol Compound->Cleavage Reduction (H2/Pd or Zn/AcOH) N-O Bond Cleavage Salt->Compound Base (pH > 6)

Figure 1: Reactivity map showing the pH-dependent equilibrium (green) and irreversible degradation pathways (red).

Experimental Protocols

Protocol A: Determination of Aqueous Solubility (pH Profile)

This protocol validates the "pH Switch" behavior described above.

Materials:

  • (Benzyloxy)(pentyl)amine (100 mg)

  • Phosphate buffers (pH 2.0, 7.4, 10.0)

  • HPLC-UV or LC-MS system

Procedure:

  • Preparation: Aliquot 10 mg of the compound into three separate 4 mL vials.

  • Addition: Add 2.0 mL of the respective buffer (pH 2.0, 7.4, 10.0) to each vial.

  • Equilibration: Vortex vigorously for 1 minute, then shake at room temperature for 24 hours.

  • Filtration: Filter the supernatant using a 0.22 µm PTFE syringe filter.

  • Analysis: Analyze the filtrate by HPLC.

    • Expected Result: High peak area at pH 2.0 (Salt form dissolved). Near-zero peak area at pH 7.4 and 10.0 (Free base insoluble).

Protocol B: Forced Degradation (Stress Testing)

Use this to establish storage limits.

Procedure:

  • Oxidative Stress: Dissolve 5 mg in MeOH. Add 1 eq. of 30% H₂O₂. Incubate at 25°C for 4 hours. Analyze for Nitrone formation (Mass shift: M+2 or M-2 depending on mechanism).

  • Acid/Base Stress: Dissolve in 1M HCl and 1M NaOH separately. Heat to 60°C for 4 hours. Analyze for hydrolysis (Stability expected).

  • Reductive Stress (Control): Treat with Zn dust in Acetic Acid. Analyze for disappearance of parent peak and appearance of Pentylamine (MW 87) and Benzyl Alcohol (MW 108).

Handling & Storage Recommendations

Based on the stability profile, the following Standard Operating Procedures (SOP) are recommended:

  • Atmosphere: Store under Argon or Nitrogen. While not spontaneously pyrophoric, the secondary amine functionality can slowly oxidize over months if exposed to air.

  • Temperature: Long-term storage at -20°C is optimal to prevent slow N-O bond homolysis.

  • Container: Amber glass vials with PTFE-lined caps. Avoid metal containers which might catalyze reductive decomposition.

  • Safety: Treat as a potential skin irritant and sensitizer (typical for hydroxylamine derivatives). Use nitrile gloves.

References

  • PubChem. O-Benzylhydroxylamine (Compound Summary). National Library of Medicine. [Link]

  • Maimone, T. J., & Buchwald, S. L. (2010). Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate. Journal of the American Chemical Society. [Link]

  • Chimia. N-Alkoxyamines: Synthesis, Properties, and Applications. (Discusses pKa ranges of 1.5–5 for alkoxyamines). [Link]

  • Organic Chemistry Portal. Synthesis of O-substituted Hydroxylamines.[Link]

  • Bordwell pKa Table. Acidity in DMSO and Water. (Reference for general amine vs alkoxyamine acidity). [Link]

Foundational

(Benzyloxy)(pentyl)amine: A Pro-Active In-Depth Technical Guide to Unveiling Therapeutic Potential

Foreword: Charting a Course for Novel Compound Evaluation In the dynamic landscape of drug discovery, the journey of a novel chemical entity from conceptualization to a potential therapeutic agent is both intricate and d...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting a Course for Novel Compound Evaluation

In the dynamic landscape of drug discovery, the journey of a novel chemical entity from conceptualization to a potential therapeutic agent is both intricate and demanding. This guide is crafted for the discerning researcher, scientist, and drug development professional, offering a comprehensive roadmap for the systematic evaluation of "(Benzyloxy)(pentyl)amine." As a compound with a paucity of published data, it presents a unique opportunity to apply a rigorous, multi-faceted investigatory workflow. This document eschews a rigid, templated approach, instead providing a strategic and scientifically-grounded framework. We will navigate the essential stages of in silico prediction, chemical synthesis, a tiered in vitro screening cascade, and preliminary mechanism of action studies. Each step is designed to build upon the last, creating a self-validating system that ensures the generation of robust and reliable data. Our narrative is rooted in the principles of Expertise, Experience, and Trustworthiness, aiming to empower your research endeavors with both methodological rigor and insightful, field-proven perspectives.

Section 1: In Silico Profiling: The Digital Compass for Biological Exploration

Before embarking on costly and time-consuming wet-lab experiments, a robust in silico assessment is paramount.[1][2] This initial phase provides a predictive framework for the compound's pharmacokinetic properties and potential biological targets, guiding the subsequent experimental design.[3] The overarching goal is to ascertain the "drug-likeness" of (Benzyloxy)(pentyl)amine and to generate initial hypotheses regarding its therapeutic potential.[4]

Physicochemical Properties and Drug-Likeness Assessment

The first step in our in silico analysis is to evaluate the fundamental physicochemical properties of (Benzyloxy)(pentyl)amine against established criteria for oral bioavailability, such as Lipinski's Rule of Five.[5] These parameters, including molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors, are critical determinants of a molecule's ability to be absorbed, distributed, metabolized, and excreted (ADME).[5]

PropertyPredicted Value for (Benzyloxy)(pentyl)amineLipinski's Rule of Five Guideline
Molecular Weight~193.29 g/mol < 500 g/mol
LogP (Octanol-Water Partition Coefficient)~3.5< 5
Hydrogen Bond Donors1< 5
Hydrogen Bond Acceptors2< 10

These are estimated values and should be experimentally verified.

Predictive Modeling of Biological Activity

With a favorable drug-like profile predicted, the next stage involves computational screening against extensive databases of known bioactive molecules and protein targets. This can unearth potential mechanisms of action and guide the selection of appropriate biological assays. Machine learning algorithms and other computational methods can be employed to predict a compound's activity against various targets.[6][7]

Experimental Workflow: In Silico Target Prediction

in_silico_workflow cluster_input Input cluster_prediction Prediction Engines cluster_output Output Compound_Structure (Benzyloxy)(pentyl)amine SMILES String Target_Prediction Target Prediction (e.g., SwissTargetPrediction) Compound_Structure->Target_Prediction Input Structure ADMET_Prediction ADMET Prediction (e.g., SwissADME) Compound_Structure->ADMET_Prediction Input Structure Predicted_Targets List of Potential Protein Targets Target_Prediction->Predicted_Targets Generates Pharmacokinetic_Profile Predicted ADMET Properties ADMET_Prediction->Pharmacokinetic_Profile Generates

Caption: In silico workflow for predicting biological targets and ADMET properties.

Section 2: Synthesis and Characterization: From Digital Blueprint to Physical Reality

Proposed Synthetic Pathway: Reductive Amination

This two-step, one-pot reaction would involve the reaction of benzaldehyde with pentylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine.

Step-by-Step Synthesis Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve benzaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloromethane.

  • Imine Formation: Add pentylamine (1.1 eq) to the solution and stir at room temperature for 1-2 hours. The reaction can be monitored by thin-layer chromatography (TLC).

  • Reduction: Once imine formation is complete, cool the reaction mixture to 0°C and add a reducing agent such as sodium borohydride (NaBH4) (1.5 eq) portion-wise.

  • Workup: After the reaction is complete, quench with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Structural Verification

The identity and purity of the synthesized (Benzyloxy)(pentyl)amine must be rigorously confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Section 3: A Tiered In Vitro Screening Cascade: Interrogating Biological Activity

A well-designed screening cascade is crucial for efficient and cost-effective decision-making in the early stages of drug discovery.[10] The cascade should be structured to first identify broad biological activity and then to progressively refine our understanding of the compound's potency and selectivity.[11]

Workflow for a Tiered In Vitro Screening Cascade

screening_cascade Tier1 Tier 1: Broad Cytotoxicity and Phenotypic Screening Tier2 Tier 2: Target-Based Assays (Informed by in silico predictions) Tier1->Tier2 Active Compounds Tier3 Tier 3: Secondary and Selectivity Assays Tier2->Tier3 Potent Hits Go_NoGo Go/No-Go Decision and Lead Optimization Tier3->Go_NoGo Selective Leads

Caption: A tiered approach for in vitro screening of novel compounds.

Tier 1: Broad Spectrum Bioactivity Screening

The initial tier aims to cast a wide net to detect any significant biological effects of (Benzyloxy)(pentyl)amine.

Protocol: Cell Viability/Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Plate a panel of human cancer cell lines (e.g., HeLa, MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of (Benzyloxy)(pentyl)amine (e.g., 0.1 to 100 µM) for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Tier 2: Target-Based and Mechanistic Assays

Based on the results of the in silico predictions and the Tier 1 screen, more focused assays can be employed to investigate specific molecular targets. For instance, if antiproliferative activity is observed, assays targeting key regulators of the cell cycle or apoptosis could be implemented.

Tier 3: Lead Characterization and Selectivity Profiling

Promising hits from Tier 2 will be subjected to more in-depth characterization to determine their potency (IC50/EC50 values) and selectivity against related targets.

Section 4: Data Analysis and Interpretation: Translating Data into Knowledge

The data generated from the screening cascade must be meticulously analyzed to make informed decisions about the future of the compound.[12]

Data Presentation: Summary of Hypothetical Screening Results

AssayCell LineIC50 (µM)Notes
MTT AssayHeLa15.2Moderate antiproliferative activity
MTT AssayMCF-7> 100No significant activity
MTT AssayA54925.8Mild antiproliferative activity

Section 5: Concluding Remarks and Future Directions

This guide has provided a comprehensive and scientifically rigorous framework for the initial evaluation of the potential biological activity of (Benzyloxy)(pentyl)amine. The proposed workflow, from in silico prediction to a tiered in vitro screening cascade, is designed to be both efficient and informative, allowing for the early identification of promising therapeutic leads. The journey of a novel compound is a marathon, not a sprint, and the foundational data generated through these initial studies are critical for navigating the subsequent stages of drug development.

References

  • Cai, W., Yang, Y., Ma, J., Cao, J., Ren, X., & Zhao, B. (Year). Synthesis of benzylic amines. Organic Chemistry Portal. Retrieved from [Link]

  • Gedeck, P., & Kramer, C. (2009). In Silico Prediction of Drug Properties. Bentham Science Publishers. Retrieved from [Link]

  • Genedata. (n.d.). Advancing Small Molecules - Workflows. Retrieved from [Link]

  • Kansy, M., Senner, F., & Gubernator, K. (2009). In silico prediction of drug properties. PubMed. Retrieved from [Link]

  • Korcsmár, E., et al. (2024). Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency. Archiv der Pharmazie. Retrieved from [Link]

  • Lipinski, C. A. (2016). In Silico ADME Prediction of Drug Likeness and Pharmacokinetics Properties of Rhodamine Molecules. Bio-Evolution and Physico-Chemical Levels of Life. Retrieved from [Link]

  • Nelson, M. (2022). Enabling Seamless Workflows for Small Molecule Drug Discovery. Pharma's Almanac. Retrieved from [Link]

  • O'Boyle, N. M., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Retrieved from [Link]

  • Rathi, E., et al. (2022). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. PMC. Retrieved from [Link]

  • Syngene International. (n.d.). How to Develop a Successful in vitro Screening Strategy. Retrieved from [Link]

  • Vistoli, G., et al. (Year). Prediction of Drug-Like Properties. Madame Curie Bioscience Database - NCBI Bookshelf. Retrieved from [Link]

  • Zhang, Y., et al. (2023). In Silico Prediction and Validation of the Permeability of Small Molecules Across the Blood–Brain Barrier. MDPI. Retrieved from [Link]

  • Zupan, J., et al. (2024). In vitro testing of top-ranked predicted compounds from an FDA-approved... ResearchGate. Retrieved from [Link]

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Exploratory

(Benzyloxy)(pentyl)amine Derivatives and Analogs: An In-depth Technical Guide for Drug Development Professionals

Introduction (Benzyloxy)(pentyl)amine derivatives and analogs represent a versatile class of compounds with significant potential in the field of drug discovery and development. This technical guide provides a comprehens...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(Benzyloxy)(pentyl)amine derivatives and analogs represent a versatile class of compounds with significant potential in the field of drug discovery and development. This technical guide provides a comprehensive overview of their synthesis, physicochemical properties, and therapeutic applications, with a particular focus on their role as enzyme inhibitors. The content is tailored for researchers, scientists, and drug development professionals, offering in-depth scientific insights and practical methodologies.

The core structure, featuring a flexible pentyl chain linked to a benzyloxyamine moiety, allows for extensive structural modifications. This adaptability is key to tuning the compound's biological activity and pharmacokinetic profile, making this scaffold a promising starting point for the design of novel therapeutic agents.

Synthesis and Chemical Properties

The synthesis of (benzyloxy)(pentyl)amine derivatives is typically achieved through well-established organic chemistry reactions. A common and efficient method involves the N-alkylation of O-benzylhydroxylamine with a suitable pentyl halide.

General Synthetic Protocol: N-Alkylation of O-Benzylhydroxylamine

This protocol provides a step-by-step methodology for the synthesis of a model (benzyloxy)(pentyl)amine derivative.

Materials:

  • O-Benzylhydroxylamine hydrochloride[1]

  • 1-Bromopentane

  • Potassium carbonate (K2CO3)

  • Anhydrous acetonitrile (CH3CN)

  • Dichloromethane (CH2Cl2)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Experimental Procedure:

  • O-Benzylhydroxylamine hydrochloride is dissolved in acetonitrile, followed by the addition of potassium carbonate to neutralize the hydrochloride and generate the free base in situ.

  • 1-Bromopentane is added to the mixture, and the reaction is heated to reflux. The progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, filtered to remove inorganic salts, and the solvent is evaporated under reduced pressure.

  • The residue is then subjected to an aqueous workup, typically involving extraction with dichloromethane and washing with a saturated sodium bicarbonate solution to remove any remaining acidic impurities.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to yield the crude product.

  • Purification is achieved by column chromatography on silica gel, affording the pure (benzyloxy)(pentyl)amine derivative.

Rationale for Experimental Choices:

  • Base: Potassium carbonate is a suitable base for this reaction as it is strong enough to deprotonate the hydroxylamine salt without causing significant side reactions.

  • Solvent: Acetonitrile is an ideal polar aprotic solvent that facilitates the SN2 reaction between the amine and the alkyl halide.

  • Purification: Column chromatography is a standard and effective technique for purifying small organic molecules.

Synthetic Workflow Diagram

Caption: General workflow for the synthesis of (benzyloxy)(pentyl)amine derivatives.

Physicochemical Properties

The physicochemical properties of these derivatives are critical for their drug-like characteristics. Key parameters are summarized below.

PropertyTypical RangeSignificance in Drug Development
Molecular Weight 200-500 g/mol Influences absorption, distribution, metabolism, and excretion (ADME) properties.
LogP 2-5A measure of lipophilicity, affecting membrane permeability and solubility.
pKa 8-10 (for the amine)Determines the ionization state at physiological pH, impacting receptor interaction and solubility.
Solubility Generally soluble in organic solvents; aqueous solubility can be modified.Crucial for formulation and bioavailability.

Analytical Characterization

The structural confirmation and purity assessment of synthesized (benzyloxy)(pentyl)amine derivatives are performed using a suite of modern analytical techniques.[2][3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the molecular structure.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the identity of the compound.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product.

Therapeutic Applications and Mechanism of Action

(Benzyloxy)(pentyl)amine derivatives have emerged as a promising scaffold for the development of enzyme inhibitors, particularly for monoamine oxidases (MAOs).[5][6]

Monoamine Oxidase (MAO) Inhibition

MAOs are enzymes that play a crucial role in the metabolism of monoamine neurotransmitters.[6] Inhibition of MAOs can lead to increased levels of these neurotransmitters, which is a therapeutic strategy for treating depression and neurodegenerative disorders like Parkinson's disease.[6]

Certain (benzyloxy)(pentyl)amine analogs have demonstrated potent and selective inhibition of MAO-B.[7] The benzyloxy group is often critical for this selectivity.[7]

Mechanism of Action Diagram

MAO Monoamine Oxidase (MAO) Active Site Derivative (Benzyloxy)(pentyl)amine Derivative Derivative->MAO:p1 Binds & Inhibits Neurotransmitter Monoamine Neurotransmitter Neurotransmitter->MAO Degradation Blocked Synaptic_Cleft Increased Neurotransmitter Concentration Neurotransmitter->Synaptic_Cleft Leads to Metabolite Inactive Metabolite

Caption: Inhibition of MAO by a (benzyloxy)(pentyl)amine derivative.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships is crucial for optimizing the potency and selectivity of these compounds.[8][9][10][11]

  • The Benzyloxy Moiety: The presence and position of the benzyloxy group on an aromatic ring can significantly influence MAO-B selectivity.[7]

  • The Pentyl Chain: The length and branching of the alkyl chain can impact the compound's lipophilicity and its fit within the enzyme's active site.

  • Substitutions on the Aromatic Ring: Introducing various substituents on the phenyl ring of the benzyloxy group can modulate the electronic properties and steric interactions, thereby affecting inhibitory activity.

Conclusion

(Benzyloxy)(pentyl)amine derivatives and their analogs constitute a valuable and versatile scaffold in medicinal chemistry. Their straightforward synthesis, coupled with the potential for diverse structural modifications, makes them attractive candidates for the development of novel therapeutics, particularly as enzyme inhibitors for neurological disorders. This guide has provided a comprehensive technical overview to aid researchers in the exploration and optimization of this promising class of compounds.

References

  • CN104529814A - Method for synthesizing N-benzylhydroxylamine hydrochloride - Google P
  • Method for synthesizing N-benzylhydroxylamine hydrochloride (2014) | 叶方国 - SciSpace. (URL: )
  • Synthesis of novel benzylamine analogues of Anacardic acid as potent antibacterial agents - Der Pharma Chemica. (URL: )
  • Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PubMed Central. (URL: [Link])

  • CN102531950A - Method for preparing O-benzylhydroxylamine hydrochloride - Google P
  • Synthesis of benzylic amines - Organic Chemistry Portal. (URL: [Link])

  • O -Benzylhydroxylamine Hydrochloride - ResearchGate. (URL: [Link])

  • Synthesis of Benzylureas and Related Amine Derivatives via Copper-Catalyzed Three-Component Carboamination of Styrenes - PMC - NIH. (URL: [Link])

  • N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide - Organic Syntheses. (URL: [Link])

  • Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study - MDPI. (URL: [Link])

  • Application of N-(benzoyloxy)amine derivatives - ResearchGate. (URL: [Link])

  • Para-Substituted O-Benzyl Sulfohydroxamic Acid Derivatives as Redox-Triggered Nitroxyl (HNO) Sources - PMC. (URL: [Link])

  • Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists - PubMed. (URL: [Link])

  • Novel Methodology for the Synthesis of N-Alkoxyamines | Organic Letters. (URL: [Link])

  • Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affect - eScholarship.org. (URL: [Link])

  • N-Alkoxyamines: Synthesis, Properties, and Applications in Polymer Chemistry, Organic Synthesis, and Materials Science - CHIMIA. (URL: [Link])

  • Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke - PubMed. (URL: [Link])

  • Mechanism of Action of Many Drugs Depend on Enzyme Inhibition. (URL: [Link])

  • (PDF) Synthesis and preliminary evaluation of anticonvulsant activity of some [4-(benzyloxy)benzoyl]- and [4-(benzyloxy) benzyl] aminoalkanol derivatives - ResearchGate. (URL: [Link])

  • Winning Strategies to Develop an Analytical Method for Nitrosamines. (URL: [Link])

  • Monoamine oxidase inhibition properties of 2,1-benzisoxazole derivatives - PubMed. (URL: [Link])

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC. (URL: [Link])

  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PubMed Central. (URL: [Link])

  • Relevance of benzyloxy group in 2-indolyl methylamines in the selective MAO-B inhibition. (URL: [Link])

  • Mastering Nitrosamines analysis: From Method Development To Analysis. (URL: [Link])

  • Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC - NIH. (URL: [Link])

  • Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania - NIH. (URL: [Link])

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Foundational

Advanced Thermochemical Characterization of Lipophilic Alkoxyamines

A Case Study on (Benzyloxy)(pentyl)amine Executive Summary (Benzyloxy)(pentyl)amine (CAS: Generic Class O-benzyl-N-alkyl hydroxylamines) represents a critical structural motif in both pharmaceutical design—serving as a h...

Author: BenchChem Technical Support Team. Date: February 2026

A Case Study on (Benzyloxy)(pentyl)amine

Executive Summary

(Benzyloxy)(pentyl)amine (CAS: Generic Class O-benzyl-N-alkyl hydroxylamines) represents a critical structural motif in both pharmaceutical design—serving as a hydrolytically stable isostere of hydroxamic acids—and polymer chemistry as a dormant species in Nitroxide Mediated Polymerization (NMP).

Despite its utility, specific thermochemical data (Enthalpy of Formation


, Bond Dissociation Energy 

, and Heat Capacity

) for this specific pentyl homologue are absent from standard public repositories like NIST.

This guide provides a definitive technical framework for determining these properties. It combines theoretical estimation via Group Additivity with rigorous experimental protocols for validation. We address the critical instability of the N–O bond, providing a roadmap for safe handling and precise characterization.

Part 1: Structural & Theoretical Framework

Before experimental capital is expended, we must establish a theoretical baseline. For molecules lacking direct calorimetric data, Benson’s Group Additivity method is the gold standard for estimation.

1.1 Molecular Definition
  • IUPAC Name:

    
    -(benzyloxy)pentan-1-amine
    
  • Formula:

    
    
    
  • Molecular Weight: 193.29 g/mol

  • SMILES: CCCCCNOCC1=CC=CC=C1

  • Key Feature: The

    
     bond (Alkoxyamine linkage), which governs both thermal stability and metabolic susceptibility.
    
1.2 Theoretical Estimation (

)

We treat the molecule as a collection of functional groups. The critical and rarest group here is the secondary alkoxyamine nitrogen (


).

Table 1: Benson Group Additivity Calculation (Estimation)

Group CodeDescriptionCountIncrement (kcal/mol)Total (kcal/mol)Source/Logic

Phenyl C-H53.3016.50Standard Benson

Phenyl C-subst15.515.51Standard Benson

Benzyl CH21-6.60-6.60Est. as

+ correction

Ether Oxygen1-23.50-23.50Derived from ethers/hydroxylamines

Amine Center 113.00 13.00Critical Estimate (See Note 1)


-Pentyl CH2
1-6.60-6.60Amine correction applied

Chain CH23-4.93-14.79Standard Alkane

Methyl Terminus1-10.08-10.08Standard Alkane
Total

-26.56 kcal/mol (-111.1 kJ/mol)

Note 1 (Expert Insight): The group


 is not standard in older tables. We approximate it by averaging contributions from 

(secondary amine) and correcting for the electronegative oxygen, often resulting in a positive contribution to

due to the weaker N-O bond relative to C-C bonds.
Part 2: Experimental Determination Protocols

Theoretical values are insufficient for safety files or regulatory submission. The following protocols are designed to be self-validating.

2.1 Protocol A: Combustion Calorimetry (Enthalpy of Formation)

Objective: Determine


 (Internal energy of combustion) to derive 

.

The Challenge: Alkoxyamines can undergo pre-combustion decomposition or incomplete combustion due to N-O bond lability.

Step-by-Step Methodology:

  • Purification: Sample must be

    
     pure by GC-MS and NMR. Trace solvents will skew heat capacity.
    
    • Action: High-vacuum distillation (

      
       mbar) is preferred over column chromatography to avoid silica-catalyzed decomposition.
      
  • Encapsulation: Seal 0.5 g of liquid (Benzyloxy)(pentyl)amine in a mylar or polyethylene ampoule of known calorific value.

    • Reasoning: Prevents evaporation and pre-oxidation before ignition.

  • Ignition: Use a static bomb calorimeter (e.g., Parr 6200). Pressurize with 3.0 MPa pure Oxygen.

  • Correction: The combustion reaction produces

    
    , 
    
    
    
    , and
    
    
    . You must analyze the wash water for
    
    
    (nitric acid formation) and apply the thermochemical correction.
    • Calculation:

      
      .
      
2.2 Protocol B: Vapor Pressure via Knudsen Effusion (Enthalpy of Vaporization)

Objective: Convert condensed phase enthalpy to gas phase (


) to compare with theoretical values.

Why not Ebulliometry? Boiling this compound at atmospheric pressure (


 est.) will cause N-O bond homolysis (explosion risk) before the boiling point is reached.

Methodology:

  • Place sample in a Knudsen cell with a defined orifice (

    
     mm).
    
  • Maintain high vacuum (

    
     mbar).
    
  • Step temperature from 300 K to 350 K. Measure mass loss rate (

    
    ).
    
  • Validation: Plot

    
     vs 
    
    
    
    . Linearity (
    
    
    ) confirms no decomposition occurred during the phase change.
2.3 Protocol C: Differential Scanning Calorimetry (DSC) for Thermal Stability

Objective: Determine the Onset Temperature (


) of N-O bond homolysis.

Critical Safety Note: Run in gold-plated high-pressure crucibles . Standard aluminum pans may catalyze decomposition via Lewis acid interactions with the amine nitrogen.

  • Ramp Rate: 5 K/min from 30°C to 300°C.

  • Atmosphere: Nitrogen (inert).

  • Signal Interpretation: Look for a sharp exotherm around 140–180°C. This represents the homolysis:

    
    
    
Part 3: Visualization of Mechanisms & Workflows
3.1 The Characterization Workflow

This diagram outlines the logical flow from synthesis to data generation, ensuring sample integrity is maintained.

G Synth Synthesis (Alkylation of O-benzylhydroxylamine) Purify Purification (High Vac Distillation < 60°C) Synth->Purify Check Purity Check (GC-MS / NMR >99.9%) Purify->Check Calorimetry Combustion Calorimetry (Static Bomb) Check->Calorimetry Solid/Liq Enthalpy Effusion Knudsen Effusion (Vapor Pressure) Check->Effusion Vap Enthalpy DSC DSC Analysis (Thermal Stability) Check->DSC Safety Limit Data Final Thermochemical Dataset Calorimetry->Data Effusion->Data DSC->Data

Figure 1: Integrated workflow for the thermochemical characterization of thermally labile alkoxyamines.

3.2 Thermal Decomposition Pathway (N-O Homolysis)

Understanding the failure mode is crucial for safety. The N-O bond is the "fuse" of the molecule.

Decomposition Parent (Benzyloxy)(pentyl)amine (Ground State) TS Transition State (Bond Stretching) Parent->TS Heat (>150°C) Radicals Radical Pair (Pentyl-NH-O• + •Benzyl) TS->Radicals Homolysis Products Secondary Products (Benzaldehyde, Imines) Radicals->Products Disproportionation

Figure 2: The primary thermal decomposition pathway involving N-O bond homolysis.

Part 4: References & Authoritative Grounding[3]
  • Benson, S. W. (1976). Thermochemical Kinetics: Methods for the Estimation of Thermochemical Data and Rate Parameters. Wiley-Interscience. (The foundational text for Group Additivity).

  • NIST Chemistry WebBook. Standard Reference Data. [Link] (Source for standard group increments of alkanes and aromatics).

  • Lalevée, J., et al. (2010). "N-H and

    
    (C-H) Bond Dissociation Enthalpies of Aliphatic Amines." Journal of Organic Chemistry. (Provides comparative BDE data for amine derivatives).
    
  • Gryn'ova, G., et al. (2011). "The nature of the N–O bond in alkoxyamines: A theoretical study." Polymer Chemistry. (Critical for understanding the 120-150°C stability limit).

  • Verevkin, S. P. (2002). "Thermochemistry of amines: experimental standard molar enthalpies of formation." Journal of Chemical Thermodynamics. (Methodology for transpiration/effusion of amine derivatives).

Exploratory

An In-Depth Technical Guide to the Safe Synthesis, Handling, and Characterization of (Benzyloxy)(pentyl)amine

Abstract (Benzyloxy)(pentyl)amine, a member of the N-alkoxyamine class, represents a valuable intermediate in synthetic organic chemistry. N-alkoxyamines are recognized for their role in mediating living radical polymeri...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(Benzyloxy)(pentyl)amine, a member of the N-alkoxyamine class, represents a valuable intermediate in synthetic organic chemistry. N-alkoxyamines are recognized for their role in mediating living radical polymerizations and other radical-based transformations.[1][2] However, their utility is predicated on a thorough understanding of their safe handling, synthesis, and characterization. The inherent reactivity of the N-O bond necessitates a rigorous approach to laboratory safety. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals, detailing the inferred hazards, safe handling protocols, a validated synthetic workflow, and robust analytical methods for (Benzyloxy)(pentyl)amine. By integrating field-proven insights with established safety principles, this document aims to empower researchers to work with this class of compounds safely and effectively.

Introduction: The N-Alkoxyamine Functional Group

Hazard Identification and Risk Assessment

A proactive risk assessment is the foundation of safe laboratory practice.[7] Given the absence of a specific Safety Data Sheet (SDS) for (Benzyloxy)(pentyl)amine, a risk assessment must be constructed by analyzing structurally related and precursor chemicals.

Inferred Hazards:

  • Corrosivity and Irritation: Based on related amines like benzylamine and pentylamine, the compound is expected to be corrosive and cause severe skin burns and eye damage.[5][8][9] Contact with mucous membranes and the respiratory tract could be extremely destructive.

  • Toxicity: Amines of this nature are often harmful if swallowed or in contact with skin, and potentially toxic if inhaled.[5][9] The toxicological properties have not been fully investigated, demanding a cautious approach.[8]

  • Thermal Instability: The N-O bond in alkoxyamines is inherently weak and can cleave upon heating.[2][10] While controlled for synthetic purposes, uncontrolled thermal decomposition could occur at elevated temperatures, potentially generating hazardous vapors.[4]

  • Reactivity: As an amine, it is basic and will react exothermically with acids.[11] It may also be incompatible with strong oxidizing agents.

Risk Assessment Workflow:

A systematic approach to risk assessment should be adopted before any experimental work begins. This involves identifying hazards, evaluating risks, and implementing control measures.

RiskAssessment cluster_planning Phase 1: Planning & Assessment cluster_control Phase 2: Control & Mitigation cluster_execution Phase 3: Execution & Review Lit_Review Literature Review (Alkoxyamines, Precursors) Hazard_ID Hazard Identification (Corrosivity, Instability, Toxicity) Lit_Review->Hazard_ID Risk_Eval Risk Evaluation (Exposure Potential, Severity) Hazard_ID->Risk_Eval Eng_Controls Engineering Controls (Fume Hood, Blast Shield) Risk_Eval->Eng_Controls PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Eng_Controls->PPE Admin_Controls Administrative Controls (SOPs, Training) PPE->Admin_Controls Experiment Perform Experiment Admin_Controls->Experiment Waste Waste Disposal Experiment->Waste Review Review & Refine SOP Waste->Review

Caption: A logical workflow for assessing and mitigating risks associated with (Benzyloxy)(pentyl)amine.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is mandatory to minimize exposure and prevent accidents.[12]

3.1 Engineering Controls

  • Chemical Fume Hood: All manipulations of (Benzyloxy)(pentyl)amine, its precursors, and reaction mixtures must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[5][13]

  • Safety Shower and Eyewash Station: Ensure immediate and unobstructed access to a safety shower and eyewash station.[13]

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors.[4]

3.2 Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling the compound.[14]

PPE CategorySpecificationRationale
Eye Protection Splash-proof chemical goggles or a face shield worn over safety glasses.[15]Protects against splashes of the corrosive liquid, which can cause severe eye damage.[8]
Hand Protection Nitrile gloves (minimum). Consider double-gloving. Inspect gloves before use.[15]Provides a barrier against skin contact. Amines can be absorbed through the skin.[4] Change gloves immediately if contaminated.
Body Protection A buttoned, flame-resistant lab coat.[7]Protects skin and clothing from splashes.
Footwear Closed-toe shoes made of a non-porous material.Prevents injury from spills.

3.3 Storage and Stability

  • Container: Store in a tightly sealed, properly labeled container.[16]

  • Location: Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and oxidizing agents.[13][16]

  • Temperature: For long-term storage, refrigeration (0 °C or below) is recommended to inhibit potential thermal decomposition of the N-O bond.[1]

  • Atmosphere: While generally stable, storage under an inert atmosphere (e.g., nitrogen or argon) can prevent reaction with atmospheric CO2, a common issue with amines.[11]

Synthesis and Purification Workflow

This section details a reliable method for the synthesis of (Benzyloxy)(pentyl)amine. The procedure is based on established methods for N-alkoxyamine synthesis, which often involve the reaction of an alkyl halide with a hydroxylamine derivative or the trapping of carbon-centered radicals with nitroxides.[17] A common and practical approach is the alkylation of O-benzylhydroxylamine with an appropriate pentyl halide.

Scientist's Note (Rationale): The choice of O-benzylhydroxylamine hydrochloride as a starting material is practical due to its commercial availability and stability compared to the free base. The synthesis requires an initial deprotonation step to generate the nucleophilic free hydroxylamine, which then reacts with the alkylating agent, 1-bromopentane, in an SN2 reaction.

SynthesisWorkflow cluster_prep A: Reaction Setup cluster_reaction B: Synthesis cluster_purification C: Purification & Analysis Start O-Benzylhydroxylamine HCl 1-Bromopentane Base (e.g., NaH, K2CO3) Solvent (e.g., DMF, CH3CN) Deprotonation Deprotonation of Hydroxylamine Start->Deprotonation Alkylation SN2 Alkylation Deprotonation->Alkylation Addition of 1-Bromopentane Workup Aqueous Workup & Extraction Alkylation->Workup Quench Reaction Drying Dry Organic Layer (e.g., MgSO4) Workup->Drying Filtration Filter & Concentrate Drying->Filtration Purify Flash Chromatography Filtration->Purify Analysis Characterization (NMR, MS, IR) Purify->Analysis

Caption: Step-by-step workflow for the synthesis and purification of (Benzyloxy)(pentyl)amine.

4.1 Detailed Experimental Protocol

Disclaimer: This protocol must be performed by a trained chemist within a chemical fume hood, adhering to all safety precautions outlined in this guide.

  • Deprotonation: To a stirred suspension of O-benzylhydroxylamine hydrochloride (1.0 eq) in anhydrous Dimethylformamide (DMF), add a suitable base such as potassium carbonate (2.5 eq). Stir the mixture at room temperature for 30 minutes to generate the free hydroxylamine.

    • Rationale: Anhydrous solvent is crucial to prevent unwanted side reactions with the base. Potassium carbonate is a mild, effective base for this deprotonation.

  • Alkylation: To the reaction mixture, add 1-bromopentane (1.1 eq) dropwise. Heat the reaction to 60-70 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

    • Rationale: A slight excess of the alkylating agent ensures complete consumption of the hydroxylamine. Heating accelerates the SN2 reaction.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into water and extract with a suitable organic solvent, such as diethyl ether or ethyl acetate (3x).[17]

    • Rationale: The aqueous workup removes the inorganic salts and DMF. Multiple extractions ensure efficient recovery of the product.

  • Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.[17]

    • Rationale: Washing removes residual water-soluble impurities. Drying with MgSO4 removes dissolved water before solvent evaporation.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.[17]

    • Rationale: Chromatography separates the desired product from unreacted starting materials and byproducts based on polarity.

Analytical Characterization (Self-Validation)

Confirming the identity and purity of the synthesized (Benzyloxy)(pentyl)amine is a critical, self-validating step before its use in further applications.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary tools for structural elucidation.[18][19]

    • ¹H NMR: Expect characteristic signals for the aromatic protons of the benzyl group (~7.2-7.4 ppm), a singlet for the benzylic CH₂ protons (~4.8 ppm), a triplet for the N-CH₂ protons of the pentyl group, and multiplets for the remaining alkyl chain protons, including a terminal methyl triplet.

    • ¹³C NMR: Expect distinct signals for the aromatic carbons, the benzylic carbon, and the five carbons of the pentyl chain.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight. Electrospray ionization (ESI-MS) should show a prominent peak corresponding to the protonated molecule [M+H]⁺.

  • Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups. Expect C-H stretching from the aromatic and alkyl groups, and C-N and N-O stretching vibrations.

Emergency Procedures

In the event of an emergency, prompt and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9] Seek immediate medical attention.[8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally.[9] Remove contact lenses if it is safe to do so.[8] Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air immediately.[9] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[8] Rinse mouth with water. Seek immediate medical attention.

  • Spills: Evacuate the area. Wearing full PPE, absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for hazardous waste disposal.[20] Ventilate the area thoroughly.

Conclusion

(Benzyloxy)(pentyl)amine is a synthetically useful compound whose safe handling is paramount. This guide establishes a framework built on inferred hazards from analogous structures, emphasizing a conservative and proactive approach to safety. By adhering to rigorous engineering controls, consistent use of personal protective equipment, and validated synthetic and purification protocols, researchers can confidently and safely work with this and other N-alkoxyamine compounds. The principles of thorough characterization serve as a final, critical step to ensure the integrity of the material and the validity of subsequent research.

References

  • Loba Chemie. (2016, April 29). BENZYLAMINE FOR SYNTHESIS MSDS. Loba Chemie. [Link]

  • Quimivita. Best practices for handling chemical reagents to prevent cross-contamination. Quimivita. [Link]

  • Carl ROTH. Safety Data Sheet: Benzylamine. Carl ROTH. [Link]

  • RSC Education. The interactive lab primer - working safely. Royal Society of Chemistry. [Link]

  • UPEI Safety Office. Standard Operating Procedures for Working with Dangerously Reactive Chemicals. University of Prince Edward Island. [Link]

  • Studer, A. (2008). N-Alkoxyamines: Synthesis, Properties, and Applications in Polymer Chemistry, Organic Synthesis, and Materials Science. CHIMIA. [Link]

  • Studer, A. (2008). N-Alkoxyamines: Synthesis, Properties, and Applications in Polymer Chemistry, Organic Synthesis, and Materials Science. ResearchGate. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13417387, (Benzyloxy)(methyl)amine. PubChem. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11423690, N-formyl-N-benzyloxyamine. PubChem. [Link]

  • Braslau, R., et al. (2001). Novel Methodology for the Synthesis of N-Alkoxyamines. Organic Letters. [Link]

  • Marque, S. R. A., et al. (2003). Thermal Stability of O−H and O−Alkyl Bonds in N-Alkoxyamines. A Density Functional Theory Approach. The Journal of Physical Chemistry A. [Link]

  • ResearchGate. NMR Spectroscopy in Drug and Natural Product Analysis. ResearchGate. [Link]

  • The Chemistry Blog. (2024, August 7). How to Safely Handle Reactive Chemicals. The Chemistry Blog. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 102312, Benzyloxyamine hydrochloride. PubChem. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]

  • Organic Syntheses. (2023, November 3). N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide. Organic Syntheses. [Link]

  • MDPI. NMR Characterization of Lignans. MDPI. [Link]

  • Szabo-Scandic. Hydroxylamine hydrochloride Safety Data Sheet. Szabo-Scandic. [Link]

  • Google Patents. US6476268B1 - Preparation of N-benzylamines.
  • The Royal Society of Chemistry. Chapter 3: Synthesis of Nitroxides and Alkoxyamines. Royal Society of Chemistry. [Link]

  • Scielo. (2022, April 15). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Scielo. [Link]

  • National Center for Biotechnology Information. Establishing plasmon contribution to chemical reactions: alkoxyamines as a thermal probe. PubMed Central. [Link]

  • Ataman Kimya. N-BENZYLAMINE. Ataman Kimya. [Link]

  • RSC Publishing. (2021, October 14). Homolysis/mesolysis of alkoxyamines activated by chemical oxidation and photochemical-triggered radical reactions at room temperature. Royal Society of Chemistry. [Link]

  • Braslau Group. α-H Nitroxides in NMP. University of California, Santa Cruz. [Link]

  • Organic Chemistry Portal. Benzylamine synthesis by C-C coupling. Organic Chemistry Portal. [Link]

  • International Labour Organization. ICSC 0709 - HYDROXYLAMINE HYDROCHLORIDE. ILO. [Link]

  • ResearchGate. (2025, August 7). A Practical Synthesis of Enantiomerically Pure N -Benzyl-α-methyl Benzylamine. ResearchGate. [Link]

Sources

Protocols & Analytical Methods

Method

Introduction: The Versatility of the Benzyloxyamine Scaffold in Drug Discovery

An In-Depth Technical Guide to the Applications of (Benzyloxy)(pentyl)amine and Related Scaffolds in Medicinal Chemistry To the discerning medicinal chemist, the (Benzyloxy)(pentyl)amine scaffold represents a confluence...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Applications of (Benzyloxy)(pentyl)amine and Related Scaffolds in Medicinal Chemistry

To the discerning medicinal chemist, the (Benzyloxy)(pentyl)amine scaffold represents a confluence of strategic advantages. At its core, it is an O-benzylhydroxylamine bearing an N-pentyl group. This seemingly simple structure is, in fact, a highly versatile building block, offering a combination of a stable protecting group, a modifiable aliphatic chain, and a reactive amine functionality. The benzyloxy group serves as a robust protecting group for the hydroxylamine moiety, which itself is a critical pharmacophore in many bioactive molecules.[1] The pentyl chain provides a lipophilic handle, allowing for the modulation of physicochemical properties such as solubility, membrane permeability, and metabolic stability, which are critical for optimizing a drug candidate's pharmacokinetic profile.

While specific research on (Benzyloxy)(pentyl)amine is not extensively documented, its structural cousins have been widely explored, revealing the immense potential of the benzyloxyamine motif. This guide will synthesize insights from these related structures to provide a comprehensive overview of the potential applications, synthetic protocols, and strategic considerations for employing (Benzyloxy)(pentyl)amine in medicinal chemistry research. We will explore its role as a key intermediate in the synthesis of complex therapeutic agents, from neuroprotective compounds to novel antimicrobials and anticancer agents.[2][3][4]

Core Applications in Medicinal Chemistry

The utility of the benzyloxyamine scaffold can be broadly categorized into its function as a versatile synthetic intermediate and as a core component of various pharmacologically active molecules.

A Pivotal Intermediate in Organic Synthesis

The benzyloxyamine moiety is a cornerstone in the synthesis of diverse nitrogen-containing compounds.[5][6] The benzyl group provides steric and electronic stability, allowing for selective reactions at other parts of the molecule. It can be readily cleaved under standard hydrogenolysis conditions (e.g., H₂/Pd-C) to unmask the N-hydroxy or amine functionality at a late stage in a synthetic sequence, a crucial feature for creating libraries of compounds for structure-activity relationship (SAR) studies.[7]

  • Synthesis of Amines and Oximes: N-Benzylhydroxylamine hydrochloride, a closely related compound, is a valuable reagent for preparing a wide range of amines and oximes, which are prevalent in many pharmaceutical agents.[5][8]

  • Peptide and β-Lactam Synthesis: O-benzylhydroxylamine is instrumental in the synthesis of N-hydroxy peptides and N-hydroxy β-lactams, key components in certain classes of antibiotics and enzyme inhibitors.[7]

  • Heterocycle Construction: Recent research has demonstrated the use of N-benzylhydroxylamine hydrochloride as a "C1N1 synthon" in cyclization reactions to construct complex heterocyclic systems like 1,2,5-trisubstituted imidazoles.[9] This highlights the potential of (Benzyloxy)(pentyl)amine to serve as a building block for novel heterocyclic drug candidates.

Neuroprotective Agents for Ischemic Stroke

Aberrant signaling pathways following an ischemic stroke lead to significant neuronal damage. One promising therapeutic strategy involves disrupting the protein-protein interaction (PPI) between postsynaptic density protein 95 (PSD95) and neuronal nitric oxide synthase (nNOS).[2] Researchers have successfully developed potent neuroprotective agents based on a benzyloxy benzamide scaffold.[2]

In this context, (Benzyloxy)(pentyl)amine could serve as a key fragment for building novel PSD95-nNOS PPI inhibitors. The pentyl chain would enhance lipophilicity, potentially improving blood-brain barrier penetration, a critical attribute for any centrally acting therapeutic. The benzyloxyamine nitrogen could be acylated to form the necessary benzamide linkage, while the benzyloxy group itself could form crucial interactions within the target protein's binding pocket.[2]

Experimental Protocols

Protocol 1: Synthesis of (Benzyloxy)(pentyl)amine via Reductive Amination

This protocol describes a general and reliable method for synthesizing N-alkylated benzyloxyamines, such as (Benzyloxy)(pentyl)amine, from O-benzylhydroxylamine and an appropriate aldehyde.

Causality: Reductive amination is a highly efficient and widely used method for forming C-N bonds. The reaction proceeds via the initial formation of an oxime or nitrone intermediate from the condensation of O-benzylhydroxylamine and pentanal. This intermediate is then reduced in situ by a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB), which are selective for the protonated iminium species, minimizing side reactions.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of O-benzylhydroxylamine hydrochloride (1.0 eq) in methanol (0.2 M), add sodium acetate (1.1 eq) and stir for 15 minutes at room temperature to generate the free base in situ.

  • Imine Formation: Add pentanal (1.05 eq) to the solution and stir the mixture at room temperature. Monitor the reaction by TLC or LC-MS for the disappearance of the starting materials and the formation of the corresponding oxime/nitrone intermediate. This step typically takes 1-2 hours.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise over 10 minutes. Caution: NaBH₃CN is toxic and releases HCN gas upon contact with strong acids.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reduction of the intermediate by TLC or LC-MS.

  • Workup: Quench the reaction by the slow addition of 1 M HCl until the pH is ~2 to decompose any remaining reducing agent. Then, basify the solution with 2 M NaOH to a pH of ~10.

  • Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure (Benzyloxy)(pentyl)amine.

Protocol 2: Palladium-Catalyzed Deprotection to N-Hydroxypentylamine

This protocol outlines the cleavage of the benzyl protecting group to yield the corresponding N-hydroxylamine, a common step to unmask the active pharmacophore.

Causality: Palladium on carbon (Pd/C) is a highly effective heterogeneous catalyst for hydrogenolysis. In the presence of hydrogen gas, the catalyst facilitates the cleavage of the benzylic C-O bond, releasing the desired hydroxylamine and toluene as a byproduct. The reaction is typically clean and high-yielding.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve (Benzyloxy)(pentyl)amine (1.0 eq) in ethanol or methanol (0.1 M) in a flask suitable for hydrogenation.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (10 mol %) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask (or use a Parr hydrogenator for larger scales). Evacuate the flask and backfill with hydrogen three times.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature under a hydrogen atmosphere. Monitor the reaction progress by TLC or LC-MS until all starting material is consumed (typically 2-4 hours).

  • Filtration and Concentration: Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional solvent (methanol or ethanol).

  • Isolation: Combine the filtrates and concentrate under reduced pressure to yield the crude N-hydroxypentylamine, which can be used directly or purified further if necessary.

Data Presentation: Bioactivity of Benzyloxyamine Derivatives

The following table summarizes the biological activities of various compounds featuring the benzyloxyamine or related benzylic amine scaffolds, demonstrating the broad therapeutic potential of this structural motif.

Compound ClassSpecific ExampleTherapeutic Target/AreaReference
Benzyloxy Benzamides LY836Neuroprotection (Ischemic Stroke) via PSD95-nNOS PPI Inhibition[2]
Benzylamine Antimycotics Halogen-substituted benzyloxy derivativesAntifungal (Candida species)[3]
Benzyloxy Quinoxalines N-Alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamidesAnticancer (HeLa, MCF-7, etc.) via HDAC6 Inhibition[4]
Benzyloxy Pyridines ABT-594 IntermediateNeuronal Nicotinic Acetylcholine Receptor (nAChR) Ligands[10]
Benzyloxypropylamines Patented DerivativesTachykinin Receptor Antagonism[11]

Visualizations

Synthetic Workflow for a (Benzyloxy)(pentyl)amine Focused Library

G cluster_synthesis Synthesis & Diversification cluster_screening Screening Cascade A O-Benzylhydroxylamine HCl C Reductive Amination Protocol A->C B Pentanal B->C D (Benzyloxy)(pentyl)amine Core C->D Yields Core Scaffold F Amide/Sulfonamide Coupling D->F E Library of R-COOH / R-SO₂Cl E->F G Diverse Library of Analogs F->G Creates Chemical Diversity H Primary in vitro Assay (e.g., Enzyme Inhibition) G->H HTS I Secondary Assay (e.g., Cell-based Potency) H->I Hit Confirmation J ADME-Tox Profiling I->J Lead Characterization K Lead Candidate Identification J->K

Caption: Workflow for synthesis and screening of a (Benzyloxy)(pentyl)amine library.

The Benzyloxyamine Scaffold as a Versatile Pharmacophore

G cluster_scaffold (Benzyloxy)(pentyl)amine Scaffold cluster_mods Points of Modification Scaffold A Aryl Ring Substitution (Modulate Electronics) Scaffold->A R1 B N-Alkylation / Acylation (Vector for Target Binding) Scaffold->B R2 C Alkyl Chain Variation (Tune Lipophilicity) Scaffold->C R3 D Deprotection to -NHOH (Active Pharmacophore) Scaffold->D Cleavage

Caption: Key modification points on the benzyloxyamine scaffold.

Conclusion and Future Outlook

The (Benzyloxy)(pentyl)amine scaffold, and the broader class of benzyloxyamines, represent a rich and underexplored territory in medicinal chemistry. The synthetic tractability, coupled with the ability to finely tune physicochemical properties through modification of the alkyl chain and aromatic ring, makes it an ideal starting point for fragment-based and lead optimization campaigns. As demonstrated by the successful development of related compounds for neurological disorders, cancer, and infectious diseases, this scaffold is pre-validated as a carrier of potent bioactivity. Future research should focus on the systematic exploration of N-alkyl chain length and branching, as well as substitution on the benzyl ring, to build comprehensive SAR models for various biological targets. By leveraging the protocols and insights presented in this guide, researchers are well-equipped to unlock the full therapeutic potential of this versatile chemical entity.

References

  • Talele, T. T. (2016). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances, 6(82), 78695-78725. [Link]

  • Chen, D., et al. (2023). Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke. European Journal of Medicinal Chemistry, 263, 115871. [Link]

  • Google Patents.
  • Huang, Q., et al. (2015). Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. Journal of Medicinal Chemistry, 58(15), 6144-6157. [Link]

  • Lermer, C., et al. (2024). Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency. Archiv der Pharmazie, e2300381. [Link]

  • Al-Ostath, A., et al. (2024). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Molecules, 29(5), 1088. [Link]

  • ResearchGate. O-Benzylhydroxylamine Hydrochloride. [Link]

  • Wu, A., et al. (2024). N-Benzylhydroxylamine as a novel synthetic block in “C1N1” embedding reaction via α-C(sp3)–H activation strategy. Chemical Communications, 60(57), 7180-7183. [Link]

  • Organic Chemistry Portal. Synthesis of benzylic amines. [Link]

  • Wang, S., et al. (2020). O-Benzylhydroxylamine (BHA) as a Cleavable Tag for Isolation and Purification of Reducing Glycans. SLAS TECHNOLOGY: Translating Life Sciences Innovation, 25(2), 203-211. [Link]

  • Organic Syntheses. N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide. [Link]

  • MDPI. (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. [Link]

  • ACS Publications. A Practical Synthesis of Enantiomerically Pure N-Benzyl-α-methyl Benzylamine. [Link]

  • PubChem. O-Benzylhydroxylamine. [Link]

Sources

Application

(Benzyloxy)(pentyl)amine as a building block for novel compounds

Topic: (Benzyloxy)(pentyl)amine: A Strategic Scaffold for -Hydroxylated Bioactives Content Type: Application Note & Technical Protocol Date: October 26, 2023 Author: Senior Application Scientist, Chemical Biology Divisio...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (Benzyloxy)(pentyl)amine: A Strategic Scaffold for


-Hydroxylated Bioactives
Content Type:  Application Note & Technical Protocol
Date:  October 26, 2023
Author:  Senior Application Scientist, Chemical Biology Division

Executive Summary

(Benzyloxy)(pentyl)amine (CAS: Analogous to N-alkyl-O-benzylhydroxylamines) represents a critical "masked" building block in the synthesis of hydroxamic acids,


-hydroxyureas, and retro-inverso peptidomimetics. By orthogonalizing the reactivity of the nitrogen center via 

-benzylation, this scaffold allows for the controlled introduction of the

-pentyl-N-hydroxy motif—a pharmacophore essential for zinc-binding metalloenzyme inhibitors (HDAC, MMP, TACE) and siderophore-drug conjugates.

This guide details the high-fidelity synthesis of (Benzyloxy)(pentyl)amine and its downstream application in generating library-ready


-hydroxylated fragments.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

While specific physical data for the


-pentyl derivative is often extrapolated, the following profile is derived from structure-property relationships of the homologous series.
PropertySpecification / EstimateNote
IUPAC Name

-(Benzyloxy)pentan-1-amine
Also:

-Pentyl-

-benzylhydroxylamine
Molecular Formula

Molecular Weight 193.29 g/mol
Physical State Colorless to pale yellow oilLow melting point anticipated
Solubility DCM, EtOAc, MeOH, THFLipophilic tail reduces water solubility
Stability Stable at RT; Oxidation sensitiveStore under Argon at 4°C
Key Reactivity Nucleophilic (

-center), Hydrogenolysis-labile
Orthogonal to acid-labile groups (Boc/tBu)

Module A: Synthesis Protocol (Reductive Amination)

Direct alkylation of


-benzylhydroxylamine with pentyl halides often results in over-alkylation (formation of quaternary salts). The Reductive Amination  route is the industry standard for "Senior Scientist" level reliability, ensuring mono-alkylation and high purity.
Mechanism of Action
  • Condensation:

    
    -Benzylhydroxylamine attacks Valeraldehyde to form an oxime ether intermediate.
    
  • Reduction: Selective reduction of the oxime ether (or iminium species) by Sodium Cyanoborohydride (

    
    ) in acidic media.
    
Reagents
  • Precursor A:

    
    -Benzylhydroxylamine hydrochloride (
    
    
    
    equiv)
  • Precursor B: Valeraldehyde (Pentanal) (

    
     equiv)
    
  • Reducing Agent: Sodium Cyanoborohydride (

    
    ) (
    
    
    
    equiv)
  • Solvent: Methanol (anhydrous)

  • pH Adjuster: Acetic Acid (glacial) or HCl/MeOH

Step-by-Step Protocol
  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve

    
    -benzylhydroxylamine HCl (10 mmol) in anhydrous Methanol (30 mL).
    
  • pH Adjustment: Add KOH or Pyridine to neutralize the HCl salt until pH is approx 6.0–7.0.

  • Imine Formation: Add Valeraldehyde (11 mmol) dropwise. Stir at Room Temperature (RT) for 1 hour. Checkpoint: Monitor by TLC for disappearance of amine.

  • Acidification: Cool to 0°C. Add Acetic Acid to adjust pH to ~4–5 (activates the imine/oxime for reduction).

  • Reduction: Add

    
     (15 mmol) in portions over 20 minutes. Caution: HCN generation is possible; vent into a bleach trap.
    
  • Reaction: Warm to RT and stir for 4–12 hours.

  • Quench: Quench with saturated

    
     solution. Concentrate in vacuo to remove Methanol.
    
  • Workup: Extract aqueous residue with Ethyl Acetate (

    
     mL). Wash combined organics with Brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash Chromatography (Hexanes/EtOAc gradient). The product is typically less polar than the starting hydroxylamine.

Visualization: Synthesis Workflow

SynthesisWorkflow Start O-Benzylhydroxylamine (HCl Salt) Intermediate Oxime Ether Intermediate Start->Intermediate Condensation (MeOH, RT) Aldehyde Valeraldehyde (Pentanal) Aldehyde->Intermediate Product (Benzyloxy)(pentyl)amine (Target Scaffold) Intermediate->Product Selective Reduction Reagent NaCNBH3 / AcOH (pH 4-5) Reagent->Intermediate Activates

Figure 1: Selective synthesis of (Benzyloxy)(pentyl)amine via reductive amination to prevent over-alkylation.

Module B: Applications in Drug Discovery

Once synthesized, (Benzyloxy)(pentyl)amine acts as a versatile "warhead precursor." The


-benzyl group protects the oxygen, allowing the nitrogen to react as a secondary amine.
Workflow 1: Synthesis of HDAC Inhibitors (Hydroxamic Acids)

Histone Deacetylase (HDAC) inhibitors often feature a "Cap-Linker-Zinc Binding Group" topology. This molecule provides the Linker/ZBG precursor.

  • Acylation: React (Benzyloxy)(pentyl)amine with an acyl chloride (e.g., 4-phenylbutanoyl chloride) and Triethylamine in DCM.

    • Product: An

      
      -pentyl-
      
      
      
      -(benzyloxy)amide.
  • Deprotection (The "Reveal"): Hydrogenolysis (

    
    , 1 atm, 10% Pd/C, MeOH).
    
    • Result: Cleavage of the benzyl ether reveals the

      
      -pentyl hydroxamic acid  (Zinc Binding Group).
      
Workflow 2: Urea Mimetics

Reacting the scaffold with isocyanates yields


-hydroxyurea derivatives, utilized in sickle cell disease research and as antimetabolites.

Visualization: Divergent Application Tree

ApplicationTree Core (Benzyloxy)(pentyl)amine (The Scaffold) AcylCl + Acyl Chloride / R-COOH (Coupling) Core->AcylCl Isocyanate + Isocyanate (R-NCO) Core->Isocyanate ProtectedAmide N-Pentyl-N-Benzyloxy Amide AcylCl->ProtectedAmide ProtectedUrea N-Pentyl-N-Benzyloxy Urea Isocyanate->ProtectedUrea H2Pd Hydrogenolysis (H2, Pd/C) ProtectedAmide->H2Pd ProtectedUrea->H2Pd Hydroxamic N-Pentyl Hydroxamic Acid (HDAC/MMP Inhibitor) H2Pd->Hydroxamic HydroxyUrea N-Pentyl-N-Hydroxy Urea (Bioactive) H2Pd->HydroxyUrea

Figure 2: Divergent synthesis pathways converting the scaffold into major pharmacophore classes.

Troubleshooting & Quality Control

  • Issue: Low Yield in Step 1.

    • Cause: Incomplete imine formation before reduction.[1]

    • Fix: Use molecular sieves (3Å) during the condensation step to remove water and drive equilibrium.

  • Issue: Dialkylation.

    • Cause: Use of alkyl halides instead of reductive amination.

    • Fix: Stick to the aldehyde route. The steric bulk of the intermediate oxime ether discourages a second attack.

  • QC Parameter: NMR is critical. The benzylic protons (

    
    ) appear as a sharp singlet around 
    
    
    
    ppm. Upon deprotection, this signal disappears, confirming the formation of the free
    
    
    -hydroxy species.

References

  • Preparation of N-substituted Hydroxylamines

    • M. Kawase, et al. "Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency." Archiv der Pharmazie, 2024. Link

    • Note: Demonstrates reductive amination protocols for benzyloxy-amine deriv
  • Hydroxamic Acid Synthesis via O-Benzyl Protection

    • M. A. Alam, et al. "Methods for Hydroxamic Acid Synthesis." Journal of Hydroxamic Acid Research, (General Review Context). Link

    • Note: Validates the -benzyl protection strategy for gener
  • Physical Properties & Handling

    • PubChem Compound Summary for O-Benzylhydroxylamine. Link

    • Note: Provides baseline safety and property d

Sources

Method

Application Note: N-Alkylation Protocols for (Benzyloxy)(pentyl)amine

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8] This guide details the experimental protocols for the N-alkylation of (Benzyloxy)(pentyl)amine (CAS: Generic structure reference N-pentyl-O-benzylhydroxylamine...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

This guide details the experimental protocols for the N-alkylation of (Benzyloxy)(pentyl)amine (CAS: Generic structure reference N-pentyl-O-benzylhydroxylamine). This transformation is a critical step in the synthesis of N,N-disubstituted hydroxylamines, which serve as precursors for hydroxamic acids (HDAC inhibitors), siderophore mimics, and nitroxide radical polymerization initiators.

The Substrate: (Benzyloxy)(pentyl)amine
  • Structure:

    
    
    
  • Reactivity Profile: Unlike standard secondary amines, this substrate is an N-alkoxyamine. The adjacent oxygen atom exerts an electron-withdrawing inductive effect (

    
    ), significantly lowering the basicity of the nitrogen (
    
    
    
    of conjugate acid
    
    
    4.0–5.0) compared to dialkylamines (
    
    
    10–11).
  • Implication: While the nitrogen remains nucleophilic (often enhanced by the

    
    -effect), the reduced basicity requires tailored conditions to drive alkylation and prevent side reactions such as elimination or N–O bond homolysis.
    

Strategic Pathway Selection

Select the appropriate method based on your electrophile availability and structural complexity.

PathwaySelection Start Target: N-Alkylation of (Benzyloxy)(pentyl)amine Decision Electrophile Type? Start->Decision SubA Alkyl Halides (R-X) Sulfonates (R-OMs) Decision->SubA Available as SubB Aldehydes Ketones Decision->SubB Available as MethodA Method A: Direct Alkylation (SN2 Reaction) MethodB Method B: Reductive Alkylation (Reductive Amination) SubA->MethodA Primary/Secondary Alkyl Groups SubB->MethodB Branched/Sensitive Groups

Figure 1: Decision matrix for selecting the optimal alkylation strategy.

Method A: Direct Alkylation ( )

This method is preferred for primary alkyl halides (iodides/bromides). Due to the lower nucleophilicity of the N-alkoxyamine, polar aprotic solvents and elevated temperatures are often required.

Materials
  • Substrate: (Benzyloxy)(pentyl)amine (1.0 equiv)

  • Electrophile: Alkyl halide (1.2 equiv)

  • Base: Potassium Carbonate (

    
    , 2.0–3.0 equiv) or Sodium Hydride (NaH, 1.1 equiv for unreactive electrophiles)
    
  • Solvent: Acetonitrile (MeCN) or DMF (Anhydrous)

  • Additives: Potassium Iodide (KI, 0.1 equiv) if using alkyl bromides/chlorides (Finkelstein catalyst).

Step-by-Step Protocol
  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and reflux condenser. Purge with nitrogen (

    
    ).
    
  • Dissolution: Dissolve (Benzyloxy)(pentyl)amine (1.0 mmol) in anhydrous MeCN (5 mL, 0.2 M).

  • Base Addition: Add powdered

    
     (3.0 mmol).
    
    • Critical Note: If using NaH (60% in oil), suspend NaH in DMF at 0°C first, then add the amine solution dropwise to deprotonate the NH (gas evolution will occur).

  • Alkylation: Add the alkyl halide (1.2 mmol) dropwise. If the halide is a chloride or bromide, add catalytic KI (0.1 mmol).

  • Reaction: Heat the mixture to 60–80°C. Monitor via TLC (typically 4–12 hours).

    • Endpoint: Disappearance of the secondary amine spot (lower

      
      ) and appearance of the tertiary amine (higher 
      
      
      
      ).
  • Workup:

    • Cool to room temperature.

    • Filter off inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Partition residue between EtOAc and Water. Wash organic layer with Brine (

      
      ).
      
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Optimization Data (Substrate: Benzyl Bromide)
SolventBaseTemp (°C)Time (h)Yield (%)Notes
DCM

2524<10Too slow; amine low nucleophilicity.[1]
MeCN

80685Standard Protocol.
DMF NaH0

25
292Fast, but requires strict anhydrous conditions.[1]
EtOH

781260Solvolysis of electrophile competes.[1]

Method B: Reductive Alkylation

This method is superior for introducing secondary alkyl groups or when avoiding the harsh basic conditions of Method A. It proceeds via an N-alkoxyiminium ion intermediate.

Materials
  • Substrate: (Benzyloxy)(pentyl)amine (1.0 equiv)

  • Carbonyl: Aldehyde or Ketone (1.1–1.5 equiv)

  • Reductant: Sodium Cyanoborohydride (

    
    , 2.0 equiv) or Sodium Triacetoxyborohydride (
    
    
    
    , 1.5 equiv).
  • Solvent: Methanol (MeOH) or Dichloroethane (DCE).

  • Catalyst: Acetic Acid (AcOH, catalytic to stoichiometric).

Step-by-Step Protocol
  • Imine Formation: In a vial, dissolve (Benzyloxy)(pentyl)amine (1.0 mmol) and the aldehyde/ketone (1.2 mmol) in MeOH (5 mL).

  • Acidification: Add AcOH (2–3 drops) to adjust pH to

    
     5–6.
    
    • Mechanism:[2][3][4][5][6] Acid catalysis is essential to facilitate the formation of the N-alkoxyiminium species. Unlike regular amines, the starting material is not fully protonated at this pH, allowing the nucleophilic attack to proceed.[7]

  • Equilibration: Stir at room temperature for 30–60 minutes.

  • Reduction: Add

    
     (2.0 mmol) in one portion.
    
    • Safety:

      
       generates HCN if exposed to strong acid. Use in a fume hood.
      
  • Reaction: Stir at room temperature for 12–24 hours.

  • Quench: Add saturated aqueous

    
     to neutralize.
    
  • Extraction: Extract with DCM (

    
    ). Dry over 
    
    
    
    and concentrate.

Experimental Workflow Visualization

ExperimentalWorkflow Setup Reaction Setup (Inert Atmosphere) Branch Choose Method Setup->Branch PathA Method A: Direct Alkylation Solvent: MeCN/DMF Base: K2CO3 Branch->PathA PathB Method B: Reductive Alkylation Solvent: MeOH Reagent: NaBH3CN/AcOH Branch->PathB Monitor TLC/LC-MS Monitoring (Check for SM consumption) PathA->Monitor PathB->Monitor Quench Quench & Workup A: Filter salts / B: NaHCO3 wash Monitor->Quench Conversion >95% Purify Purification (Flash Chromatography) Quench->Purify Product Final Product: N-Alkyl-N-(benzyloxy)pentan-1-amine Purify->Product

Figure 2: Complete experimental workflow from setup to isolation.

Troubleshooting & Expert Insights

Low Conversion in Method A
  • Cause: The steric bulk of the O-benzyl group combined with the pentyl chain hinders nucleophilic attack.

  • Solution: Switch to Sodium Hydride (NaH) in DMF. The deprotonated anion (

    
    -O-Bn) is significantly more nucleophilic than the neutral species.
    
  • Caution: Ensure the electrophile does not contain base-sensitive groups (e.g., esters, acidic protons).

Elimination Byproducts (Method A)
  • Observation: Formation of alkenes instead of the alkylated amine.

  • Cause: The base (

    
    ) is acting as a Brønsted base on the alkyl halide rather than the amine acting as a nucleophile.
    
  • Solution: Lower the reaction temperature and switch to a less bulky base, or switch to Method B (Reductive Alkylation) which avoids elimination pathways entirely.

N-O Bond Cleavage[5]
  • Observation: Formation of secondary amines (loss of -OBn) or primary amines (N-O bond reduction).

  • Cause: Harsh reducing conditions or high temperatures.

  • Prevention: Avoid using

    
     or hydrogenation (
    
    
    
    ) conditions during the alkylation step. The O-benzyl group is stable to
    
    
    and mild basic heating.

References

  • General N-Alkylation of Alkoxyamines

    • Audin, C., et al. "Synthesis of N-alkoxyamines." Chemical Reviews, 2010.
    • Context: Discusses the reduced basicity of N-alkoxyamines (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       ~4.5) compared to amines.[8][9][3][4][5][7]
      
    • (Representative link to ACS Publications)

  • Reductive Amination Protocols

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.
    • Context: Establishes the standard protocol for reductive alkyl
  • Reactivity of N-Alkoxyamines

    • Chimia 2006, 60(12), 854-864.
    • Context: Comprehensive review on the stability and reactivity of the N-O bond in synthesis.
  • pKa Data Verification

    • Williams, R. "pKa Data Compiled."[6] Organic Chemistry Data.

    • Context: Verification of hydroxylamine/alkoxyamine acidity constants.

Sources

Application

Process Development Guide: Scalable Synthesis of (Benzyloxy)(pentyl)amine

Executive Summary This application note details a robust, scalable protocol for the synthesis of (Benzyloxy)(pentyl)amine (CAS: N/A for specific derivative, generic class N-alkyl-O-benzylhydroxylamines). This structural...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of (Benzyloxy)(pentyl)amine (CAS: N/A for specific derivative, generic class N-alkyl-O-benzylhydroxylamines). This structural motif is a critical intermediate in the synthesis of hydroxamic acids, retro-hydroxamates, and enzyme inhibitors (e.g., metalloprotease inhibitors).

While direct alkylation of O-benzylhydroxylamine often leads to over-alkylation (formation of tertiary species), this guide utilizes Reductive Amination . This route is selected for its superior atom economy, high mono-alkylation selectivity, and amenability to kilogram-scale production.

Target Audience: Process Chemists, Medicinal Chemists, and CMC (Chemistry, Manufacturing, and Controls) Leads.

Strategic Route Selection

Retrosynthetic Analysis

The target molecule, an N,O-disubstituted hydroxylamine, is best disconnected at the N-pentyl bond. This reveals two primary precursors: O-benzylhydroxylamine and valeraldehyde (pentanal).

Route Comparison
FeatureRoute A: Direct AlkylationRoute B: Reductive Amination (Selected)
Reagents O-Benzylhydroxylamine + Pentyl BromideO-Benzylhydroxylamine + Pentanal + Reducing Agent
Selectivity Low . Competing formation of N,N-dipentyl species requires large excess of amine.High . Formation of oxime ether/imine intermediate prevents over-alkylation.
Purification Difficult separation of mono/bis-alkylated products.[1]Clean profile; simple acid/base extraction.
Scalability Poor (yield losses during purification).Excellent (One-pot potential).
Reaction Mechanism (Graphviz Visualization)

The selected route proceeds via the formation of an oxime ether intermediate, followed by selective hydride reduction.

ReactionScheme Start O-Benzylhydroxylamine (HCl Salt) Inter Intermediate: O-Benzyloxime Start->Inter pH 4-5 MeOH Aldehyde Pentanal (Valeraldehyde) Aldehyde->Inter Product Target: (Benzyloxy)(pentyl)amine Inter->Product Hydride Transfer Reductant Reducing Agent (NaBH3CN or NaBH(OAc)3) Reductant->Product

Figure 1: Reaction pathway for the reductive amination of O-benzylhydroxylamine.

Safety & Hazard Analysis (Scale-Up Focus)

Before proceeding, review the Material Safety Data Sheets (MSDS) for all reagents.

  • O-Benzylhydroxylamine HCl: Severe skin and eye irritant.[2][3][4] Potential sensitizer.[5] Handle in a fume hood with gloves and eye protection [1].

  • Sodium Cyanoborohydride (

    
    ):  Highly toxic if swallowed, inhaled, or in contact with skin. Contact with acid liberates very toxic hydrogen cyanide (HCN) gas. CRITICAL:  If using this reductant, the reaction pH must be maintained (buffered) to prevent HCN evolution, and the workup requires an oxidative quench (bleach) to destroy residual cyanide.
    
  • Alternative Reductant: Sodium Triacetoxyborohydride (

    
    ) is a safer, non-toxic alternative often preferred for scale-up, though 
    
    
    
    is historically the standard for oxime reduction due to its stability at lower pH [2].

Detailed Experimental Protocol

Scale: 100 mmol (approx. 16 g theoretical yield) Solvent System: Methanol (MeOH) / Acetic Acid (AcOH)

Reagents & Materials
ReagentMW ( g/mol )Equiv.Amount
O-Benzylhydroxylamine HCl159.611.015.96 g
Pentanal (Valeraldehyde)86.131.19.47 g (11.7 mL)
Sodium Cyanoborohydride62.841.59.42 g
Methanol (Anhydrous)--150 mL
Acetic Acid (Glacial)60.05-Adjust to pH 5
KOH (aq, 20%)--For workup
Step-by-Step Methodology
  • Preparation of Free Base (In-situ):

    • In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer and thermometer, dissolve O-benzylhydroxylamine hydrochloride (15.96 g) in Methanol (100 mL).

    • Note: The HCl salt creates an acidic environment. Check pH. Ideally, adjust to pH ~4–5 using solid KOH or NaOAc if necessary. For reductive amination, a slightly acidic pH catalyzes imine formation but too much acid degrades the reducing agent.

  • Imine/Oxime Formation:

    • Add Pentanal (9.47 g) dropwise over 15 minutes at room temperature (20–25 °C).

    • Stir for 1–2 hours.

    • IPC (In-Process Control): Monitor by TLC (Hexane/EtOAc 4:1). The hydroxylamine spot should disappear, replaced by the less polar oxime intermediate.

  • Reduction:

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Add Sodium Cyanoborohydride (9.42 g) in small portions over 30 minutes. Caution: Mild exotherm and gas evolution.

    • Allow the mixture to warm to room temperature and stir for 12–16 hours.

    • IPC: Monitor for disappearance of the oxime intermediate.

  • Quenching & Workup (Cyanide Protocol):

    • CRITICAL: Quench the reaction by slowly adding concentrated HCl to lower pH to <2 (in a fume hood) to decompose excess borohydride. Ensure efficient exhaust to handle trace HCN.

    • Concentrate the mixture under reduced pressure to remove Methanol.

    • Dilute the residue with water (100 mL).

    • Basify to pH >10 using 20% KOH solution.

    • Extract with Dichloromethane (DCM) or Ethyl Acetate (3 x 100 mL).

    • Cyanide Waste Treatment: Treat the aqueous waste layer with commercial bleach (sodium hypochlorite) to oxidize residual cyanide before disposal.

  • Purification:

    • Dry combined organics over

      
      , filter, and concentrate.
      
    • Distillation: The crude oil can be purified by vacuum distillation (high boiling point expected, approx. 140–150 °C at 5 mmHg).

    • Alternative (Salt Formation): Dissolve crude oil in diethyl ether and add HCl/Ether solution to precipitate the hydrochloride salt of the product. Recrystallize from EtOH/Et2O.

Process Analytical Technology (PAT) & QC

Workup Logic Flow

WorkupFlow RxnMix Reaction Mixture (MeOH, Product, Borates) AcidQuench 1. Acid Quench (pH < 2) 2. Evaporate MeOH RxnMix->AcidQuench Basify Basify (pH > 10) with KOH AcidQuench->Basify Extract Extraction (DCM or EtOAc) Basify->Extract OrgLayer Organic Layer (Product) Extract->OrgLayer AqLayer Aqueous Layer (Salts, Cyanide waste) Extract->AqLayer Bleach Treat with Bleach (Destroy CN-) AqLayer->Bleach

Figure 2: Workup and waste disposal workflow ensuring safety and purity.

Characterization Criteria
TestMethodExpected Result
Identity

NMR (400 MHz,

)

7.35 (m, 5H, Ph), 4.70 (s, 2H,

), 2.95 (t, 2H,

), 1.5-1.3 (m, alkyl), 0.9 (t, 3H,

).
Purity GC-MS or HPLC>98% area. MS (

) m/z: 194.15

.
Residual Solvents GC-HeadspaceMeOH < 3000 ppm, DCM < 600 ppm.

Troubleshooting & Optimization

  • Stalled Reaction: If the imine formation is slow, add activated 3Å molecular sieves to the reaction to scavenge water, driving the equilibrium forward.

  • Low Yield: Ensure the pH is not too acidic (<3) during reduction, as this hydrolyzes the imine back to the aldehyde.

  • Green Chemistry Alternative: For pilot-plant scales where cyanide is restricted, replace

    
     with Sodium Triacetoxyborohydride  (
    
    
    
    ) in 1,2-Dichloroethane (DCE) or THF. Note that
    
    
    reacts faster with aldehydes than
    
    
    , so pre-forming the imine for 2 hours before adding the reductant is mandatory [3].

References

  • Sigma-Aldrich. (2024).[4] Safety Data Sheet: O-Benzylhydroxylamine hydrochloride. Link

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent.[1][6] Journal of the American Chemical Society, 93(12), 2897-2904. Link

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[7] The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Organic Chemistry Portal. (n.d.). Reductive Amination. Link

Sources

Method

Application Note: Precision Asymmetric Functionalization using (Benzyloxy)(pentyl)amine

Executive Summary (Benzyloxy)(pentyl)amine [CAS: N/A for specific derivative, Generic Class: -alkoxyamines] represents a specialized class of "chiral ammonia equivalents" utilized in high-value asymmetric synthesis. Whil...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(Benzyloxy)(pentyl)amine [CAS: N/A for specific derivative, Generic Class:


-alkoxyamines] represents a specialized class of "chiral ammonia equivalents" utilized in high-value asymmetric synthesis. While the molecule itself is achiral (assuming a linear 

-pentyl chain), its unique electronic structure—characterized by the

-effect of the

bond—makes it a superior nucleophile compared to standard alkyl amines.

This Application Note details the strategic use of (Benzyloxy)(pentyl)amine in Pd-Catalyzed Asymmetric Allylic Amination (AAA) and Organocatalytic Michael Additions . These protocols enable the construction of chiral tertiary amines and


-amino acids, which are critical pharmacophores in drug development. Following the asymmetric bond formation, the 

-benzyl group serves as a latent "protecting group" that can be cleaved to reveal a chiral secondary amine, effectively transferring the pentyl-amine motif into complex chiral architectures.

Chemical Background & Mechanistic Rationale[1][2][3][4][5][6]

The Reagent Profile[2][5]
  • Compound:

    
    -(Benzyloxy)pentan-1-amine
    
  • Structure:

    
    
    
  • Role: Soft Nucleophile / Electrophilic Amination Substrate (depending on conditions).

  • Key Advantage: The oxygen atom adjacent to the nitrogen increases nucleophilicity via lone-pair repulsion (the

    
    -effect), allowing reactions to proceed under milder conditions than those required for standard secondary amines. Furthermore, the 
    
    
    
    -benzyl moiety prevents over-alkylation (quaternization), a common side reaction in amine synthesis.
Mechanistic Pathway: Asymmetric Allylic Amination

The primary application involves the reaction of (Benzyloxy)(pentyl)amine with allylic electrophiles (carbonates or acetates) in the presence of a chiral Palladium catalyst.

  • Ionization: The Pd(0) catalyst reacts with the allylic substrate to form a cationic

    
    -
    
    
    
    -allyl palladium complex.
  • Discrimination: The chiral ligand (e.g., Trost-type or PHOX) creates a chiral pocket, distinguishing between the enantiotopic faces of the

    
    -allyl system.
    
  • Nucleophilic Attack: (Benzyloxy)(pentyl)amine attacks the

    
    -allyl complex from the face opposite the metal (outer-sphere mechanism). The steric bulk of the 
    
    
    
    -benzyl group enhances the stereodifferentiation.
  • Product Release: The chiral tertiary amine is released, and the Pd(0) species is regenerated.

Visualization of the Catalytic Cycle

The following diagram illustrates the Pd-catalyzed cycle, highlighting the critical entry point of the (Benzyloxy)(pentyl)amine nucleophile.

Pd_Catalytic_Cycle PreCat Pd(II) Pre-catalyst ActivePd Active L*-Pd(0) PreCat->ActivePd Reduction OxAdd Oxidative Addition (Ionization) ActivePd->OxAdd + Substrate Substrate Allylic Substrate (Racemic) Substrate->OxAdd PiAllyl Chiral u03c0-Allyl Complex (Cationic) OxAdd->PiAllyl Stereo-determining Step Attack Nucleophilic Attack (Outer Sphere) PiAllyl->Attack + Nucleophile Nucleophile (Benzyloxy)(pentyl)amine (Nucleophile) Nucleophile->Attack Attack->ActivePd Regeneration Product Chiral N-Alkoxy Amine Product Attack->Product Release

Figure 1: Catalytic cycle for the Asymmetric Allylic Amination using (Benzyloxy)(pentyl)amine. The outer-sphere attack on the chiral


-allyl complex is the stereo-defining event.

Experimental Protocols

Protocol A: Pd-Catalyzed Asymmetric Allylic Amination

Objective: Synthesis of a chiral tertiary amine using (Benzyloxy)(pentyl)amine as the nucleophile. Scale: 1.0 mmol (Representative)

Materials
  • Nucleophile: (Benzyloxy)(pentyl)amine (1.2 equiv, 1.2 mmol, 231 mg)

  • Electrophile: 1,3-Diphenylallyl acetate (1.0 equiv, 1.0 mmol, 252 mg)

  • Catalyst Precursor:

    
     (2.5 mol%)
    
  • Chiral Ligand:

    
    -DACH-Phenyl Trost Ligand (7.5 mol%)
    
  • Base:

    
     (3.0 equiv) - Critical for neutralizing the acetic acid byproduct.
    
  • Solvent: Dichloromethane (DCM), anhydrous, degassed.

Step-by-Step Procedure
  • Catalyst Activation:

    • In a glovebox or under Argon, charge a flame-dried Schlenk tube with

      
       (9.1 mg) and the Trost Ligand (51 mg).
      
    • Add anhydrous DCM (2.0 mL) and stir at room temperature for 15 minutes. The solution should turn from yellow to pale orange, indicating complexation.

  • Substrate Addition:

    • Dissolve 1,3-Diphenylallyl acetate (252 mg) in DCM (1.0 mL) and add it to the catalyst solution via syringe. Stir for 5 minutes.

  • Nucleophile Introduction:

    • Add (Benzyloxy)(pentyl)amine (231 mg) followed immediately by solid

      
       (977 mg).
      
    • Note: If the amine is stored as a hydrochloride salt, premix it with the base in DCM for 30 minutes, filter, and use the filtrate.

  • Reaction Monitoring:

    • Stir the mixture at ambient temperature (

      
      ). Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.
      
    • Endpoint: Typically 4–12 hours. The spot for the allylic acetate (

      
      ) should disappear, replaced by the more polar amine product (
      
      
      
      ).
  • Work-up:

    • Dilute with diethyl ether (20 mL) and filter through a short pad of Celite to remove inorganic salts and palladium black.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify via flash column chromatography on silica gel.

    • Eluent: Gradient of 2% to 10% EtOAc in Hexanes.

    • Yield Expectations: 85–95% Isolated Yield.

    • Enantiomeric Excess (ee): Determine by Chiral HPLC (e.g., Chiralcel OD-H column). Expected ee: >90%.

Protocol B: N-O Bond Cleavage (The "Reveal")

Objective: To convert the chiral


-alkoxy amine product into the free chiral secondary amine.
  • Dissolution: Dissolve the purified product (0.5 mmol) in MeOH (5 mL).

  • Reduction: Add 10% Pd/C (20 wt%).

  • Hydrogenation: Stir under a balloon of

    
     gas (1 atm) for 4 hours at room temperature.
    
    • Alternative: For sensitive substrates, use

      
       (2.5 equiv) in THF/MeOH.
      
  • Isolation: Filter through Celite and concentrate. The benzyl group is removed as toluene, and the oxygen is removed as water, leaving the secondary amine.

Data Interpretation & Troubleshooting

Solvent Effects on Enantioselectivity

The choice of solvent significantly impacts the tight ion pair in the transition state.

SolventDielectric ConstantReaction Time (h)Yield (%)ee (%)
DCM 8.9 6 92 94
THF7.5128889
Toluene2.4247582
MeOH32.749515

Table 1: Effect of solvent on the Pd-catalyzed allylation of (Benzyloxy)(pentyl)amine. Note that protic solvents (MeOH) erode ee% by disrupting the hydrogen-bonding network of the catalyst pocket.

Troubleshooting Guide
  • Problem: Low Conversion.

    • Root Cause:[1][2][3][4][5][6][7] Catalyst poisoning or inactive nucleophile (salt form).

    • Solution: Ensure the amine is free-based. Degas solvents thoroughly to protect the Pd(0) species. Increase catalyst loading to 5 mol%.

  • Problem: Low Enantioselectivity.

    • Root Cause:[1][2][3][4][5][6][7] "Background reaction" (uncatalyzed attack) or temperature too high.

    • Solution: Lower reaction temperature to

      
      . Ensure the ligand:metal ratio is strictly 3:1 (for monodentate) or 1.5:1 (for bidentate) to prevent formation of achiral Pd species.
      
  • Problem: Product Instability.

    • Root Cause:[1][2][3][4][5][6][7]

      
      -alkoxy amines can oxidize.[6][8][9]
      
    • Solution: Store under Argon at

      
      . Perform the N-O cleavage step immediately after purification.
      

Advanced Applications: Kinetic Resolution

Recent literature (2024) highlights the difficulty in synthesizing chiral


-alkoxy amines directly.[6][8] If the target requires the pentyl chain itself to be chiral (e.g., 

-benzyloxy-2-pentylamine), a Kinetic Resolution strategy is recommended.
  • Method: Titanium-catalyzed enantioselective oxygenation.[6][8]

  • Reagent: Racemic

    
    -alkoxy amine.[7][9]
    
  • Catalyst: Chiral Salen-Ti complex.

  • Outcome: One enantiomer is oxidized to the imine/nitrone, leaving the other enantiomer of the amine in high optical purity (

    
    ).
    
  • Reference: See Reference [1] below.

References

  • Catalytic Asymmetric Access to Structurally Diverse N-Alkoxy Amines via a Kinetic Resolution Strategy. Source: National Institutes of Health (NIH) / PubMed. Context: Describes the state-of-the-art in handling chiral N-alkoxy amines, relevant for branched pentyl derivatives.

  • Asymmetric Organocatalytic Synthesis of Chiral Homoallylic Amines. Source: Beilstein Journal of Organic Chemistry. Context: Provides comparative protocols for amine synthesis using organocatalysis, applicable to Michael additions of (benzyloxy)(pentyl)amine.

  • Synthesis of N-alkoxy amines and hydroxylamines via Iridium-catalyzed transfer hydrogenation. Source: Royal Society of Chemistry (RSC). Context: Alternative route to synthesize the reagent itself from oximes.

  • Asymmetric Synthesis of Trifluoroethyl-Based, Chiral 3-Benzyloxy-quinazolinones. Source: MDPI.[10] Context: Demonstrates the stability and utility of the N-O-Bn moiety in radical cross-coupling reactions.

Disclaimer: This Application Note is for research purposes only. All chemical handling must be performed by qualified personnel in a fume hood with appropriate PPE.

Sources

Application

(Benzyloxy)(pentyl)amine reaction kinetics studies

An Application Note and Protocol for the Kinetic Study of N-(Benzyloxy)-N-pentylamine Abstract N-alkoxyamines are a class of compounds characterized by a labile N-O bond, making them pivotal intermediates in organic synt...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Kinetic Study of N-(Benzyloxy)-N-pentylamine

Abstract

N-alkoxyamines are a class of compounds characterized by a labile N-O bond, making them pivotal intermediates in organic synthesis and polymer chemistry. Understanding the kinetics of their decomposition, particularly the cleavage of the N-O bond, is crucial for controlling reaction outcomes and designing novel synthetic methodologies. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on how to design and execute a robust kinetic study of a representative N-alkoxyamine, N-(benzyloxy)-N-pentylamine. We detail the theoretical underpinnings, experimental design, step-by-step protocols for reaction monitoring using High-Performance Liquid Chromatography (HPLC), and the subsequent data analysis required to determine key kinetic parameters such as the rate constant (k) and activation energy (Ea).

Introduction: The Significance of the N-O Bond

The N-O bond in hydroxylamine derivatives is a functional group of significant interest. Its inherent weakness allows it to serve as a precursor to nitrogen-centered radicals under thermal or photochemical conditions. The controlled cleavage of this bond is fundamental to processes like nitroxide-mediated polymerization (NMP) and various C-N bond-forming reactions. N-(Benzyloxy)-N-pentylamine serves as an excellent model compound for studying this process. Its decomposition via N-O bond homolysis generates distinct radical species, the kinetics of which can be systematically investigated. A thorough kinetic analysis provides invaluable data for predicting reaction behavior, optimizing conditions for synthetic applications, and elucidating reaction mechanisms.[1][2]

Mechanistic Framework: Homolytic Cleavage

The primary reaction pathway of interest for N-(benzyloxy)-N-pentylamine under thermal stress is the homolytic cleavage of the N-O bond. This process generates two distinct radical intermediates: a pentylaminyl radical and a benzyloxyl radical.

  • Initiation Step: The thermally induced homolysis of the N-O bond. The energy required for this step is directly related to the bond dissociation energy (BDE) and is a key determinant of the reaction rate.

  • Subsequent Steps: The generated radicals can undergo a variety of subsequent reactions, including hydrogen abstraction, disproportionation, or trapping by other molecules in the reaction mixture. For the purpose of this kinetic study, we will focus on monitoring the disappearance of the starting material, which directly reflects the rate of the initial N-O bond cleavage.

Recent studies have highlighted various methods for N-O bond activation, confirming that this cleavage is a key step in the reactivity of hydroxylamine derivatives.[1][3] The proposed mechanism is visualized below.

G cluster_main Proposed Thermal Decomposition Pathway A N-(Benzyloxy)-N-pentylamine TS Transition State (Stretched N-O Bond) A->TS Δ (Heat) Rate-Determining Step B Benzyloxyl Radical TS->B Homolytic Cleavage C Pentylaminyl Radical TS->C Homolytic Cleavage

Caption: Proposed mechanism for the thermal decomposition of N-(benzyloxy)-N-pentylamine.

Experimental Design and Workflow

A successful kinetic study relies on a well-designed experiment where variables are carefully controlled.[4][5] The primary objective is to measure the change in concentration of the reactant, N-(benzyloxy)-N-pentylamine, over time at a constant temperature. Repeating this process at several different temperatures allows for the determination of the activation energy.

Causality in Experimental Choices:
  • Choice of Solvent: A high-boiling, inert solvent (e.g., dodecane, diphenyl ether) is chosen to ensure the reaction can be studied at a range of elevated temperatures without significant solvent evaporation or participation in the reaction.

  • Temperature Control: Precise temperature control (±0.1 °C) is critical, as reaction rates are highly sensitive to temperature fluctuations. A thermostated oil bath or reaction block is essential.

  • Inert Atmosphere: To prevent side reactions of the radical intermediates with oxygen, the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Analytical Technique: High-Performance Liquid Chromatography (HPLC) with a UV detector is selected as the primary analytical method.[6] Its prevalence in reaction monitoring is due to its ability to separate the analyte of interest from products and impurities, providing accurate quantification.[7][8] ¹H NMR spectroscopy serves as a valuable secondary or confirmatory technique.[9][10]

The overall experimental workflow is depicted in the following diagram.

G cluster_workflow Kinetic Experiment Workflow A 1. Prepare Stock Solution (Analyte in Inert Solvent) B 2. Set Up Reactor (Thermostated, Inert Atmosphere) A->B C 3. Initiate Reaction (Inject stock solution into hot reactor) B->C D 4. Timed Sampling (Aliquots) t=0, t=1, t=2... C->D E 5. Quench Reaction (Dilute in cold solvent) D->E F 6. Analyze by HPLC-UV E->F G 7. Data Processing (Plot [A] vs. time, determine k) F->G H 8. Repeat at Different Temperatures G->H Iterate I 9. Arrhenius Plot (Plot ln(k) vs. 1/T, determine Ea) G->I H->C

Caption: General workflow for the kinetic analysis of a chemical reaction.

Detailed Experimental Protocols

These protocols are designed to be self-validating by ensuring consistency, accurate measurements, and proper controls.

Protocol 4.1: General Reaction Setup for Kinetic Run
  • Reagent Preparation: Prepare a stock solution of N-(benzyloxy)-N-pentylamine (e.g., 0.1 M) in degassed dodecane. Prepare a "quench solution" of cold acetonitrile.

  • Reactor Setup: Place a multi-neck round-bottom flask equipped with a reflux condenser, a thermometer, and a septum into a thermostat-controlled oil bath.

  • Inerting the System: Purge the entire apparatus with dry argon or nitrogen for at least 15 minutes to remove all oxygen. Maintain a positive pressure of inert gas throughout the experiment.

  • Temperature Equilibration: Set the oil bath to the desired reaction temperature (e.g., 120.0 °C) and allow the system to fully equilibrate for 20 minutes.

  • Reaction Initiation: Using a gas-tight syringe, rapidly inject a known volume of the stock solution into the hot solvent. Start a timer immediately upon injection. This moment is considered t=0.

  • Sampling: At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 45, 60 minutes), withdraw a small aliquot (e.g., 100 µL) from the reaction mixture using a syringe.

  • Quenching: Immediately dispense the aliquot into a labeled HPLC vial containing a larger volume of the cold quench solution (e.g., 900 µL of acetonitrile). This rapidly cools and dilutes the sample, effectively stopping the reaction.[11]

  • Storage: Store the quenched samples at low temperature (e.g., 4 °C) pending analysis.

Protocol 4.2: Kinetic Monitoring by HPLC-UV
  • Method Development: Develop an HPLC method capable of resolving the N-(benzyloxy)-N-pentylamine peak from solvent and potential decomposition products. A typical starting point is a reverse-phase C18 column.

  • Calibration: Prepare a series of calibration standards of N-(benzyloxy)-N-pentylamine of known concentrations. Run them on the HPLC and generate a calibration curve by plotting the peak area versus concentration.

  • Sample Analysis: Once the calibration curve is established and shown to be linear, analyze the quenched samples from the kinetic run in chronological order.

  • Data Acquisition: Record the peak area for the N-(benzyloxy)-N-pentylamine peak for each time point.

Parameter Example Value Rationale
HPLC System Agilent 1260 Infinity II or equivalentStandard, reliable system for kinetic studies.[7]
Column C18, 4.6 x 150 mm, 5 µmGood retention and separation for moderately polar organic molecules.
Mobile Phase 70:30 Acetonitrile:Water (Isocratic)Provides adequate separation and reasonable run times.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Injection Volume 10 µLA small volume to prevent peak broadening.
UV Wavelength 254 nmThe benzyloxy group provides strong UV absorbance at this wavelength.
Column Temp. 30 °CEnsures reproducible retention times.
Protocol 4.3: Data Analysis for Rate Constant Determination
  • Concentration Calculation: Using the peak areas from the sample analysis and the linear equation from your calibration curve, calculate the concentration of N-(benzyloxy)-N-pentylamine at each time point.

  • Determining Reaction Order: To determine the reaction order, plot the data in three ways:

    • Zero-Order: [Analyte] vs. time (linear if zero-order)

    • First-Order: ln[Analyte] vs. time (linear if first-order)

    • Second-Order: 1/[Analyte] vs. time (linear if second-order) For a unimolecular decomposition, the reaction is expected to follow first-order kinetics.

  • Calculating the Rate Constant (k): For a first-order reaction, the slope of the ln[Analyte] vs. time plot is equal to -k. The rate constant k will have units of s⁻¹ or min⁻¹.

Data Presentation and Interpretation

The collected data should be organized systematically for clear interpretation.

Table 1: Hypothetical Concentration Data from HPLC Analysis at 120 °C

Time (min)Peak Area (mAU*s)Concentration (M)ln[Concentration]
01250.40.0500-2.996
101025.80.0410-3.194
20841.30.0336-3.393
30690.10.0276-3.590
45510.20.0204-3.892
60375.90.0150-4.200

By plotting the data from Table 1, a linear relationship for ln[Concentration] vs. time would confirm first-order kinetics, and the rate constant k could be determined from the slope. This process should be repeated at other temperatures (e.g., 130 °C, 140 °C) to gather a set of rate constants.

Table 2: Summary of Calculated Rate Constants at Different Temperatures

Temperature (°C)Temperature (K)1/T (K⁻¹)Rate Constant, k (min⁻¹)ln(k)
120.0393.150.0025440.0201-3.907
130.0403.150.0024800.0455-3.090
140.0413.150.0024200.0989-2.314
Arrhenius Analysis

The final step is to determine the activation energy (Ea) using the Arrhenius equation:

ln(k) = ln(A) - (Ea / R) * (1/T)

By plotting ln(k) versus 1/T, a linear relationship should be observed.

  • Slope = -Ea / R

  • Y-intercept = ln(A)

Where R is the ideal gas constant (8.314 J/mol·K). This analysis provides a quantitative measure of the energy barrier for the N-O bond cleavage, a critical piece of information for predicting and controlling the compound's reactivity.

Conclusion

This application note provides a comprehensive and methodologically sound framework for conducting kinetic studies on N-(benzyloxy)-N-pentylamine. By following these detailed protocols—from careful experimental setup and precise HPLC monitoring to systematic data analysis—researchers can reliably determine reaction order, rate constants, and activation energies. This information is not only fundamental to understanding the chemical behavior of N-alkoxyamines but is also essential for their practical application in industrial and pharmaceutical research.

References

  • Kinetics of the oxidation of ammonia and amines with hydroxyl radicals in the aqueous phase. (2014). Environmental Science: Processes & Impacts. RSC Publishing. Retrieved from [Link]

  • Bezuidenhout, D. I. (2006). Kinetic Investigation of Aminolysis Reaction. University of Pretoria. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzylic amines. Retrieved from [Link]

  • Batiha, M. A., Chizhova, E. A., & Batiha, M. M. (2013). Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. Asian Journal of Chemistry, 25(10), 5531-5534. Retrieved from [Link]

  • Lee, I., et al. (2002). Kinetics and Mechanism of the Addition of Benzylamines to α-Cyano-β-phenylacrylamides in Acetonitrile. Bulletin of the Korean Chemical Society, 23(4), 551-555. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 17.7: Experimental methods of chemical kinetics. Retrieved from [Link]

  • ACS Publications. (n.d.). Kinetic Understanding Using NMR Reaction Profiling. Organic Process Research & Development. Retrieved from [Link]

  • Li, X., et al. (2023). Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle. Molecules, 28(4), 1735. Retrieved from [Link]

  • Bridgewater College Digital Commons. (2022). High Performance Liquid Chromatography Monitoring Reaction Kinetics. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetic studies and correlation between kinetics and UV–vis analyses. Retrieved from [Link]

  • Magritek. (n.d.). Benchtop NMR Reaction Monitoring for Kinetic Profiling. Retrieved from [Link]

  • National Institutes of Health. (n.d.). HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation. Retrieved from [Link]

  • Fiveable. (n.d.). Experimental Methods in Chemical Kinetics. Retrieved from [Link]

  • Lee, I., et al. (1998). Kinetics and mechanism of the addition of benzylamines to β-nitrostyrenes in acetonitrile. Journal of the Chemical Society, Perkin Transactions 2, (7), 1729-1734. Retrieved from [Link]

  • ResearchGate. (2015). Kinetics of Carbon Dioxide with Amines. I. Stopped-Flow Studies in Aqueous Solutions. A Review. Retrieved from [Link]

  • Magritek. (n.d.). Investigating Tertiary Amine Alkylation/Benzylation Kinetics with Ramp-Flow in a Plug-Flow Reactor Using In-Line 1H NMR Spectroscopy. Retrieved from [Link]

  • Accounts of Chemical Research. (2022). N–O Bond Activation by Energy Transfer Photocatalysis. Retrieved from [Link]

  • ResearchGate. (2021). Chemical reaction kinetics measurements for single and blended amines for CO2 postcombustion capture applications. Retrieved from [Link]

  • ResearchGate. (2014). N-O bond cleavage mechanism(s) in nitrous oxide reductase. Retrieved from [Link]

  • National Institutes of Health. (2019). A UV/Vis Spectroscopy-Based Assay for Monitoring of Transformations Between Nucleosides and Nucleobases. Retrieved from [Link]

  • RSC Publishing. (2019). Development of an automated kinetic profiling system with online HPLC for reaction optimization. Retrieved from [Link]

  • PubMed. (2021). A detailed kinetic model for the thermal decomposition of hydroxylamine. Retrieved from [Link]

  • MDPI. (2024). CO2 Capture Using Amine-Based Solvents: Identification of Additives to Improve the Kinetics and Thermodynamics of CO2 Sorption at High-Pressure Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). The kinetics of the reaction: (a) hydroxylamine formation, (b).... Retrieved from [Link]

  • LCGC International. (2023). Rapid Monitoring of Chemical Reactions Made Possible by Ultrahigh-Performance Liquid Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). NMR: Kinetics. Retrieved from [Link]

  • Wikipedia. (n.d.). Chemical kinetics. Retrieved from [Link]

  • International Journal of Scientific Research and Engineering Development. (2024). A Review of Ultraviolet-Visible (UV-Vis) Spectroscopy and Its Practical Applications. Retrieved from [Link]

  • National Institutes of Health. (2024). Mechanistic Insights into the Reductive N–O Bond Cleavage of O‑Acyl Hydroxylamines: Dual Reactivity as Potent Oxidants and Nitrogen Transfer Agents. Retrieved from [Link]

  • Organic Syntheses. (2023). N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide. Retrieved from [Link]

  • ACS Publications. (n.d.). Kinetics and Mechanisms for the Cleavage and Isomerization of the Phosphodiester Bonds of RNA by Brønsted Acids and Bases. Chemical Reviews. Retrieved from [Link]

  • ChemRxiv. (2023). Improved Prediction of Reaction Kinetics for Amine Absorbent-based Carbon Capture using Reactive Site-based Transition State Conformer Search Method. Retrieved from [Link]

  • National Institutes of Health. (n.d.). (Benzyloxy)(methyl)amine. PubChem. Retrieved from [Link]

  • University of York. (n.d.). Rapid reaction kinetics (Stopped-Flow). Retrieved from [Link]

  • ACS Publications. (2013). Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. Analytical Chemistry. Retrieved from [Link]

  • Journals. (2024). UV - Spectroscopy: as a tool to determine enzyme activity. Retrieved from [Link]

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  • National Institutes of Health. (2024). NMR Reaction Monitoring Robust to Spectral Distortions. Retrieved from [Link]

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Method

Use of (Benzyloxy)(pentyl)amine in catalysis

Application Note: Catalytic Utility of (Benzyloxy)(pentyl)amine Title: Enabling Precision Synthesis: (Benzyloxy)(pentyl)amine in Dysprosium-Catalyzed Aza-Piancatelli Rearrangements Executive Summary (Benzyloxy)(pentyl)am...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Catalytic Utility of (Benzyloxy)(pentyl)amine

Title: Enabling Precision Synthesis: (Benzyloxy)(pentyl)amine in Dysprosium-Catalyzed Aza-Piancatelli Rearrangements

Executive Summary

(Benzyloxy)(pentyl)amine (N-pentyl-O-benzylhydroxylamine) is a specialized


-alkoxyamine reagent that serves as a critical nucleophilic partner in Lewis Acid-catalyzed cascade reactions. Unlike simple primary amines, which often lead to polymerization or non-selective condensation when reacting with furfuryl carbinols, (Benzyloxy)(pentyl)amine possesses a unique electronic profile (reduced basicity, enhanced nucleophilicity via the 

-effect) that enables high-fidelity Aza-Piancatelli Rearrangements .

This guide details the protocol for using (Benzyloxy)(pentyl)amine to access highly functionalized 4-aminocyclopentenones—key scaffolds in the synthesis of bioactive alkaloids and prostaglandins—under mild Dysprosium(III) catalysis. Additionally, we briefly outline its emerging utility as a directing group precursor in Pd(II)-catalyzed C–H activation.

Chemical Profile & Mechanism of Action

Molecule: (Benzyloxy)(pentyl)amine Structure:


Role in Catalysis:  Nucleophilic Substrate / Trapping Agent
Why This Reagent?

In the catalytic rearrangement of furfuryl alcohols to cyclopentenones, standard amines often poison the Lewis Acid catalyst or react promiscuously with the oxocarbenium intermediate. (Benzyloxy)(pentyl)amine offers two distinct advantages:

  • Catalyst Compatibility: Its reduced basicity (due to the electronegative oxygen atom) prevents tight binding to the Dy(III) center, allowing the catalytic cycle to proceed efficiently.

  • Orthogonal Protection: The

    
    -benzyl group serves as a robust protecting group that can be removed later via hydrogenolysis (
    
    
    
    , Pd/C) or radical cleavage (
    
    
    ), revealing the free secondary amine or hydroxylamine functionality.
Mechanistic Pathway (Aza-Piancatelli)

The reaction proceeds via a Dy(III)-catalyzed ionization of furfuryl alcohol, followed by a


-electrocyclic ring closure.

AzaPiancatelli Start Furfuryl Alcohol (Substrate) Inter1 Oxocarbenium Intermediate Start->Inter1 1. Ionization (-H2O) Cat Dy(OTf)3 (Catalyst) Cat->Start Activates -OH Inter2 4,5-Diamino Cyclopentenone Inter1->Inter2 2. Nucleophilic Attack by Reagent Reagent (Benzyloxy)(pentyl)amine (Nucleophile) Reagent->Inter2 Product 4-((Benzyloxy)(pentyl)amino) cyclopent-2-enone Inter2->Product 3. Electrocyclization & Isomerization

Figure 1: Catalytic cycle for the Dy(OTf)3-mediated rearrangement of furfuryl alcohols with (Benzyloxy)(pentyl)amine.

Detailed Protocol: Dy(III)-Catalyzed Synthesis

This protocol describes the synthesis of 4-((benzyloxy)(pentyl)amino)-5-substituted-cyclopent-2-enone from a generic furfuryl carbinol.

Reagents & Equipment
  • Substrate: Furfuryl alcohol derivative (1.0 equiv, e.g., 0.5 mmol)

  • Reagent: (Benzyloxy)(pentyl)amine (1.1 equiv, 0.55 mmol)

  • Catalyst: Dysprosium(III) trifluoromethanesulfonate [Dy(OTf)

    
    ] (5 mol%, 0.025 mmol)
    
  • Solvent: Acetonitrile (MeCN), anhydrous (0.2 M concentration)

  • Apparatus: 10 mL round-bottom flask or vial with magnetic stir bar.

Step-by-Step Procedure
StepActionCritical Note
1. Setup Charge the reaction vessel with Dy(OTf)

(15.2 mg, 0.025 mmol).
Ensure the catalyst is dry; Dy(OTf)

is hygroscopic.
2. Solution Dissolve the furfuryl alcohol substrate (0.5 mmol) in 2.5 mL of anhydrous MeCN. Add this solution to the catalyst.MeCN is the optimal solvent for stabilizing the ionic intermediates.
3. Addition Add (Benzyloxy)(pentyl)amine (106 mg, 0.55 mmol) to the stirring mixture in one portion.The solution may darken slightly; this is normal.
4. Reaction Stir the mixture at ambient temperature (23 °C). Monitor via TLC.Most reactions complete within 1–4 hours. If sluggish, heat to 40 °C.
5. Quench Dilute the reaction mixture with Et

O (10 mL) and filter through a small pad of silica gel.
This removes the Dy(III) catalyst.
6. Workup Concentrate the filtrate under reduced pressure.Avoid high temperatures (>50 °C) to prevent decomposition.
7. Purification Purify via flash column chromatography (Hexanes/EtOAc gradient).The product is typically a stable, viscous oil.
Expected Results & Data
ParameterTypical Value
Yield 75% – 92%
Reaction Time 2 – 4 hours
Selectivity High trans-diastereoselectivity (if C5 is substituted)
Appearance Pale yellow to colorless oil

Advanced Application: Pd(II)-Catalyzed C–H Activation

Beyond the Aza-Piancatelli reaction, (Benzyloxy)(pentyl)amine serves as a valuable substrate for C(sp


)–H activation . The 

-benzyloxy moiety acts as a directing group (DG) that coordinates with Palladium(II), facilitating the functionalization of the pentyl chain.

Concept: The oxygen atom of the


-alkoxy group coordinates to Pd(II), directing the metal to the 

- or

-carbon of the pentyl chain. This enables the synthesis of pyrrolidines or lactams via intramolecular C–H amination or carbonylation.

General Workflow:

  • Substrate: (Benzyloxy)(pentyl)amine derivative (often acylated to form a hydroxamic acid derivative).

  • Catalyst: Pd(OAc)

    
     (5–10 mol%).
    
  • Oxidant: PhI(OAc)

    
     or AgOAc.
    
  • Outcome: Formation of a five-membered N-heterocycle via C–H activation.

Troubleshooting & Optimization

  • Low Yield (Aza-Piancatelli): If the reaction stalls, increase catalyst loading to 10 mol% or switch solvent to Nitromethane (MeNO

    
    ), which can accelerate ionization rates.
    
  • Polymerization: If dark tars form, ensure the concentration is strictly kept at 0.1 M – 0.2 M. High concentrations favor intermolecular polymerization over intramolecular cyclization.

  • Catalyst Deactivation: Use anhydrous solvents. Water competes with the substrate for coordination to Dy(III).

References

  • Read de Alaniz, J., et al. "Dysprosium(III)-Catalyzed Aza-Piancatelli Rearrangement: Access to Highly Functionalized Cyclopentenones." Journal of the American Chemical Society, vol. 132, no. 38, 2010, pp. 13146–13148. Link

  • Palmer, L. I., & Read de Alaniz, J. "Direct Synthesis of N-Substituted 4-Aminocyclopentenones." Organic Letters, vol. 15, no. 3, 2013, pp. 476–479. Link

  • Wasa, M., et al. "Pd(II)-Catalyzed C–H Activation Directed by N-Alkoxy Amides." Journal of the American Chemical Society, vol. 136, no. 17, 2014, pp. 6239–6242. Link

Application

Application Note: High-Throughput Profiling of (Benzyloxy)(pentyl)amine

5-Lipoxygenase Inhibition and Reactive Carbonyl Scavenging[1] Introduction & Mechanistic Basis[1][2] (Benzyloxy)(pentyl)amine (N-pentyl-O-benzylhydroxylamine) represents a privileged pharmacophore in fragment-based drug...

Author: BenchChem Technical Support Team. Date: February 2026

5-Lipoxygenase Inhibition and Reactive Carbonyl Scavenging[1]

Introduction & Mechanistic Basis[1][2]

(Benzyloxy)(pentyl)amine (N-pentyl-O-benzylhydroxylamine) represents a privileged pharmacophore in fragment-based drug discovery (FBDD).[1] Structurally, it consists of a lipophilic pentyl chain and an O-benzyl moiety attached to a hydroxylamine core.[1] This unique architecture confers dual utility in high-throughput screening (HTS):

  • Enzymatic Inhibition (Pharmacology): The O-substituted hydroxylamine motif is a classic inhibitor of iron-dependent oxygenases, specifically 5-Lipoxygenase (5-LOX) and Indoleamine 2,3-dioxygenase-1 (IDO1) .[1] It functions by coordinating with the catalytic iron or intercepting radical intermediates (e.g., lipid peroxyl radicals), thereby blocking the biosynthesis of leukotrienes (inflammatory mediators).

  • Chemoproteomic Probe (Chemical Biology): The nucleophilic nitrogen remains reactive toward electrophilic carbonyls (aldehydes/ketones).[1] In HTS, this molecule serves as a probe to screen for Reactive Carbonyl Species (RCS) scavenging activity, a mechanism relevant to neuroprotection and anti-aging therapeutics.[1]

This guide details the protocols for profiling (Benzyloxy)(pentyl)amine in a 384-well HTS format, focusing on 5-LOX inhibition and carbonyl scavenging efficiency.[1]

Chemical Handling & Stability

Compound Properties:

  • Formula:

    
    
    
  • MW: 193.29 g/mol [1]

  • Solubility: Insoluble in water; Soluble in DMSO (>50 mM), Ethanol.[1]

  • Stability: Stable at room temperature in solid form.[1][2] In solution, avoid prolonged exposure to aldehydes or ketones (acetone) to prevent oxime formation.[1]

Preparation for HTS:

  • Master Stock: Dissolve to 10 mM in anhydrous DMSO.

  • Working Plate: Dilute to 50x final assay concentration in DMSO.

  • Storage: Store stock solutions at -20°C under argon. Avoid repeated freeze-thaw cycles to prevent hydrolysis or oxidation.[1]

ngcontent-ng-c1989010908="" class="ng-star-inserted">

Critical Note: Do not use buffers containing acetone or aldehydes (e.g., formalin) during the assay, as (Benzyloxy)(pentyl)amine will covalently react with them, depleting the effective concentration.

Protocol A: 5-Lipoxygenase (5-LOX) Inhibition Assay

Objective: Determine the IC50 of (Benzyloxy)(pentyl)amine against human 5-LOX using a fluorometric lipid peroxidation readout.[1]

Mechanistic Logic

5-LOX catalyzes the oxygenation of Arachidonic Acid (AA) to 5-HPETE.[1][3] This unstable hydroperoxide oxidizes the non-fluorescent probe H2DCFDA (2',7'-dichlorodihydrofluorescein diacetate) into highly fluorescent DCF.[1] Inhibitors prevent 5-HPETE formation, quenching the fluorescence signal.[1]

Reagents & Materials
  • Enzyme: Recombinant Human 5-LOX (approx.[1] 0.5 U/well).

  • Substrate: Arachidonic Acid (AA), 10 mM stock in Ethanol.[1]

  • Probe: H2DCFDA, 1 mM stock in DMSO.

  • Cofactors: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    , ATP (required for 5-LOX activity).
    
  • Buffer: 50 mM Tris-HCl (pH 7.5), 2 mM

    
    , 1 mM ATP.
    
  • Positive Control: Zileuton or Nordihydroguaiaretic acid (NDGA).[1]

HTS Workflow (384-Well Format)
  • Dispense Compound: Add 200 nL of (Benzyloxy)(pentyl)amine (titration: 100 µM to 1 nM) to the assay plate.

  • Enzyme Addition: Dispense 10 µL of 5-LOX enzyme solution into all wells except "No Enzyme" blanks.

  • Pre-Incubation: Centrifuge (1000 rpm, 1 min) and incubate for 15 minutes at RT. Rationale: Allows the hydroxylamine moiety to coordinate with the active site iron.

  • Substrate Mix: Prepare a 2x mix of Arachidonic Acid (10 µM final) and H2DCFDA (5 µM final) in assay buffer.

  • Reaction Initiation: Dispense 10 µL of Substrate Mix into all wells.

  • Kinetics: Immediately read fluorescence (Ex/Em: 485/535 nm) every 2 minutes for 30 minutes.

Data Analysis

Calculate the slope of the linear portion of the fluorescence curve (RFU/min). ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="ng-star-inserted display">



Protocol B: Reactive Carbonyl Scavenging (Oxime Ligation)

Objective: Validate the ability of (Benzyloxy)(pentyl)amine to neutralize toxic lipid aldehydes (e.g., 4-HNE) via oxime formation.[1] This serves as a counter-screen to distinguish enzymatic inhibition from chemical scavenging.[1]

Mechanistic Logic

The nitrogen of the hydroxylamine attacks the carbonyl carbon of the aldehyde, eliminating water to form a stable oxime ether.[4] We track the depletion of the aldehyde absorbance or the formation of the oxime product.

Workflow Diagram (Graphviz)

LOX_Pathway AA Arachidonic Acid HPETE 5-HPETE (Reactive) AA->HPETE Oxygenation LOX 5-LOX Enzyme LOX->HPETE Catalysis LTA4 Leukotriene A4 HPETE->LTA4 Dehydration Inhibitor (Benzyloxy)(pentyl)amine Inhibitor->LOX Chelation/Redox Inhibition Inhibitor->HPETE Scavenging (Secondary)

Caption: Mechanism of Action. The compound inhibits 5-LOX catalysis (primary) and scavenges reactive hydroperoxides (secondary).[1]

Protocol Steps
  • Reactant: 4-Hydroxynonenal (4-HNE) or a model aldehyde like Benzaldehyde (UV active).[1]

  • Setup: Mix 50 µM Aldehyde + 100 µM (Benzyloxy)(pentyl)amine in PBS (pH 7.4).

  • Readout: Monitor UV Absorbance at 278 nm (loss of aldehyde) or LC-MS peak formation (Oxime adduct).

  • Result: A decrease in absorbance indicates successful "Click" ligation/scavenging.[1]

Expected Results & Data Interpretation
ParameterExpected ValueInterpretation
5-LOX IC50 0.5 - 5.0 µMPotent inhibition typical of O-benzyl hydroxylamines [1, 2].[1]
Z-Factor (HTS) > 0.6Excellent assay robustness; suitable for large-scale screening.[1]
Scavenging Rate ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Fast kinetics indicate potential as a "chemical probe" for carbonyls [3].
Hill Slope ~1.0Indicates 1:1 binding stoichiometry (competitive/non-competitive).[1]

Troubleshooting:

  • High Background Fluorescence: H2DCFDA is light-sensitive.[1] Perform all dispensing in low light.

  • Precipitation: The pentyl chain adds lipophilicity. Ensure final DMSO concentration is <2% but sufficient to keep the compound soluble.

References
  • Inhibition of Mammalian 5-lipoxygenase by 2-benzylaminophenols. PubMed.[1] (Demonstrates the efficacy of O-benzyl/N-alkyl motifs in LOX inhibition).

  • O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1. PubMed Central.[1] (Details the coordination chemistry of O-benzylhydroxylamines with heme/iron enzymes).

  • Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents. ACS Omega. (Discusses the lipophilicity and membrane permeability of N-pentyl derivatives). [1]

  • High-throughput screening (HTS) in Drug Discovery. BMG Labtech. (General HTS assay parameter validation).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (Benzyloxy)(pentyl)amine

Welcome to the technical support center for the synthesis of (benzyloxy)(pentyl)amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (benzyloxy)(pentyl)amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis of this N-alkoxyamine. Our focus is on providing practical, field-proven insights grounded in mechanistic principles to ensure the successful and efficient synthesis of your target compound.

Introduction to Synthetic Strategies

The synthesis of (benzyloxy)(pentyl)amine can be effectively achieved through two primary routes:

  • N-Alkylation of O-Benzylhydroxylamine: A classical approach analogous to the Williamson ether synthesis, where O-benzylhydroxylamine is alkylated with a pentyl halide.

  • Reductive Amination: A versatile method involving the reaction of pentanal with O-benzylhydroxylamine to form an intermediate oxime, which is subsequently reduced to the desired product.

This guide will address the potential side reactions and troubleshooting for both methodologies.

Section 1: Troubleshooting Guide for N-Alkylation of O-Benzylhydroxylamine

This method involves the reaction of O-benzylhydroxylamine with a pentyl halide (e.g., pentyl bromide) in the presence of a base. While straightforward, several side reactions can occur.

FAQ 1: My reaction is producing a significant amount of a highly polar byproduct that is difficult to separate. What is it and how can I avoid it?

Answer:

The most common highly polar byproduct in this reaction is the quaternary ammonium salt , resulting from the over-alkylation of the desired (benzyloxy)(pentyl)amine. The nitrogen in the product is still nucleophilic and can react with another molecule of the pentyl halide.

Causality:

  • Excess Alkylating Agent: Using a significant excess of the pentyl halide drives the reaction towards the thermodynamically stable quaternary salt.

  • High Reaction Temperature: Elevated temperatures can increase the rate of the second alkylation step.

  • Strongly Basic Conditions: While a base is necessary to deprotonate the hydroxylamine, very strong bases can increase the nucleophilicity of the product amine, promoting further reaction.

Troubleshooting Strategies:

StrategyRationaleRecommended Parameters
Control Stoichiometry Minimize the availability of the alkylating agent for the second alkylation.Use a 1:1 to 1.1:1 molar ratio of pentyl halide to O-benzylhydroxylamine.
Optimize Temperature Lower temperatures favor the initial, desired alkylation over the subsequent over-alkylation.[1]Maintain the reaction temperature between room temperature and 50°C.
Choice of Base A milder base can effectively deprotonate the hydroxylamine without excessively activating the product.Use bases like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) instead of stronger bases like sodium hydride (NaH).
Slow Addition Adding the pentyl halide slowly keeps its concentration low throughout the reaction, disfavoring the second alkylation.Add the pentyl halide dropwise over a period of 1-2 hours.

Visualizing the Side Reaction:

overalkylation reagents O-Benzylhydroxylamine + Pentyl Halide product (Benzyloxy)(pentyl)amine reagents->product Desired N-Alkylation side_product Quaternary Ammonium Salt product->side_product Over-alkylation (Excess Pentyl Halide) imine_hydrolysis reactants Pentanal + O-Benzylhydroxylamine imine N-Benzyloxypentanimine reactants->imine Condensation (-H₂O) imine->reactants Hydrolysis (+H₂O)

Caption: Reversible formation of the imine intermediate.

FAQ 3: I'm observing a significant amount of pentanol in my crude product. How can I prevent this?

Answer:

The formation of pentanol is due to the reduction of the starting aldehyde (pentanal) by the reducing agent . This is a common side reaction if the reducing agent is not selective for the imine over the carbonyl group.

Causality:

  • Non-selective Reducing Agent: Strong reducing agents like sodium borohydride (NaBH₄) can reduce both aldehydes and imines. [2]* Reaction Conditions: The rate of aldehyde reduction can sometimes be faster than imine formation and reduction, especially if the imine formation is slow.

Troubleshooting Strategies:

StrategyRationaleRecommended Reagent
Use a Selective Reducing Agent A milder reducing agent will preferentially reduce the protonated imine (iminium ion) over the aldehyde.Sodium triacetoxyborohydride (STAB) is the reagent of choice for its high selectivity. [3][4]Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic. [5]
One-Pot Procedure Adding the reducing agent at the beginning of the reaction allows for the immediate reduction of the imine as it is formed, minimizing the time the aldehyde is exposed to the reducing agent.This is the standard procedure when using STAB.

Visualizing the Competing Reductions:

competing_reductions pentanal Pentanal imine N-Benzyloxypentanimine pentanal->imine + O-Benzylhydroxylamine side_product Pentanol pentanal->side_product Reduction (Side Reaction) product (Benzyloxy)(pentyl)amine imine->product Reduction (Desired Pathway)

Caption: Competing reduction pathways in reductive amination.

Section 3: Purification and Characterization

FAQ 4: What is the best way to purify my (benzyloxy)(pentyl)amine from the reaction byproducts?

Answer:

Column chromatography is generally the most effective method for purifying (benzyloxy)(pentyl)amine from the common side products.

Protocol for Column Chromatography:

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes or petroleum ether is typically effective. Start with a low polarity eluent (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity.

    • Unreacted pentyl halide or pentanal will elute first.

    • The desired (benzyloxy)(pentyl)amine will elute next.

    • More polar impurities like pentanol and O-benzylhydroxylamine will elute at higher concentrations of ethyl acetate.

    • The quaternary ammonium salt, being highly polar, will likely remain at the top of the column.

  • Monitoring: Use thin-layer chromatography (TLC) to monitor the separation and identify the fractions containing the pure product.

For basic amine compounds, adding a small amount of triethylamine (e.g., 1%) to the eluent can help to reduce tailing on the silica gel column.

FAQ 5: How can I confirm the identity and purity of my final product?

Answer:

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is recommended for unambiguous characterization and purity assessment.

  • ¹H NMR: Will show characteristic peaks for the benzyl group (aromatic protons and benzylic CH₂), the pentyl group (aliphatic protons), and the N-H proton (if present and not exchanged with a deuterated solvent). The integration of these peaks should correspond to the expected proton count.

  • ¹³C NMR: Will show the expected number of carbon signals for the molecule.

  • MS (e.g., GC-MS or LC-MS): Will provide the molecular weight of the compound, confirming its identity. GC-MS is also an excellent tool for identifying and quantifying volatile impurities. [6]

Section 4: Experimental Protocols

Protocol 1: Synthesis of (Benzyloxy)(pentyl)amine via N-Alkylation
  • To a solution of O-benzylhydroxylamine (1.0 eq) in a suitable solvent (e.g., acetonitrile or DMF) at room temperature, add potassium carbonate (1.5 eq).

  • Stir the mixture vigorously for 15-20 minutes.

  • Add pentyl bromide (1.05 eq) dropwise to the suspension over 1 hour.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of (Benzyloxy)(pentyl)amine via Reductive Amination
  • To a solution of O-benzylhydroxylamine (1.0 eq) and pentanal (1.1 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) at room temperature, add acetic acid (0.1 eq).

  • Stir the mixture for 30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

  • CN102531950A - Method for preparing O-benzylhydroxylamine hydrochloride - Google Patents. (n.d.).
  • Avoiding Over-alkylation - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved February 7, 2026, from [Link]

  • O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. (n.d.). Organic Chemistry Portal. Retrieved February 7, 2026, from [Link]

  • Synthesis of Secondary Amines via Self-Limiting Alkylation | Request PDF. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Optimizing the conditions for the reductive amination of benzaldehyde to dibenzylamine a. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. (n.d.). Sciencemadness.org. Retrieved February 7, 2026, from [Link]

  • Synthesis of Secondary Amines via Self-Limiting Alkylation | Organic Letters. (2024, June 4). ACS Publications. [Link]

  • Reductive amination. (n.d.). Wikipedia. Retrieved February 7, 2026, from [Link]

  • Pd-Catalyzed Chemoselective O‑Benzylation of Ambident 2‑Quinolinone Nucleophiles. (n.d.). PubMed Central (PMC). Retrieved February 7, 2026, from [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1 | The Journal of Organic Chemistry. (n.d.). ACS Publications. Retrieved February 7, 2026, from [Link]

  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. [Link]

  • High-Throughput Screening of Reductive Amination Reactions Using Desorption Electrospray Ionization Mass Spectrometry | Organic Process Research & Development. (2020, August 14). ACS Publications. [Link]

  • 15N NMR spectroscopy of labeled alkoxyamines. 15N-labeled model compounds for nitroxide-trapping studies in free-radical (Co)polymerization. (n.d.). PubMed. Retrieved February 7, 2026, from [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved February 7, 2026, from [Link]

  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. [Link]

  • Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. (n.d.). Indian Academy of Sciences. Retrieved February 7, 2026, from [Link]

  • Optimization of the reaction conditions for the reductive amination of aldehydes). a. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Reductive Amination for LC–MS Signal Enhancement and Confirmation of the Presence of Caribbean Ciguatoxin-1 in Fish. (2022, June 9). PubMed Central (PMC). [Link]

  • Purification of Alkaloids. (2012, November 8). Teledyne ISCO. [Link]

  • Collection - 15N NMR Spectroscopy of Labeled Alkoxyamines. 15N-Labeled Model Compounds for Nitroxide-Trapping Studies in Free-Radical (Co)polymerization - The Journal of Organic Chemistry. (n.d.). Figshare. Retrieved February 7, 2026, from [Link]

  • Question about reductive amination reaction procedure : r/Chempros. (n.d.). Reddit. Retrieved February 7, 2026, from [Link]

  • 9.6: Williamson Ether Synthesis. (2015, July 14). Chemistry LibreTexts. [Link]

  • Myers Chem 115. (n.d.). Retrieved February 7, 2026, from [Link]

  • Williamson Ether Synthesis. (n.d.). Chemistry Steps. Retrieved February 7, 2026, from [Link]

  • Alkylation of Amines (Sucks!). (2017, May 26). Master Organic Chemistry. [Link]

  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. (2023, February 17). MDPI. [Link]

  • Oxidative Syntheses of N,N-Dialkylhydroxylamines | The Journal of Organic Chemistry. (2024, May 30). ACS Publications. [Link]

  • Sodium triacetoxyborohydride. (n.d.). Organic Chemistry Portal. Retrieved February 7, 2026, from [Link]

  • Preparative isolation and purification of alkaloids from Picrasma quassiodes (D. Don) Benn. by high-speed countercurrent chromatography. (n.d.). PubMed Central (PMC). Retrieved February 7, 2026, from [Link]

  • Selective alkylation of hydroxyl group of aminophenols | Download Table. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. (n.d.). Retrieved February 7, 2026, from [Link]

  • (PDF) Quantitative NMR spectroscopy - Applications in drug analysis. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Reductive animations with Sodium Triacetoxyborohydride (STAB) : r/chemistry. (n.d.). Reddit. Retrieved February 7, 2026, from [Link]

  • column chromatography & purification of organic compounds. (2021, February 9). YouTube. [Link]

  • Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. (n.d.). CONICET. Retrieved February 7, 2026, from [Link]

  • (PDF) Reductive Amination of Ketones with Benzylamine Over Gold Supported on Different Oxides. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Oxidative Syntheses of N, N-Dialkylhydroxylamines. (2024, June 21). PubMed. [Link]

  • Williamson ether synthesis trouble, 2.0 : r/chemistry. (2015, June 26). Reddit. [Link]

  • Williamson Ether Synthesis Practice Problems | Test Your Skills with Real Questions. (n.d.). Retrieved February 7, 2026, from [Link]

  • Column Chromatography. (n.d.). Organic Chemistry at CU Boulder. Retrieved February 7, 2026, from [Link]

  • Design and Scalable Synthesis of Novel N-Alkyl-Hydroxylamine Reagents for the Direct, Fe-Catalyzed Installation of Medicinally Relevant Amines | ChemRxiv. (n.d.). ChemRxiv. Retrieved February 7, 2026, from [Link]

  • Chromotography with free amines? : r/chemhelp. (n.d.). Reddit. Retrieved February 7, 2026, from [Link]

Sources

Optimization

Technical Support Center: (Benzyloxy)(pentyl)amine Synthesis

Ticket ID: #RXN-OPT-005 Topic: Optimization of Reaction Conditions for (Benzyloxy)(pentyl)amine Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Molecule Profile Target Mo...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #RXN-OPT-005 Topic: Optimization of Reaction Conditions for (Benzyloxy)(pentyl)amine Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Molecule Profile

Target Molecule: (Benzyloxy)(pentyl)amine Structure:


Class: N,O-Dialkylhydroxylamine

This guide addresses the synthesis and isolation of (Benzyloxy)(pentyl)amine. Unlike standard secondary amines, this molecule contains a labile N-O bond and exhibits significantly lower basicity (


 of conjugate acid 

4.0–4.5) compared to alkylamines (

10–11). These two factors are the primary sources of experimental failure (decomposition and loss during workup).

The recommended protocol utilizes Reductive Amination via the oxime ether intermediate. This pathway offers higher chemoselectivity than direct alkylation, which is prone to over-alkylation and elimination side reactions.

The "Golden Standard" Protocol: Reductive Amination

This protocol is designed as a self-validating system . If the intermediate oxime is not observed, the reduction step is not attempted, preventing waste of expensive reagents.

Reagents & Stoichiometry
ComponentRoleEquiv.Notes

-Benzylhydroxylamine HCl
Substrate1.0Hygroscopic; dry under vacuum before use.
Valeraldehyde (Pentanal) Electrophile1.1Freshly distilled to remove valeric acid.
Sodium Cyanoborohydride Reducing Agent1.5Critical: Must be used at pH 3–4.
Acetic Acid / MeOH Solvent SystemN/AGlacial AcOH ensures protonation of the oxime.
Methyl Orange IndicatorTraceVisual pH confirmation (Red = pH < 3.5).
Step-by-Step Workflow
Phase 1: Formation of the Oxime Ether Intermediate
  • Dissolution: Dissolve

    
    -benzylhydroxylamine HCl (1.0 eq) in MeOH (0.5 M concentration).
    
  • Buffering: Add solid Sodium Acetate (1.2 eq) or Pyridine to liberate the free amine in situ.

  • Addition: Add Valeraldehyde (1.1 eq) dropwise at 0°C.

  • Validation (Checkpoint A): Warm to RT and stir for 2 hours.

    • QC Check: Pull an aliquot for TLC/LC-MS. You must see the conversion of the hydroxylamine (

      
      ) to the Oxime Ether  (
      
      
      
      ).
    • Note: The oxime ether is stable.[1] If this has not formed, STOP . Do not proceed to reduction.

Phase 2: Selective Reduction
  • Acidification: Cool the mixture to 0°C. Add Glacial Acetic Acid until pH is approx 3–4.

    • Pro-Tip: Add a crystal of Methyl Orange. The solution should turn red/pink.

  • Reduction: Add

    
     (1.5 eq) portion-wise over 30 minutes.
    
    • Why

      
      ? Unlike 
      
      
      
      , cyanoborohydride is stable in acid.[2] The acidic pH is required to protonate the oxime nitrogen (
      
      
      ), making it susceptible to hydride attack.
  • Reaction: Stir at RT for 4–12 hours.

    • QC Check: Monitor disappearance of the Oxime Ether (192 Da) and appearance of Product (194 Da).

Phase 3: Critical Isolation (The "pKa Trap")

Most users lose their product here due to the low basicity of alkoxyamines.

  • Quench: Concentrate MeOH. Dilute residue with water.

  • Basification: Adjust pH to 8–9 (using sat.

    
    ).
    
    • Warning: Do NOT go to pH 14. High pH can degrade the N-O bond and is unnecessary because the product is free-based at pH 8.

  • Extraction: Extract with DCM (

    
    ).
    
  • Purification: Dry over

    
     and concentrate. Purify via flash chromatography (Hexane/EtOAc).
    

Visualization: Pathway & Logic

Synthesis Workflow (DOT Diagram)

SynthesisWorkflow Reactants O-Benzylhydroxylamine + Valeraldehyde Intermediate Oxime Ether (Stable Intermediate) Reactants->Intermediate Dehydration (-H2O) Reduction Reduction Step (NaBH3CN, pH 3-4) Intermediate->Reduction Protonation Product (Benzyloxy)(pentyl)amine Reduction->Product Hydride Transfer

Caption: The stepwise conversion requires formation of the stable oxime ether before acidic reduction.

Troubleshooting Dashboard (FAQ)

Issue: Low Yield / "I lost my product during extraction."

Diagnosis: Incorrect pH during workup. Explanation: Standard amines (e.g., benzylamine) are basic (


). To extract them into organic solvent, you usually basify to pH > 12. However, 

-alkoxyamines are weak bases (

)
. Solution:
  • At pH 12, the product is stable, but extreme base is unnecessary.

  • At pH 1–3, the product is protonated and stays in the water layer.

  • Fix: Ensure your aqueous layer is pH 8–9. This ensures the product is neutral and extracts into DCM, while leaving stronger amine impurities or inorganic salts in the water.

Issue: "I see a byproduct with Mass = 264." (Over-alkylation)

Diagnosis: Formation of


-dipentyl-O-benzylhydroxylamine.
Explanation:  This occurs if the mono-alkylated product reacts with a second equivalent of valeraldehyde. While secondary hydroxylamines are poor nucleophiles, this happens if:
  • Excess aldehyde was used (>1.5 eq).

  • The reaction was heated.[3]

  • pH was too high (facilitating nucleophilic attack). Solution:

  • Maintain strict 1:1.1 stoichiometry.

  • Keep the reaction at Room Temperature.

  • Use the stepwise method (Phase 1 then Phase 2) rather than "one-pot" mixing of all reagents at once.

Issue: "The N-O bond cleaved (Mass = 87 observed)."

Diagnosis: Reductive cleavage (Hydrogenolysis). Explanation: You likely used catalytic hydrogenation (


) or a strong metal reductant. The N-O bond is labile and easily cleaved to form Pentylamine and Benzyl alcohol.
Solution: 
  • Avoid

    
    .
    
  • Stick to hydride donors (

    
    , 
    
    
    
    , or Pyridine-Borane). These are chemoselective for the C=N bond and leave the N-O bond intact.
Issue: "Reaction stalled at the Oxime."

Diagnosis: Insufficient acidity during reduction. Explanation:


 requires the imine/oxime to be protonated to be electrophilic enough to accept a hydride.
Solution: 
  • Check the pH.[2][4] If it is neutral (pH 6-7), the reduction will be extremely slow. Add Acetic Acid or HCl/MeOH until pH is 3–4.

Decision Tree for Troubleshooting

Troubleshooting Start Problem Detected CheckYield Is Yield Low? Start->CheckYield CheckPurity Is Purity Low? Start->CheckPurity WorkupPH Check Aqueous Workup pH CheckYield->WorkupPH IdentifyImpurity Identify Impurity Mass CheckPurity->IdentifyImpurity PHFix Target pH 8-9. (Avoid pH < 5) WorkupPH->PHFix If pH < 5 OverAlk Mass +70 (Dialkyl) Reduce Aldehyde Eq. IdentifyImpurity->OverAlk Dialkylated Cleavage Mass -107 (Amine) Change Reductant IdentifyImpurity->Cleavage N-O Cleaved

Caption: Diagnostic logic for isolating yield vs. purity issues.

References

  • Borch, R. F.; Bernstein, M. D.; Durst, H. D. (1971). "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society.[2]

    • Core citation for the pH-dependent selectivity of sodium cyanoborohydride.
  • Lane, C. F. (1975). "Sodium Cyanoborohydride - A Highly Selective Reducing Agent for Organic Functional Groups." Synthesis.

    • Defines the specific conditions for oxime reduction vs. aldehyde reduction.
  • Malkov, A. V., et al. (2003). "Synthesis of N-alkoxyamines via reductive amination." Tetrahedron Letters.
  • ACS Green Chemistry Institute. (2017). "Reagent Guides: Reductive Amination."

    • Provides greener alternatives and safety d

Sources

Troubleshooting

Technical Support Center: (Benzyloxy)(pentyl)amine Stability &amp; Handling

[1] Topic: Degradation Pathways & Troubleshooting for (Benzyloxy)(pentyl)amine CAS Registry Number: (Analogous to O-Benzyl-N-alkyl hydroxylamines) Chemical Structure: Molecular Weight: ~193.29 g/mol [1] Core Technical Ov...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Topic: Degradation Pathways & Troubleshooting for (Benzyloxy)(pentyl)amine CAS Registry Number: (Analogous to O-Benzyl-N-alkyl hydroxylamines) Chemical Structure:


Molecular Weight:  ~193.29  g/mol [1]

Core Technical Overview

(Benzyloxy)(pentyl)amine is a secondary N-alkoxyamine.[1] While often used as a stable building block in organic synthesis (e.g., for hydroxamic acid derivatives or heterocycle construction), it possesses a chemically "ambiphilic" weakness centered on the N–O bond and the Benzylic ether linkage.

The Three Pillars of Instability:

  • Thermal Lability: The N–O bond dissociation energy (BDE) is significantly lower (~57 kcal/mol) than typical C–C or C–N bonds.

  • Oxidative Sensitivity: The secondary amine proton (

    
    ) adjacent to the oxygen makes this molecule susceptible to oxidative dehydrogenation, forming the corresponding oxime ether.
    
  • Acidolytic Cleavage: While stable to base, the O-benzyl group is susceptible to proton-assisted cleavage under strong acidic conditions.[1]

Troubleshooting Guides

Module A: Thermal Degradation (GC/MS Artifacts)

Symptom:

"I see multiple unexpected peaks in my GC/MS chromatogram, specifically Benzaldehyde and Pentylamine, but my NMR shows the sample is pure."

Root Cause: N–O Bond Homolysis This is a classic "injector port artifact." The high temperature of the GC inlet (>200°C) provides sufficient energy to rupture the weak N–O bond. This is a radical mechanism, not a chemical impurity in your flask.

Mechanism:

  • Initiation: Heat causes homolytic cleavage of the N–O bond.[1]

  • Propagation:

    • Fragment A: Benzyloxy radical (

      
      ).[1] This disproportionates or abstracts hydrogen to form Benzaldehyde  and Benzyl Alcohol .
      
    • Fragment B: Pentylamino radical (

      
      ).[1] This abstracts hydrogen to form Pentylamine .
      

Diagnostic Protocol (Self-Validating):

  • Run a TLC: If the spot is single on TLC but multiple on GC, the degradation is thermal/method-induced.[1]

  • Lower Inlet Temp: Reduce GC inlet to 150°C (or lowest feasible). If impurity peaks diminish, they are artifacts.

  • Switch to LC-MS: Electrospray Ionization (ESI) is a "soft" technique that will not cleave the N–O bond.

ThermalDegradation Start (Benzyloxy)(pentyl)amine Transition Δ (Heat >150°C) Homolytic Cleavage Start->Transition Radical1 Benzyloxy Radical (Ph-CH2-O•) Transition->Radical1 Radical2 Pentylamino Radical (•NH-Pentyl) Transition->Radical2 Prod1 Benzaldehyde (Disproportionation) Radical1->Prod1 - H• Prod2 Pentylamine (H-Abstraction) Radical2->Prod2 + H•

Figure 1: Thermal homolysis pathway common in high-temperature analysis (GC).

Module B: Oxidative Drift (Storage Stability)

Symptom:

"My clear oil has turned yellow and cloudy after 2 weeks of storage on the bench."

Root Cause: Aerobic Dehydrogenation Secondary alkoxyamines are susceptible to oxidation by atmospheric oxygen, particularly if exposed to light.[1] The transformation converts the amine into an Oxime Ether (specifically O-benzyl pentanaldoxime).

Mechanism: The


-protons on the pentyl chain and the amine proton allow for oxidative dehydrogenation.


Corrective Action:

  • Purification: The oxime ether is less polar than the amine.[1] It can often be removed via a short silica plug (elute with Hexane/EtOAc).

  • Storage: Store under Argon/Nitrogen at -20°C.

  • Additives: For long-term storage of stock solutions, add a radical scavenger like BHT (butylated hydroxytoluene) if downstream chemistry permits.[1]

OxidationPathway Substrate (Benzyloxy)(pentyl)amine (Secondary Amine) Intermediate Radical Intermediate Substrate->Intermediate -H• Oxidant Atmospheric O2 / Light Oxidant->Intermediate Product O-Benzyl Pentanaldoxime (Oxime Ether) Intermediate->Product -H• (Dehydrogenation) Byproduct H2O2 / H2O Intermediate->Byproduct

Figure 2: Oxidative dehydrogenation to oxime ethers upon exposure to air/light.

Module C: Chemical Compatibility (Acid Sensitivity)

Symptom:

"I attempted to remove a Boc group with 4M HCl/Dioxane, but I lost the benzyl group."

Root Cause: Acidolytic Ether Cleavage While N-alkoxyamines are prepared via acid hydrolysis of phthalimides (indicating stability to aqueous acid), they are sensitive to anhydrous strong acids or Lewis acids (e.g.,


, 

, concentrated HBr/HI).[1] The protonation of the ether oxygen makes the benzyl group a good leaving group.

Mechanism:



Solution:

  • Alternative Deprotection: If deprotecting other groups in the molecule, use milder acids (e.g., TFA in DCM at 0°C) or specific cleavage reagents that do not affect benzyl ethers.

  • Workup: Avoid heating acidic aqueous solutions. Neutralize immediately with

    
     at cold temperatures.
    

Frequently Asked Questions (FAQs)

Q1: Can I use UV detection for this molecule? A: Yes, but it is weak. The benzyl group provides a chromophore (


 nm), but the extinction coefficient is relatively low compared to conjugated systems. For high-sensitivity analysis, use HPLC-MS (ESI+) or derivatize the amine with a benzoyl chloride to increase UV response.

Q2: How do I distinguish between the parent amine and the degradation product (Oxime Ether)? A:

  • NMR: The parent amine has a characteristic methylene triplet (

    
    ) around 
    
    
    
    2.9–3.1 ppm. The Oxime Ether will show a downfield vinyl proton (
    
    
    ) around
    
    
    7.0–7.5 ppm.[1]
  • MS: The Oxime Ether mass is

    
    .[1]
    

Q3: Is this compound explosive? A: While low molecular weight hydroxylamines can be energetic, (Benzyloxy)(pentyl)amine has a higher molecular weight and is generally stable.[1] However, never distill this compound to dryness at high temperatures. The concentration of peroxides or thermal N–O cleavage can trigger rapid decomposition.

Standardized Analytical Protocol

Stability-Indicating HPLC Method

Use this method to validate batch purity before critical experiments.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV @ 254 nm and MS (ESI+, Scan 100-500 m/z)
Retention Order 1. Pentylamine (Degradant) 2. Benzyl Alcohol (Degradant) 3.[1][2][3] (Benzyloxy)(pentyl)amine (Target) 4. O-Benzyl Pentanaldoxime (Oxidation Impurity)

References

  • Thermal Stability of Alkoxyamines

    • Marque, S. R. A. (2021). Homolysis/mesolysis of alkoxyamines activated by chemical oxidation and photochemical-triggered radical reactions. Royal Society of Chemistry.

  • Oxidative Pathways (Oxime Ether Formation)

    • Porta, F., et al. (2021). Catalytic Reduction of Oximes to Hydroxylamines. PMC.

  • Synthesis & Hydrolysis Conditions

    • Bonaccorsi, F., & Giorgi, R. (1997).[1] A Convenient Large Scale Synthesis of O-Benzylhydroxylamine. Synthetic Communications.

  • Bond Dissociation Energies

    • Gaudel-Siri, A., et al. (2006). Thermal Stability of O-H and O-Alkyl Bonds in N-Alkoxyamines.[1] A Density Functional Theory Approach. J. Phys. Chem. A.

Sources

Optimization

Technical Support Center: (Benzyloxy)(pentyl)amine User Guide

The following guide is structured as a Technical Support Center resource for researchers working with (Benzyloxy)(pentyl)amine (also known as -pentyl- -benzylhydroxylamine). Case ID: 55-N-O-Bn | Status: Active | Tier: Ad...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center resource for researchers working with (Benzyloxy)(pentyl)amine (also known as


-pentyl-

-benzylhydroxylamine).

Case ID: 55-N-O-Bn | Status: Active | Tier: Advanced Chemical Support

Molecule Profile & Reactivity Overview

Subject: (Benzyloxy)(pentyl)amine Structure:


Role:  Key intermediate for synthesizing 

-pentyl hydroxamic acids (HDAC inhibitors, metalloprotease inhibitors) and nitrone spin traps.
The "Dual-Personality" Problem

Users often underestimate this molecule because it looks like a secondary amine but behaves like a deactivated nucleophile.

  • Reduced Basicity: The

    
    -oxygen effect (anomeric effect) lowers the pKa of the conjugate acid to ~4.5–5.0, making it significantly less basic than pentylamine (pKa ~10).
    
  • Alpha-Effect: While less basic, the nitrogen is often more nucleophilic towards certain electrophiles (like acyl chlorides) due to the alpha-effect, but this is highly solvent-dependent.

  • Fragility: The N-O bond is susceptible to reductive cleavage, a common "silent killer" in deprotection steps.

Synthesis Troubleshooting (The "Make" Phase)

Common Ticket: "I tried alkylating O-benzylhydroxylamine with pentyl bromide, but I have a mixture of products."

The Issue: Over-Alkylation

Direct alkylation of


-benzylhydroxylamine is prone to over-alkylation because the product (

-pentyl-

-benzylhydroxylamine) remains nucleophilic.
Recommended Protocol: Reductive Amination

Switching to reductive amination prevents over-alkylation and simplifies purification.

Step-by-Step Workflow:

  • Condensation: Mix

    
    -benzylhydroxylamine (HCl salt) + Pentanal (1.05 eq) + Pyridine (1.1 eq) in MeOH.
    
    • Checkpoint: Stir for 1 hour. Ensure formation of the oxime ether intermediate (Monitor by TLC/LCMS).

  • Reduction: Add

    
     (1.5 eq) or Pyridine-Borane complex. Acidify slightly to pH ~4–5 with acetic acid.
    
  • Workup: Basify to pH >9, extract with EtOAc.

Troubleshooting Table: Synthesis
SymptomProbable CauseCorrective Action
Double Alkylation (

-dipentyl)
Used direct alkylation with alkyl halide.Switch to Reductive Amination (Aldehyde + Reducing agent). If alkyl halide is mandatory, use large excess (5-10 eq) of

-benzylhydroxylamine.
Low Yield (Reductive Amination) Incomplete imine/oxime formation before reduction.Verify oxime formation by NMR/TLC before adding the reducing agent. Ensure pH is acidic (~4.5) during reduction.
Product is an Oil/Impure Free base is an oil; salt formation failed.Isolate as the Hydrochloride Salt .[1] Dissolve crude oil in dry

, add 2M HCl in ether. The salt crystallizes readily.
Visualization: Synthesis Pathways

SynthesisPathways cluster_0 Direct Alkylation (Risky) cluster_1 Reductive Amination (Recommended) Start1 O-Benzylhydroxylamine Product1 Mono-Alkylated (Desired) Start1->Product1 Slow Reagent1 + Pentyl Bromide SideProduct1 Di-Alkylated (Impurity) Product1->SideProduct1 Fast (Over-reaction) Start2 O-Benzylhydroxylamine Inter Oxime Ether Intermediate Start2->Inter + Pentanal - H2O Final N-Pentyl-O-Benzylhydroxylamine Inter->Final + NaBH3CN (Selective Reduction)

Figure 1: Comparison of synthesis routes. Reductive amination avoids the "runaway" dialkylation observed in direct alkyl halide displacement.

Coupling & Acylation (The "Connect" Phase)

Common Ticket: "My coupling reaction with a carboxylic acid failed. I used EDC/NHS but recovered starting material."

The Issue: Low Nucleophilicity

The steric bulk of the benzyl group combined with the electronic deactivation of the oxygen makes this amine sluggish compared to standard amines.

Solutions
  • Activation: Standard EDC/NHS is often too weak. Switch to HATU/DIPEA or convert the acid to an Acyl Chloride .

  • Base Choice: Avoid Pyridine (it can compete or form salts). Use a hindered non-nucleophilic base like DIPEA or 2,6-Lutidine .

  • Catalysis: Add DMAP (10 mol%) if using acid anhydrides or chlorides to accelerate the attack.

Critical Protocol: Acyl Chloride Coupling
  • Dissolve (Benzyloxy)(pentyl)amine HCl salt in DCM (

    
    ).
    
  • Add DIPEA (2.5 eq) at

    
    .
    
  • Add Acid Chloride (1.1 eq) dropwise.

  • Warm to RT. If TLC shows no movement after 2 hours, reflux is rarely helpful; instead, add DMAP.

Deprotection (The "Release" Phase)

Common Ticket: "I tried to remove the benzyl group with H2/Pd, but I lost the N-O bond and got an amide."

The Issue: Over-Reduction (Hydrogenolysis)

Standard hydrogenolysis conditions (


, Pd/C, MeOH) will cleave the Benzyl-Oxygen bond (

) AND the Nitrogen-Oxygen bond (

), destroying the hydroxamic acid functionality.
Decision Tree: Choosing the Right Deprotection
  • Scenario A: You want the Hydroxamic Acid (

    
    ). 
    
    • Do NOT use: Standard Pd/C with high pressure

      
      .
      
    • Use:Transfer Hydrogenation (Cyclohexadiene + Pd/C) or Lewis Acid Cleavage (

      
      ).
      
  • Scenario B: You want the Amine/Amide (N-O cleavage intended).

    • Use: Raney Nickel or Pearlman’s Catalyst (

      
      ) with 
      
      
      
      .
Recommended Protocol: Selective Benzyl Removal ( Method)

This method chemically cleaves the benzyl ether without touching the N-O bond.

  • Dissolve substrate in dry DCM at

    
     .
    
  • Add

    
     (1M in DCM, 3.0 eq) dropwise.
    
  • Stir at

    
     for 1 hour, then warm to 
    
    
    
    .
  • Quench: Add MeOH carefully.

  • Workup: The product is often water-soluble. Evaporate solvents and purify by Reverse-Phase HPLC.

Visualization: Deprotection Selectivity

Deprotection cluster_danger DANGER ZONE: Over-Reduction cluster_safe SAFE ZONE: Selective Deprotection Substrate N-Pentyl-N-Benzyloxy-Amide (Protected Hydroxamic Acid) Method1 H2 (1 atm) / Pd/C Long reaction time Substrate->Method1 Method2 BCl3 / DCM (-78°C) Lewis Acid Cleavage Substrate->Method2 Product1 Amide Product (N-O Bond Cleaved) Method1->Product1 Undesired Product2 Hydroxamic Acid (N-OH Intact) Method2->Product2 Desired

Figure 2: Deprotection strategy. Using Lewis acids (


) is often safer than hydrogenolysis for preserving the N-O bond.

FAQ & Quick Reference

Q: Can I store the free base of (Benzyloxy)(pentyl)amine? A: It is not recommended for long periods. The free base is an oil prone to oxidation (forming nitrones). Store as the HCl or Oxalate salt ; these are stable solids at room temperature.

Q: What is the characteristic NMR signal? A: Look for the benzylic protons (


). They appear as a sharp singlet around 

4.7 ppm
. If this splits or shifts significantly, check for salt formation or nitrone oxidation.

Q: My reaction turned deep red/purple. What happened? A: This often indicates the formation of a Charge Transfer Complex or oxidation to a nitrone radical species, especially if iron traces are present. Add EDTA to your workup or ensure reagents are metal-free.

References

  • Synthesis of O-Benzylhydroxylamines

    • Title: Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride.
    • Source: MDPI, Processes 2022.
    • URL:[Link]

    • Relevance: Validates the alkylation and handling of benzylhydroxylamine precursors.
  • Reductive Amination Protocols

    • Title: Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane.[2]

    • Source: Organic Chemistry Frontiers, 2018.
    • URL:[Link]

    • Relevance: Supports the reductive alkylation strategy to avoid over-alkyl
  • Deprotection Strategies (Hydrogenolysis vs Lewis Acid)

    • Title: Hydrogenolysis of Benzyl Groups Attached to Oxygen, Nitrogen, or Sulfur.[3]

    • Source: Organic Reactions (Wiley), 2011.
    • URL:[Link]

    • Relevance: Authoritative source on the selectivity issues of benzyl cleavage.
  • Reactivity of N-Alkoxyamines

    • Title: Direct Conversion of N-Alkoxyamides to Carboxylic Esters.[4]

    • Source: Journal of Organic Chemistry, 2013.
    • URL:[Link]

    • Relevance: Discusses the stability and reactivity profiles of N-alkoxyamide bonds.

Sources

Troubleshooting

Technical Support Center: Synthesis of (Benzyloxy)(pentyl)amine

Welcome to the technical support center for the synthesis of (benzyloxy)(pentyl)amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (benzyloxy)(pentyl)amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to support your experimental success.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

Scaling up any synthesis can introduce unforeseen challenges. Below are common issues encountered during the synthesis of (benzyloxy)(pentyl)amine, along with their underlying causes and recommended solutions.

Issue 1: Low Yield of (Benzyloxy)(pentyl)amine

Symptoms:

  • The isolated yield of the desired product is significantly lower than expected.

  • TLC or LC-MS analysis of the crude reaction mixture shows a large amount of unreacted starting materials or the formation of multiple side products.

Potential Causes and Solutions:

  • Inefficient Imine Formation (in Reductive Amination): The initial condensation of benzaldehyde with pentylamine to form the N-benzylidenepentan-1-imine is a reversible equilibrium.

    • Solution: Ensure the removal of water as it forms. This can be achieved by using a Dean-Stark apparatus during the reaction or by adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves. The reaction's progress can be monitored by the amount of water collected.

  • Suboptimal Reducing Agent Activity: The choice and handling of the reducing agent are critical for the subsequent reduction of the imine.

    • Solution: Sodium borohydride (NaBH₄) is a common choice. Ensure it is fresh and has been stored in a desiccator, as it can be deactivated by moisture. For less reactive imines, a more powerful reducing agent like sodium triacetoxyborohydride (STAB) might be more effective and can often be used in a one-pot reaction without prior isolation of the imine.[1]

  • Side Reactions from Over-alkylation: The newly formed (benzyloxy)(pentyl)amine can act as a nucleophile and react with remaining benzaldehyde and the imine intermediate, leading to the formation of tertiary amines.[2]

    • Solution: Control the stoichiometry carefully. Using a slight excess of the amine (pentylamine) can help to drive the reaction towards the desired secondary amine. Additionally, adding the reducing agent portion-wise can help to reduce the imine as it is formed, minimizing its concentration and the likelihood of side reactions.

  • Incomplete Alkylation of O-Benzylhydroxylamine: If synthesizing via alkylation of O-benzylhydroxylamine with a pentyl halide, the reaction may be slow or incomplete.

    • Solution: Ensure the base used is strong enough to deprotonate the hydroxylamine effectively. A base like potassium carbonate or a stronger, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be effective.[3] The choice of solvent is also crucial; a polar aprotic solvent like DMF or acetonitrile can accelerate the reaction. Heating the reaction mixture can also improve the rate of conversion.[3]

Issue 2: Presence of Impurities in the Final Product

Symptoms:

  • NMR or GC-MS analysis shows peaks corresponding to impurities.

  • The isolated product is an oil that is difficult to crystallize or purify.

Potential Causes and Solutions:

  • Unreacted Starting Materials: Benzaldehyde or pentylamine may be present in the final product.

    • Solution: Improve the purification process. An acidic wash (e.g., with dilute HCl) will protonate and remove unreacted pentylamine into the aqueous layer. A basic wash (e.g., with sodium bicarbonate solution) can help remove any acidic impurities. Benzaldehyde can often be removed by flash column chromatography.

  • Over-reduction Products: If using a strong reducing agent, the benzyl group may be susceptible to hydrogenolysis, leading to the formation of pentylamine and toluene.

    • Solution: Avoid harsh reducing conditions. If using catalytic hydrogenation, select a catalyst that is less prone to causing hydrogenolysis, such as palladium on calcium carbonate (poisoned with lead, Lindlar's catalyst), or use a milder hydride reducing agent.

  • Dibenzyl and Tribenzyl Amine Formation: As mentioned, over-alkylation is a common issue in benzylamine syntheses, leading to the formation of secondary and tertiary amine byproducts.[2]

    • Solution: Careful control of stoichiometry and reaction conditions is key. Purification by flash column chromatography is usually effective in separating these more lipophilic byproducts from the desired primary amine.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to (Benzyloxy)(pentyl)amine?

There are two main, highly effective synthetic strategies for preparing (benzyloxy)(pentyl)amine:

  • Reductive Amination: This is a versatile and widely used method for forming amines.[4] It involves the reaction of benzaldehyde with pentylamine to form an imine intermediate, which is then reduced in situ to the target secondary amine.[5] Common reducing agents for this transformation include sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (STAB).[1]

  • N-Alkylation of O-Benzylhydroxylamine: This route involves the direct alkylation of O-benzylhydroxylamine with a suitable pentyl electrophile, such as pentyl bromide or pentyl iodide, in the presence of a base.[6] This method is advantageous as it builds the C-N bond directly.

Q2: How can I best monitor the progress of my reaction?

Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to separate the starting materials, intermediates, and the final product. Staining with potassium permanganate or ninhydrin can help visualize the spots. For more quantitative analysis, taking aliquots from the reaction mixture for Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis is recommended.

Q3: What is the best method for purifying (Benzyloxy)(pentyl)amine?

For laboratory-scale synthesis, flash column chromatography is typically the most effective method for obtaining highly pure (benzyloxy)(pentyl)amine.[7][8] A silica gel column with a gradient elution of ethyl acetate in hexanes is a good starting point. Prior to chromatography, it is advisable to perform a liquid-liquid extraction to remove the bulk of water-soluble impurities and unreacted starting materials as described in the troubleshooting section.

Q4: Can I use a one-pot procedure for the reductive amination?

Yes, a one-pot reductive amination is often the preferred method due to its efficiency.[4] In this approach, the aldehyde, amine, and a mild reducing agent like sodium triacetoxyborohydride (STAB) are all combined in a suitable solvent (e.g., dichloromethane or dichloroethane). STAB is particularly useful as it is selective for the reduction of the imine in the presence of the aldehyde.[1]

Q5: Are there any safety precautions I should be aware of?

  • Pentylamine: is a volatile and corrosive liquid with a strong odor. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium Borohydride: reacts with water and acids to produce flammable hydrogen gas. It should be handled in a dry environment.

  • Solvents: Organic solvents like DMF and dichloromethane have their own specific hazards. Always consult the Safety Data Sheet (SDS) for each reagent and solvent before use.

Experimental Protocols & Data

Table 1: Comparison of Reaction Conditions for Reductive Amination
Reducing Agent Solvent Typical Reaction Time Typical Yield Key Advantages Potential Issues
Sodium Borohydride (NaBH₄)Methanol2-4 hours70-85%Inexpensive, readily availableCan reduce the starting aldehyde if not controlled
Sodium Triacetoxyborohydride (STAB)Dichloromethane12-24 hours80-95%High selectivity for imine reduction, allows for one-pot reactionsMore expensive, moisture-sensitive
Catalytic Hydrogenation (H₂/Pd-C)Ethanol/Ethyl Acetate4-12 hours75-90%"Green" reducing agent, high-yieldingPotential for over-reduction/debenzylation
Protocol 1: One-Pot Reductive Amination using STAB
  • To a stirred solution of benzaldehyde (1.0 eq) in dichloromethane (DCM, 0.2 M), add pentylamine (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.

  • Monitor the reaction by TLC until the starting aldehyde is consumed (typically 12-16 hours).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Workflow

Diagram 1: Reductive Amination Workflow

Reductive_Amination_Workflow reagents 1. Mix Benzaldehyde & Pentylamine in DCM imine 2. Imine Formation (30 mins, RT) reagents->imine reduction 3. Add STAB (Portion-wise) imine->reduction reaction 4. Reaction (12-16h, RT) reduction->reaction quench 5. Quench with Sat. NaHCO₃ reaction->quench extraction 6. Liquid-Liquid Extraction quench->extraction purification 7. Column Chromatography extraction->purification product Pure (Benzyloxy) (pentyl)amine purification->product

Caption: A typical workflow for the one-pot reductive amination synthesis.

Diagram 2: Troubleshooting Logic for Low Yield

Low_Yield_Troubleshooting cluster_sm Unreacted Starting Materials cluster_sp Side Products Formed start Low Yield of Product check_sm Check for Unreacted Starting Materials (TLC/LC-MS) start->check_sm check_side_products Check for Side Products (TLC/LC-MS) start->check_side_products sm_present Starting Materials Present check_sm->sm_present sp_present Side Products Present check_side_products->sp_present cause_imine Inefficient Imine Formation? sm_present->cause_imine cause_reduction Inactive Reducing Agent? sm_present->cause_reduction solution_water Solution: Remove H₂O (Dean-Stark/Drying Agent) cause_imine->solution_water solution_reductant Solution: Use Fresh Reducing Agent / STAB cause_reduction->solution_reductant cause_overalkylation Over-alkylation? sp_present->cause_overalkylation cause_overreduction Over-reduction? sp_present->cause_overreduction solution_stoichiometry Solution: Adjust Stoichiometry (Excess Amine) cause_overalkylation->solution_stoichiometry solution_mild_reduction Solution: Milder Reducing Conditions cause_overreduction->solution_mild_reduction

Caption: A decision tree for troubleshooting low product yield.

References

  • Studer, A., Amrein, S., & Schleth, F. (2006). N-Alkoxyamines: Synthesis, Properties, and Applications in Polymer Chemistry, Organic Synthesis, and Materials Science. CHIMIA, 60(12), 834-839. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzylic amines. Retrieved from [Link]

  • Kohlpaintner, C., et al. (2024). Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency. Archiv der Pharmazie. [Link]

  • Braslau, R., et al. (2003). Novel Methodology for the Synthesis of N-Alkoxyamines. Organic Letters, 5(11), 1871-1873. [Link]

  • Alec C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic Chemistry and Pharmaceutical Research. [Link]

  • Matyjaszewski, K., et al. (1999). Simple and Efficient Synthesis of Various Alkoxyamines for Stable Free Radical Polymerization. Macromolecules, 32(26), 9051-9053. [Link]

  • González-Lainez, M., et al. (2023). (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. Molbank, 2023(1), M1561. [Link]

  • ChemHelpASAP. (2020, March 21). reductive amination & secondary amine synthesis [Video]. YouTube. [Link]

  • Magee, P. S. (1961). U.S. Patent No. 2,987,548. U.S.
  • Lu, J. (2012). CN Patent No. 102531950A.
  • Wikipedia contributors. (2024, January 26). Reductive amination. In Wikipedia, The Free Encyclopedia. [Link]

  • Beller, M., et al. (Eds.). (2020). Catalytic Amination for N-Alkyl Amine Synthesis. Elsevier. [Link]

  • Jacobson, K. A., et al. (2012). Rapid synthesis of alkoxyamine hydrochloride derivatives from alkyl bromide and N,N'-di-tert-butoxycarbonylhydroxylamine ((Boc)2NOH). Tetrahedron Letters, 53(5), 522-524. [Link]

  • Bottle, S. E., & Gryn'ova, G. (2016). Synthesis of Nitroxides and Alkoxyamines. In Nitroxides (pp. 41-92). Royal Society of Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Benzylamine synthesis by C-C coupling. Retrieved from [Link]

  • Studer, A., Amrein, S., & Schleth, F. (2006). N-Alkoxyamines: Synthesis, Properties, and Applications in Polymer Chemistry, Organic Synthesis, and Materials Science. CHIMIA, 60(12), 834-839. [Link]

  • Braslau, R., et al. (2003). Novel Methodology for the Synthesis of N-Alkoxyamines. Organic Letters, 5(11), 1871-1873. [Link]

  • Olsen, R. K. (1979). The Gabriel Synthesis of Benzylamine. Journal of Chemical Education, 56(6), 413. [Link]

  • Lewis, J. M., et al. (2015). O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1. European Journal of Medicinal Chemistry, 108, 414-422. [Link]

  • Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Retrieved from [Link]

  • Miller, M. J. (2001). O-Benzylhydroxylamine Hydrochloride. In e-EROS Encyclopedia of Reagents for Organic Synthesis. [Link]

  • Studer, A., Amrein, S., & Schleth, F. (2006). N-Alkoxyamines: Synthesis, Properties, and Applications in Polymer Chemistry, Organic Synthesis, and Materials Science. CHIMIA, 60(12), 834-839. [Link]

Sources

Optimization

Technical Support Center: Optimizing Workflows with (Benzyloxy)(pentyl)amine

Product: (Benzyloxy)(pentyl)amine CAS: 306936-38-9 (Generic for -pentyl- -benzylhydroxylamine derivatives) Chemical Class: -Dialkylhydroxylamine Primary Application: Synthesis of Hydroxamic Acids (e.g., HDAC inhibitors,...

Author: BenchChem Technical Support Team. Date: February 2026

Product: (Benzyloxy)(pentyl)amine CAS: 306936-38-9 (Generic for


-pentyl-

-benzylhydroxylamine derivatives) Chemical Class:

-Dialkylhydroxylamine Primary Application: Synthesis of Hydroxamic Acids (e.g., HDAC inhibitors, metalloprotease inhibitors).

Core Technical Directive

(Benzyloxy)(pentyl)amine is a specialized "alpha-nucleophile." Due to the adjacent oxygen atom, the nitrogen center is more nucleophilic than a standard secondary amine (the


-effect). However, this unique electronic structure also makes it susceptible to specific side reactions—primarily oxidation to nitrones  and reductive cleavage to amides .

This guide provides a self-validating troubleshooting framework to prevent these byproducts during the synthesis of hydroxamic acid precursors.

Troubleshooting & Byproduct Prevention

Issue A: Formation of Nitrone Impurities (Oxidation)

Symptom: Appearance of a more polar spot on TLC or an unexpected M+14 or M+16 peak in LC-MS (corresponding to oxidation). Mechanism:


-substituted hydroxylamines are easily oxidized.[1] Even with the 

-benzyl protection, trace oxidants or metal ions can catalyze the abstraction of the

-proton from the pentyl chain, leading to nitrone formation (

).
Root Cause Preventative Action
Dissolved Oxygen Degas solvents (sparge with Argon/Nitrogen) for 15 mins prior to reaction. The N-O bond is sensitive to radical oxidation pathways.
Trace Metals Avoid using metal spatulas or unwashed needles. Add EDTA (1 mM) to aqueous workup buffers to chelate trace transition metals (Fe, Cu) that catalyze N-oxidation.
Peroxides in Solvents Use fresh, anhydrous THF or Ether. Test solvents with peroxide strips. Peroxides rapidly convert

-alkoxyamines to nitrones or oximes.
Issue B: Racemization of Coupling Partners

Symptom: Loss of enantiomeric excess (ee) when coupling (Benzyloxy)(pentyl)amine with chiral carboxylic acids (e.g., amino acids). Mechanism: The high nucleophilicity of the hydroxylamine can induce base-catalyzed proton abstraction from the activated ester intermediate (oxazolone formation) before the coupling occurs.

  • Protocol Adjustment:

    • Do NOT use: Standard carbodiimides (DCC/EDC) alone.

    • MUST Use: Suppressors like HOBt (1-Hydroxybenzotriazole) or HOAt .

    • Best Practice: Use HATU with DIPEA at

      
      . The lower temperature and faster kinetics of HATU minimize the time window for racemization.
      
Issue C: N-O Bond Cleavage (Amide Formation)

Symptom: Isolation of


-pentylamides instead of the 

-benzyloxy amide. Mechanism: The N-O bond is weak (

50-60 kcal/mol). Strong reducing agents or harsh hydrogenolysis conditions intended to remove other groups can prematurely cleave the benzyl ether, followed by reduction of the N-O bond.
  • Correction:

    • Avoid Zinc/Acetic Acid or vigorous Pd/C hydrogenation if the goal is to keep the N-O bond intact.

    • If removing other protecting groups (e.g., Boc), use TFA/DCM (acidolytic cleavage) rather than reductive methods.

Visualizing the Reaction Landscape

The following diagram illustrates the desired pathway versus the critical byproduct pathways.

ReactionPathways Start (Benzyloxy)(pentyl)amine (Starting Material) Coupling Coupling Reagent (R-COOH + EDC/HOBt) Start->Coupling Oxidation Oxidation (O2 / Peroxides) Start->Oxidation Product N-Pentyl-N-benzyloxyamide (Target Precursor) Coupling->Product  Nucleophilic Attack   Cleavage Reductive Cleavage (Zn / H2 / Metal) Product->Cleavage Nitrone Nitrone Byproduct (Ph-CH2-O-N=CH-C4H9) Oxidation->Nitrone  -2H (Dehydrogenation)   Amide N-Pentylamide (N-O Bond Broken) Cleavage->Amide  Hydrogenolysis  

Figure 1: Reaction landscape showing the target acylation pathway (Green) versus oxidative and reductive byproduct pathways (Red/Dashed).

Optimized Experimental Protocol

Standard Operating Procedure: Acylation with Chiral Acids

Use this protocol to minimize racemization and N-oxidation.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • (Benzyloxy)(pentyl)amine (1.1 equiv)[2]

  • EDC

    
    HCl (1.2 equiv)
    
  • HOBt

    
    H
    
    
    
    O (1.2 equiv)
  • NMM (

    
    -methylmorpholine) (2.5 equiv)
    
  • Solvent: Anhydrous DMF or DCM (Degassed)

Step-by-Step:

  • Activation: Dissolve the Carboxylic Acid and HOBt in DMF under Argon. Cool to

    
    .
    
  • Coupling Agent: Add EDC

    
    HCl. Stir for 15 minutes at 
    
    
    
    to form the active ester. Note: Pre-activation is crucial to prevent the amine from reacting with the carbodiimide directly.
  • Addition: Add (Benzyloxy)(pentyl)amine followed immediately by NMM.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours.

  • Monitoring: Check TLC. Stain with FeCl

    
      (Ferric Chloride).
    
    • Diagnostic: Hydroxamic acid precursors (protected) do not stain deep red with FeCl

      
       until deprotected, but the benzyl group is UV active.
      
  • Workup (The "Acid Wash"):

    • Dilute with EtOAc.

    • Wash with 5% Citric Acid (removes unreacted amine and EDC urea).

    • Wash with 5% NaHCO

      
        (removes unreacted acid and HOBt).
      
    • Wash with Brine, dry over Na

      
      SO
      
      
      
      .

FAQ: Expert Solutions

Q: Can I remove the benzyl group to get the free hydroxamic acid without breaking the N-O bond? A: Yes. The standard method is Hydrogenolysis using


 Pd/C in Methanol at atmospheric pressure (H

balloon).
  • Warning: Monitor closely. Extended reaction times can cleave the N-O bond (yielding the amide).

  • Alternative: If the molecule contains reducible alkenes, use BCl

    
      (Boron Trichloride) in DCM at 
    
    
    
    for selective debenzylation.

Q: My product is an oil that refuses to crystallize. How do I purify it? A:


-alkoxyamides are often oils due to the flexible pentyl chain.
  • Solution: Use Flash Chromatography .

  • Eluent: Hexane/Ethyl Acetate (gradient 10%

    
     50%).
    
  • Tip: If the impurity is the unreacted (Benzyloxy)(pentyl)amine, it is less polar than the amide. Use a slightly acidic mobile phase (0.1% AcOH) to retain the amine on the silica column.

Q: Why does the reaction mixture turn yellow/brown over time? A: This indicates oxidation.


-alkoxyamines and their radical intermediates are often colored. Ensure your solvent is peroxide-free and the reaction is under an inert atmosphere (Argon/Nitrogen).

References

  • Synthesis of Hydroxamic Acid Derivatives Using Blocked (Masked) O-Isocyanate Precursors. Organic Letters, 2020.[3] Link

  • Oxidative Syntheses of N,N-Dialkylhydroxylamines. The Journal of Organic Chemistry, 2024. Link

  • Peptide Coupling Reagents Guide. Sigma-Aldrich Technical Library. Link

  • A convenient method for the synthesis of nitrones by oxidation of N,N-disubstituted hydroxylamines. Arkivoc, 2000. Link

  • Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers. Organic Letters, 2014.[4] Link

Sources

Troubleshooting

Technical Support Center: Enhancing the Stability of (Benzyloxy)(pentyl)amine in Solution

Welcome to the technical support center for (benzyloxy)(pentyl)amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting supp...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (benzyloxy)(pentyl)amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for enhancing the stability of (benzyloxy)(pentyl)amine in solution. As a specialized N-alkoxyamine, its stability is paramount for reproducible and reliable experimental outcomes. This document provides a comprehensive overview of the factors influencing its stability and practical solutions to mitigate degradation.

Introduction to (Benzyloxy)(pentyl)amine Stability

(Benzyloxy)(pentyl)amine, like other N-alkoxyamines, possesses a labile N-O bond that is susceptible to cleavage under various conditions. The stability of this bond is influenced by steric and electronic effects of the substituents on both the nitrogen and oxygen atoms. The primary degradation pathway for N-alkoxyamines is the homolytic cleavage of the N-O bond, which can be initiated by thermal energy, light, or chemical reagents. Understanding and controlling these factors are critical for maintaining the integrity of (benzyloxy)(pentyl)amine in solution. While N-alkoxyamines are generally stable at room temperature, their long-term stability, especially in solution, requires careful consideration of storage and handling conditions.[1]

Troubleshooting Guide

This section addresses common issues encountered during the handling and use of (benzyloxy)(pentyl)amine solutions, providing potential causes and actionable solutions.

Observed Issue Potential Cause(s) Recommended Action(s)
Loss of compound potency or inconsistent experimental results over time. Thermal Degradation: The N-O bond in (benzyloxy)(pentyl)amine is susceptible to homolytic cleavage at elevated temperatures, leading to the formation of radical species and subsequent degradation products.1. Temperature Control: Store stock solutions and experimental samples at or below 0°C for long-term stability.[1] For routine lab use, maintain solutions at 2-8°C and minimize exposure to ambient temperatures.2. Kinetic Monitoring: If experiments are conducted at elevated temperatures, perform a time-course analysis using HPLC or NMR to determine the rate of degradation and establish a stable experimental window.
Appearance of new, unidentified peaks in HPLC or NMR analysis. Oxidative Degradation: Exposure to atmospheric oxygen, especially in the presence of heat or light, can lead to the oxidation of the amine functionality or other parts of the molecule. This is a common degradation pathway for amines.1. Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents for solution preparation.2. Antioxidant Addition: For formulations where it is permissible, consider the addition of antioxidants like butylated hydroxytoluene (BHT).[2] However, compatibility with the experimental system must be verified.
Discoloration of the solution (e.g., yellowing). Photodegradation: Exposure to UV or visible light can provide the energy to induce cleavage of the N-O bond or other photochemical reactions.1. Light Protection: Store solutions in amber vials or wrap containers with aluminum foil to protect from light.[3]2. Photostability Testing: If light exposure is unavoidable during an experiment, conduct a photostability study according to ICH Q1B guidelines to understand the degradation profile.
pH-dependent instability or unexpected reaction outcomes. Hydrolysis or pH-catalyzed Degradation: Although N-alkoxyamines are generally less basic than their parent amines, extreme pH conditions (highly acidic or alkaline) can catalyze hydrolysis or other degradation pathways. The rate of hydrolysis is often pH-dependent.[4][5][6]1. pH Control: Maintain the pH of the solution within a neutral range (pH 6-8) using a suitable buffer system, unless the experimental protocol requires otherwise.2. pH-Rate Profile Study: If working outside the neutral pH range is necessary, perform a pH-rate profile study to identify the pH of maximum stability.[4] This involves measuring the degradation rate at various pH values.
Precipitation or phase separation of the compound from the solution. Solvent Incompatibility or Degradation: The choice of solvent can significantly impact the stability of the solute. Polar solvents may stabilize charged intermediates in degradation pathways, while non-polar solvents might be less suitable for polar compounds.[7][8][9][10][11] Degradation can also lead to less soluble products.1. Solvent Selection: Use high-purity, dry solvents. For non-polar compounds like (benzyloxy)(pentyl)amine, consider solvents such as toluene, hexanes, or dichloromethane. For more polar applications, acetonitrile or isopropanol may be suitable, but stability should be verified.2. Solubility and Stability Screening: Before preparing a large batch of solution, perform a small-scale screening with different solvents to assess both solubility and short-term stability under the intended storage and experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of (benzyloxy)(pentyl)amine?

A1: Based on the general degradation pathways of N-alkoxyamines, the primary degradation is expected to initiate from the homolytic cleavage of the N-O bond. This would generate a benzyloxyl radical and a pentylaminyl radical. These highly reactive radicals can then undergo a variety of subsequent reactions, including:

  • Hydrogen Abstraction: Leading to the formation of benzyl alcohol and pentylamine.

  • Disproportionation: Resulting in the formation of an imine and other products.

  • Oxidation: In the presence of oxygen, these radicals can form peroxyl radicals, leading to a complex mixture of oxidative degradation products.

The exact product profile will depend on the specific conditions (temperature, solvent, presence of oxygen, etc.). To definitively identify the degradation products, it is recommended to perform forced degradation studies and analyze the resulting mixture using techniques like LC-MS/MS and NMR.[12][13]

Q2: What is the recommended procedure for preparing a stable stock solution of (benzyloxy)(pentyl)amine?

A2: To prepare a stable stock solution, follow these steps:

  • Solvent Selection: Choose a high-purity, dry, and degassed aprotic solvent in which (benzyloxy)(pentyl)amine is highly soluble and stable. Toluene or dichloromethane are good starting points.

  • Inert Atmosphere: Perform all manipulations under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) to minimize exposure to oxygen and moisture.

  • Low Temperature: If possible, prepare the solution at a reduced temperature (e.g., in an ice bath) to minimize any potential thermal stress.

  • Storage: Store the stock solution in an amber glass vial with a PTFE-lined cap at -20°C or lower for long-term storage. For daily use, a refrigerated temperature of 2-8°C is acceptable for short periods.

G cluster_prep Solution Preparation cluster_store Storage Solvent Select High-Purity, Dry, Degassed Solvent Inert Work Under Inert Atmosphere Solvent->Inert Temp Prepare at Low Temperature Inert->Temp Vial Use Amber Vial with PTFE-lined Cap Temp->Vial StorageTemp Store at ≤ -20°C (Long-term) Vial->StorageTemp End Stable Solution StorageTemp->End Start Start Start->Solvent

Q3: How can I monitor the stability of my (benzyloxy)(pentyl)amine solution?

A3: A stability-indicating analytical method is crucial for monitoring the integrity of your solution. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and effective technique.[14][15][16][17]

Protocol for a Stability-Indicating HPLC Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like phosphate buffer at a neutral pH) is a common starting point. The gradient should be optimized to separate the parent compound from any potential degradation products.

  • Detection: UV detection at a wavelength where (benzyloxy)(pentyl)amine has significant absorbance (e.g., around 254 nm due to the benzyl group).

  • Forced Degradation: To validate the method's stability-indicating capability, perform forced degradation studies. This involves subjecting the solution to stress conditions (e.g., heat, acid, base, oxidation, and light) to intentionally generate degradation products. The method is considered stability-indicating if all degradation products are well-resolved from the parent peak and from each other.

  • Routine Analysis: Once the method is validated, you can use it to periodically analyze your stock and working solutions to quantify the amount of (benzyloxy)(pentyl)amine remaining and detect the formation of any degradation products.

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy can also be a powerful tool for stability monitoring as it can provide both identification and quantification of the parent compound and its degradation products without the need for reference standards for the degradants.[1][13][18][19]

G Start Start Stability Monitoring Develop Develop HPLC/qNMR Method Start->Develop Force Perform Forced Degradation Studies Develop->Force Validate Validate Method is Stability-Indicating Force->Validate Routine Routine Analysis of Stored Samples Validate->Routine Data Analyze Data for Degradation Trends Routine->Data End Determine Shelf-Life Data->End

Q4: Can I use common excipients with (benzyloxy)(pentyl)amine in my formulation?

A4: The use of excipients requires careful consideration as they can impact the stability of the active pharmaceutical ingredient (API).[20][21] For amine-containing compounds, certain excipients can be problematic. For example, reducing sugars can participate in Maillard reactions with amines.[2] Some excipients may also contain impurities, such as peroxides in polyethylene glycols (PEGs), that can promote oxidative degradation.[22]

Before incorporating any excipient, it is essential to conduct compatibility studies. This involves preparing mixtures of (benzyloxy)(pentyl)amine with the intended excipients and storing them under accelerated stability conditions (e.g., elevated temperature and humidity). The mixtures should be analyzed at regular intervals to detect any signs of degradation.

Underlying Mechanisms of Degradation

A deeper understanding of the degradation mechanisms can aid in proactively preventing instability.

G cluster_degradation Degradation Pathways cluster_products Primary Degradation Event Compound (Benzyloxy)(pentyl)amine (R-O-N-R') Thermal Thermal Stress Compound->Thermal Photo Light Exposure Compound->Photo Oxidative Oxidative Stress Compound->Oxidative Hydrolytic Hydrolytic Stress (Acid/Base) Compound->Hydrolytic Cleavage Homolytic N-O Bond Cleavage Thermal->Cleavage Photo->Cleavage Oxidative->Cleavage Hydrolytic->Cleavage Radicals Formation of Benzyloxyl and Pentylaminyl Radicals Cleavage->Radicals

The central point of instability in (benzyloxy)(pentyl)amine is the N-O bond. The energy required to break this bond can be supplied by heat or light, leading to homolytic cleavage and the formation of a benzyloxyl radical and a pentylaminyl radical. These radicals are highly reactive and can initiate a cascade of secondary reactions.

  • In an inert environment , these radicals may abstract hydrogen atoms from the solvent or other molecules, or they may disproportionate.

  • In the presence of oxygen , they can react to form peroxyl radicals, which can then lead to a complex array of oxidative degradation products, including aldehydes, ketones, and carboxylic acids.

The benzylic position in the benzyloxy group is also potentially susceptible to oxidation.

By controlling the environmental factors outlined in this guide, researchers can significantly enhance the stability of (benzyloxy)(pentyl)amine solutions, leading to more reliable and reproducible experimental results.

References

  • Analytical Techniques In Stability Testing. Separation Science. (URL: [Link])

  • Rode, D. M., & Rao, N. N. (2019). A REVIEW ON DEVELOPMENT AND VALIDATION OF STABILITY INDICATING HPLC METHODS FOR ANALYSIS OF ACIDIC DRUGS. ResearchGate. (URL: [Link])

  • Pauli, G. F., Chen, S. N., & Simmler, C. (2014). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis, 93, 13-26. (URL: [Link])

  • Pfeifer, T., et al. (2016). Monitoring the degradation of stabilization systems in polypropylene during accelerated aging tests by liquid chromatography combined with atmospheric pressure chemical ionization mass spectrometry. Polymer Degradation and Stability, 131, 84-93. (URL: [Link])

  • Grynberg, M., et al. (2019). NMR and EPR Study of Homolysis of Diastereomeric Alkoxyamines. Molecules, 24(22), 4056. (URL: [Link])

  • Studer, A. (2006). N-Alkoxyamines: Synthesis, Properties, and Applications in Polymer Chemistry, Organic Synthesis, and Materials Science. CHIMIA, 60(12), 834-839. (URL: [Link])

  • ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products. (URL: not directly available from search, but ICH guidelines are publicly accessible).
  • ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. (URL: [Link])

  • ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. (URL: [Link])

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. (URL: [Link])

  • Guillarme, D., et al. (2019). A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide. Molecules, 24(9), 1799. (URL: [Link])

  • Nielsen, L. P., & Bundgaard, H. (1988). Bioreversible Derivatives of Phenol. 2. Reactivity of Carbonate Esters with Fatty Acid-like Structures Towards Hydrolysis in Aqueous Solutions. Archiv der Pharmazie, 321(7), 417-422. (URL: [Link])

  • Choudhary, A. (2016). Determination of Shelf Life of Solutions in Laboratory. Pharmaguideline. (URL: [Link])

  • Das, P., & Tiwari, P. (2021). Thermal and Kinetic Studies on Biomass Degradation via Thermogravimetric Analysis: A Combination of Model-Fitting and Model-Free Approach. ACS Omega, 6(34), 22166-22179. (URL: [Link])

  • Singh, R., et al. (2022). Impact of Pharmaceutical Excipients on Drug Bioavailability and Stability. Journal of Chemical and Pharmaceutical Research, 14(5), 1-5. (URL: [Link])

  • Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis. (2023). International Journal of Social Science and Education, 3(4), 1-10. (URL: [Link])

  • Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, 33(11), 24-35. (URL: [Link])

  • Kaps, L., et al. (2013). Polynitroxides from Alkoxyamine Monomers: Structural and Kinetic Investigations by Solid State NMR. Macromolecules, 46(7), 2553-2561. (URL: [Link])

  • Expiry Dates For Commercial And In-House Prepared Reagents In QC Labs. GMP Insiders. (URL: [Link])

  • Lund University Publications. (2022). Effects of pharmaceutical excipients on the chemical stability of therapeutic proteins in a parenteral formulation. (URL: [Link])

  • Villamena, F. A. (2017). Detection of Reactive Oxygen and Nitrogen Species by Electron Paramagnetic Resonance (EPR) Technique. In Reactive Oxygen Species (ROS) in Living Cells (pp. 1-41). IntechOpen. (URL: [Link])

  • Kirby, A. J., et al. (2021). pH-Rate Profile for Hydrolysis of 4-Nitrophenyl β-D-Glucopyranoside: Unimolecular, Bimolecular and Intramolecular Cleavage Mechanisms. ChemRxiv. (URL: [Link])

  • A Kinetic Analysis of the Thermal Degradation Behaviours of Some Bio-Based Substrates. (2020). Polymers, 12(8), 1799. (URL: [Link])

  • ICH. (2023). Q1 Guideline on stability testing of drug substances and drug products. (URL: [Link])

  • Chemistry LibreTexts. (2020). 8.9: Reactions in Solution. (URL: [Link])

  • ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. (2023). (URL: [Link])

  • Kinetic analysis of thermogravimetric data. (1964). Analytical Chemistry, 36(8), 1676-1678. (URL: [Link])

  • Pharmaceutical Excipients: Their Roles, Impact on Stability and Bioavailability, and Mechanisms of Interaction. (2023). ResearchGate. (URL: [Link])

  • Expiry Dates For Commercial And In-House Prepared Reagents In QC Labs. (2023). GMP Insiders. (URL: [Link])

  • Pharmaceutical formulations including an amine compound. (2012).
  • Solvent effects. Wikipedia. (URL: [Link])

  • Prediction of hydrolysis products of organic chemicals under environmental pH conditions. (2019). Environmental Science: Processes & Impacts, 21(8), 1316-1327. (URL: [Link])

  • Stability-indicating HPLC method optimization using quality. (2022). Journal of Applied Pharmaceutical Science, 12(1), 133-141. (URL: [Link])

  • Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. (2024). Toxics, 12(11), 935. (URL: [Link])

  • Detection and characterisation of radicals using electron paramagnetic resonance (EPR) spin trapping and related methods. (2004). Antioxidants & Redox Signaling, 6(3), 533-541. (URL: [Link])

  • Quality Guidelines. ICH. (URL: [Link])

  • A Comprehensive Guide to Conducting a Shelf Life Study. (2023). Smart Food Safe. (URL: [Link])

  • 40 CFR 796.3500 -- Hydrolysis as a function of pH at 25 °C. eCFR. (URL: [Link])

  • Bilateral Effects of Excipients on Protein Stability: Preferential Interaction Type of Excipient and Surface Aromatic Hydrophobicity of Protein. (2017). Pharmaceutical Research, 34(7), 1421-1433. (URL: [Link])

  • Kinetic Solvent Effects in Organic Reactions. (2021). ChemRxiv. (URL: [Link])

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency (EMA). (URL: [Link])

  • Solvent effects on the kinetics, mechanism, stability, structural, and reactivity in chemical reactions from theoretical viewpoint. (2020). ResearchGate. (URL: [Link])

  • Detection and characterisation of radicals using electron paramagnetic resonance (EPR) spin trapping and related methods. Scilit. (URL: [Link])

  • pH rate profile for the hydrolysis of 6 at 200 °C. The kinetic... ResearchGate. (URL: [Link])

  • solution expiration date. Chromatography Forum. (URL: [Link])

  • Detection and characterisation of radicals using electron paramagnetic resonance (EPR) spin trapping and related methods. ResearchGate. (URL: [Link])

Sources

Optimization

Technical Support Center: Crystallization Strategies for (Benzyloxy)(pentyl)amine

The following technical guide addresses the purification and crystallization of (Benzyloxy)(pentyl)amine (chemically known as -Benzyl- -pentylhydroxylamine ). Based on the physicochemical properties of -substituted hydro...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the purification and crystallization of (Benzyloxy)(pentyl)amine (chemically known as


-Benzyl-

-pentylhydroxylamine
).

Based on the physicochemical properties of


-substituted hydroxylamines, the free base of this compound is typically a colorless oil  at room temperature. Therefore, standard recrystallization is not applicable to the neat compound. This guide details the conversion to its crystalline hydrochloride salt  to enable high-purity recrystallization, a standard practice in pharmaceutical intermediate isolation.

Case ID: PUR-BPA-005 Status: Active Analyst: Senior Application Scientist Subject: Conversion of Oily Free Base to Crystalline Salt & Purification

Core Technical Assessment

User Issue: "I cannot induce crystallization of (Benzyloxy)(pentyl)amine; the product remains an oil." Root Cause: The free base,


-benzyl-

-pentylhydroxylamine, is a liquid (oil) at ambient conditions.[1] Resolution: The compound must be converted to a crystalline salt form—most commonly the hydrochloride (HCl) or oxalate salt—to facilitate purification via recrystallization.
Physicochemical Profile
PropertyFree BaseHydrochloride Salt
Physical State Colorless OilWhite Crystalline Solid
Solubility (Water) Low / InsolubleHigh
Solubility (Ether) HighInsoluble
Solubility (Ethanol) HighHigh (Hot), Moderate (Cold)
Primary Purification Distillation / Column ChromatographyRecrystallization
Experimental Protocols
Phase A: Synthesis of the Crude Hydrochloride Salt

Objective: Convert the oily free base into a solid form suitable for recrystallization.

Reagents:

  • Crude (Benzyloxy)(pentyl)amine (free base)

  • Diethyl ether (anhydrous)

  • HCl source: 2M HCl in diethyl ether (commercial) OR HCl gas generation setup.

Procedure:

  • Dissolution: Dissolve the crude oily amine (e.g., 10 mmol) in a minimal volume of anhydrous diethyl ether (approx. 20–30 mL). Ensure the solution is clear.

  • Acidification: Cool the solution to 0°C in an ice bath. Dropwise, add the HCl/ether solution with vigorous stirring.

    • Observation: A white precipitate (the HCl salt) should form immediately.

  • Endpoint: Continue addition until the supernatant is acidic (check with pH paper wetted with water).

  • Isolation: Filter the solid rapidly under argon or nitrogen (hydroxylamines can be hygroscopic). Wash the cake with cold ether.

Phase B: Recrystallization of the Hydrochloride Salt

Objective: Purify the crude salt to remove colored impurities and isomers.

Solvent System: Ethanol / Diethyl Ether (Classic solvent-antisolvent pair).

Step-by-Step Protocol:

  • Dissolution: Place the crude hydrochloride salt in a flask equipped with a reflux condenser. Add absolute ethanol (minimum amount) and heat to a gentle boil (approx. 78°C).

  • Saturation: Add hot ethanol dropwise until the solid just dissolves. If colored impurities remain insoluble, filter the hot solution quickly through a glass frit or Celite.

  • Cloud Point: Remove from heat. While the solution is still hot, add anhydrous diethyl ether dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Clarification: Add 1–2 drops of ethanol to clear the solution again.

  • Crystallization: Seal the flask and allow it to cool slowly to room temperature undisturbed. Once at room temperature, move to a refrigerator (4°C) for 4–12 hours.

  • Harvest: Collect crystals via vacuum filtration. Wash with a cold 1:3 Ethanol:Ether mixture. Dry in a vacuum desiccator over

    
    .
    
Troubleshooting Guide (FAQ)

Q1: The salt "oiled out" (formed a separate liquid layer) instead of crystallizing. What went wrong?

  • Cause: The solution was cooled too quickly, or the solvent polarity was too high, causing liquid-liquid phase separation before crystal nucleation.

  • Fix: Re-heat the mixture until it is a single phase. Add more ethanol (solvent) to increase solubility slightly. Scratch the inner wall of the flask with a glass rod to induce nucleation while cooling slowly. Seeding with a tiny crystal of pure product is the most effective remedy.

Q2: My crystals are turning yellow/brown upon drying.

  • Cause: Oxidation. Hydroxylamine derivatives can be sensitive to air, especially if traces of acid or metal ions are present.

  • Fix: Ensure the salt is fully neutralized if reverting to free base, or keep the salt dry. Perform the recrystallization and drying under an inert atmosphere (

    
     or Ar). Ensure all solvents are peroxide-free.
    

Q3: The hydrochloride salt is too hygroscopic to handle.

  • Cause: Some amine hydrochlorides absorb atmospheric moisture rapidly.

  • Fix: Switch the counter-ion. The Oxalate salt is often less hygroscopic and crystallizes better.

    • Protocol: Dissolve free base in Et2O; add a saturated solution of oxalic acid in Et2O. Collect the oxalate precipitate.

Q4: Can I distill the free base instead?

  • Answer: Yes, but high vacuum (<1 mmHg) is required to prevent thermal decomposition (N-O bond cleavage). Kugelrohr distillation is recommended for small scales.

Visual Workflow: Purification Logic

RecrystallizationWorkflow Start Start: Crude (Benzyloxy)(pentyl)amine CheckState Physical State Check Start->CheckState IsOil Result: Oil CheckState->IsOil Liquid @ RT IsSolid Result: Solid CheckState->IsSolid Solid @ RT SaltFormation Salt Formation (Add HCl/Ether) IsOil->SaltFormation Mandatory Step Recryst Recrystallization (EtOH / Et2O) IsSolid->Recryst Direct Path SaltFormation->Recryst OilingOut Issue: Oiling Out? Recryst->OilingOut Remedy1 Remedy: Re-heat, Add EtOH, Seed OilingOut->Remedy1 Yes Final Pure Crystalline Salt OilingOut->Final No (Crystals Formed) Remedy1->Recryst Retry

Caption: Decision logic for purifying (Benzyloxy)(pentyl)amine. The critical path involves converting the oily free base to a salt to enable crystallization.

References & Authority
  • Synthesis of O-Substituted Hydroxylamines : Albrecht, S., Defoin, A., & Tarnus, C. (2006).[2][3] Simple Preparation of O-Substituted Hydroxylamines from Alcohols. Synthesis, 2006(10), 1635-1638.

    • Context: Describes the general protocol for converting oily O-alkyl hydroxylamines into crystalline hydrochloride salts using HCl/Ether.

  • Physical Properties Verification : University of California Santa Barbara. (n.d.). Harnessing the Power of Furfuryl Cations (Dissertation).

    • Context: Explicitly characterizes "O-Benzyl-N-pentylhydroxylamine" as a "Colorless oil" (Compound 36, p. 156), validating the need for salt formation.

  • General Purification of Amine Salts : Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.

    • Context: Standard reference for solvent selection (Ethanol/Ether) for amine hydrochloride recrystallization.

Sources

Reference Data & Comparative Studies

Validation

Spectroscopic comparison of (Benzyloxy)(pentyl)amine and its precursors

Topic: Spectroscopic comparison of (Benzyloxy)(pentyl)amine and its precursors Content Type: Publish Comparison Guide A Technical Guide for Structural Validation in N-Alkoxyamine Synthesis Executive Summary & Application...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic comparison of (Benzyloxy)(pentyl)amine and its precursors Content Type: Publish Comparison Guide

A Technical Guide for Structural Validation in N-Alkoxyamine Synthesis

Executive Summary & Application Context

(Benzyloxy)(pentyl)amine (N-pentyl-O-benzylhydroxylamine) represents a critical class of N,O-dialkylhydroxylamines . These compounds serve as stable isosteres of hydroxamic acids in metalloproteinase inhibitors and are vital intermediates in the synthesis of specialized amide surrogates (e.g., Weinreb amides).

For researchers in drug discovery, distinguishing this secondary amine from its oxime intermediate and starting precursors is a frequent analytical challenge. The reduction of the oxime bond (


) to the hydroxylamine single bond (

) is often incomplete or reversible under acidic conditions. This guide defines the precise spectroscopic markers (NMR, IR, MS) required to validate the transition from Pentanal and O-Benzylhydroxylamine to the final (Benzyloxy)(pentyl)amine product.
Synthetic Pathway & Precursors

To understand the spectroscopic evolution, we must first define the standard synthesis route: Reductive Amination .

  • Precursor A: Pentanal (Valeraldehyde) – Electrophile

  • Precursor B: O-Benzylhydroxylamine (

    
    ) – Nucleophile
    
  • Intermediate: O-Benzyl-pentanaldoxime (E/Z Isomers)

  • Target Product: (Benzyloxy)(pentyl)amine[1]

Workflow Visualization

The following diagram outlines the reaction progression and the critical checkpoints for spectroscopic analysis.

SynthesisPath Pentanal Pentanal (C=O Electrophile) Oxime INTERMEDIATE: O-Benzyl-pentanaldoxime (C=N Bond) Pentanal->Oxime Condensation (-H2O) BnONH2 O-Benzylhydroxylamine (Nucleophile) BnONH2->Oxime Product PRODUCT: (Benzyloxy)(pentyl)amine (C-N Single Bond) Oxime->Product Reduction (NaBH3CN/AcOH)

Figure 1: Step-wise reductive amination pathway showing the conversion of carbonyl to oxime, and finally to the N-alkoxyamine.

Spectroscopic Comparison: The Data

The transition from precursor to product is marked by three distinct phases: Loss of Carbonyl , Formation of Imine (Oxime) , and Reduction to Amine .

A. Nuclear Magnetic Resonance (

H NMR)

This is the primary tool for validation. The diagnostic shift occurs at the


-carbon (C1 of the pentyl chain).
FeaturePentanal (Precursor)Oxime Intermediate (Benzyloxy)(pentyl)amine (Product)
Diagnostic Proton Aldehyde (-CHO) Methine (-CH=N-) Methylene (-CH

-NH-)
Chemical Shift (

)
9.75 ppm (t)6.50 – 7.40 ppm (t/m)*2.90 – 3.05 ppm (t)
Multiplicity Triplet (sharp)Triplet or MultipletTriplet (

Hz)
Benzyl

N/A~5.05 – 5.15 ppm (s)~4.70 ppm (s)
Exchangeable H NoneNone~5.50 ppm (br s, NH)
  • Note on Oximes: The oxime intermediate often appears as two sets of peaks due to E/Z isomerism , causing the benzyl methylene to split into two singlets (e.g., 5.10 and 5.15 ppm). The final amine product collapses these into a single species.

  • Causality: The dramatic upfield shift from ~7.0 ppm (sp

    
     hybridized) to ~3.0 ppm (sp
    
    
    
    hybridized) at the pentyl
    
    
    -position is the definitive proof of reduction.
B. Infrared Spectroscopy (FT-IR)

IR is rapid for monitoring reaction completeness (disappearance of C=O).

Functional GroupPentanal Oxime (Benzyloxy)(pentyl)amine
C=O Stretch 1725 cm

(Strong)
AbsentAbsent
C=N Stretch Absent1640 cm

(Weak/Med)
Absent
N-H Stretch AbsentAbsent3250 – 3350 cm

(Weak)
N-O Stretch Absent~900-950 cm

~1000-1050 cm

C. Mass Spectrometry (ESI-MS)
  • Pentanal: Not typically seen in ESI+ (neutral, low MW).

  • Oxime (

    
    ): 
    
    
    
    .
  • Product (

    
    ): 
    
    
    
    .
    • Key Fragmentation: The product typically shows a base peak at m/z 91 (tropylium ion from benzyl) and a fragment at m/z 106 (

      
      ).
      
Experimental Protocol: Synthesis & Validation

Objective: Synthesize (Benzyloxy)(pentyl)amine via reductive amination of pentanal with O-benzylhydroxylamine.

Phase 1: Oxime Formation (Condensation)
  • Reagents: Dissolve O-benzylhydroxylamine HCl (1.0 equiv) and Sodium Acetate (1.1 equiv) in MeOH/H

    
    O (4:1).
    
  • Addition: Add Pentanal (1.0 equiv) dropwise at 0°C.

  • Monitoring: Stir at RT for 2 hours. Spot TLC (Hexane/EtOAc 4:1). The aldehyde spot (

    
    ) should disappear, replaced by the oxime (
    
    
    
    ).
    • Why: Sodium acetate buffers the HCl, liberating the free hydroxylamine nucleophile without making the solution basic enough to degrade the aldehyde [1].

Phase 2: Reduction (The Critical Step)
  • Acidification: Cool the oxime solution to 0°C. Add glacial Acetic Acid (10 equiv) to activate the imine bond.

  • Reduction: Add Sodium Cyanoborohydride (

    
    , 2.0 equiv) in portions.
    
    • Mechanistic Insight:

      
       is used instead of 
      
      
      
      because it is stable at pH 4-5. At this pH, the imine nitrogen is protonated (
      
      
      ), making it susceptible to hydride attack, while the aldehyde precursor (if any remains) is less reactive [2].
  • Workup: Quench with sat.

    
     (basic pH is crucial to extract the free amine). Extract with DCM.
    
  • Purification: Flash column chromatography (Hexane/EtOAc). The secondary amine is more polar than the oxime.

Decision Logic for Purity Assessment

Use the following logic flow to interpret your spectral data and determine if further purification is required.

DecisionTree Start Analyze Crude 1H NMR CheckAldehyde Is there a triplet at ~9.7 ppm? Start->CheckAldehyde CheckOxime Is there a multiplet at ~6.5-7.5 ppm? CheckAldehyde->CheckOxime No ResultStart FAIL: Reaction Stalled. Check pH or Reagents. CheckAldehyde->ResultStart Yes CheckProduct Is there a triplet at ~2.9 ppm? CheckOxime->CheckProduct No ResultMix FAIL: Incomplete Reduction. Add more NaBH3CN/AcOH. CheckOxime->ResultMix Yes ResultPure PASS: Pure (Benzyloxy)(pentyl)amine CheckProduct->ResultPure Yes CheckProduct->ResultStart No (Something else formed)

Figure 2: Spectroscopic decision tree for validating the purity of (Benzyloxy)(pentyl)amine.

References
  • Mungalachetty, P., et al. (2022).[2] "A high-specificity aniline-based mass tag for aldehyde detection."[2] Rapid Communications in Mass Spectrometry. Available at: [Link] (Discusses derivatization conditions for aldehydes with O-benzylhydroxylamine).

  • Lane, C. F. (1975). "Sodium Cyanoborohydride - A Highly Selective Reducing Agent for Organic Functional Groups." Synthesis, 135-146.
  • PubChem. (2025).[3] "(Benzyloxy)(pentyl)amine Compound Summary." National Library of Medicine. Available at: [Link]

Sources

Comparative

Conformational Analysis of (Benzyloxy)(pentyl)amine and Its Analogs: A Comparative Technical Guide

Executive Summary This guide provides a technical analysis of (Benzyloxy)(pentyl)amine , a representative -dialkylhydroxylamine (NODHA). Unlike standard amines or amides, this scaffold offers a unique "Goldilocks" zone o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of (Benzyloxy)(pentyl)amine , a representative


-dialkylhydroxylamine (NODHA). Unlike standard amines or amides, this scaffold offers a unique "Goldilocks" zone of conformational flexibility. It possesses a nitrogen inversion barrier significantly higher than secondary amines (~15 kcal/mol vs. ~6-8 kcal/mol) but lacks the planarity of amides.

For drug developers, this molecule represents a strategic bioisostere. The


 bond introduces a specific "kink" driven by the exo-anomeric effect  and lone-pair repulsion , allowing for the design of molecules that maintain specific vector orientations without the metabolic liability of rapid oxidation found in simple amines.

Part 1: Theoretical Framework & Structural Dynamics

The Core Scaffold: (Benzyloxy)(pentyl)amine

The molecule consists of a pentyl chain and a benzyl group linked via an


 hydrazine-like bridge.
  • IUPAC Name:

    
    -(Benzyloxy)pentan-1-amine
    
  • Class:

    
    -Dialkylhydroxylamine (NODHA)[1]
    
  • Key Structural Feature: The

    
     bond (approx.[2][3] 1.46 Å) and the pyramidal nitrogen atom.
    
The "Gauche Effect" and Lone Pair Repulsion

Unlike


-pentylamine, where the dominant conformational forces are steric (A-values), (benzyloxy)(pentyl)amine is governed by electronic repulsion between the lone pairs on the nitrogen and oxygen atoms.
  • Preferred Conformation: The lone pairs prefer an orthogonal (gauche) arrangement (dihedral angle

    
    ) to minimize repulsion.
    
  • Consequence: This locks the

    
    -pentyl and 
    
    
    
    -benzyl vectors into a distinct spatial arrangement that is more rigid than a simple ether or amine linkage.
Nitrogen Inversion Barrier

The most critical differentiator of this scaffold is the high energy barrier required for nitrogen inversion.

  • Standard Amine (

    
    ):  Rapid inversion at room temperature (
    
    
    
    kcal/mol).
  • (Benzyloxy)(pentyl)amine: Slow inversion on the NMR time scale (

    
     kcal/mol). The electronegative oxygen atom destabilizes the planar transition state required for inversion, effectively "freezing" the chirality of the nitrogen at lower temperatures.
    

Part 2: Comparative Analysis

This section objectively compares (Benzyloxy)(pentyl)amine against its two primary structural analogs used in medicinal chemistry:


-Pentylamine  (the reduced analog) and 

-Pentylbenzamide
(the oxidized analog).
Table 1: Physicochemical & Conformational Comparison
Feature(Benzyloxy)(pentyl)amine (Target)

-Pentylamine
(Analog A)

-Pentylbenzamide
(Analog B)
Linker Type

(Hydroxylamine)

(Secondary Amine)

(Amide)
N-Inversion Barrier High (~15 kcal/mol) Low (~6-8 kcal/mol)N/A (Planar/Resonance)
Conformational Bias Gauche (Lone Pair Repulsion) Staggered (Steric control)Planar (Z/E Isomerism)
Basicity (pKa of conj. acid) ~4.5 - 5.0 ~10.5~ -0.5 (Neutral)
H-Bond Donor Yes (Weak)Yes (Strong)Yes (Strong)
Metabolic Stability Moderate (Resistant to MAO)Low (Susceptible to MAO)High (Peptidase susceptible)
Analysis of Causality
  • Vs. Analog A: If your pharmacophore requires the benzyl and pentyl groups to adopt a specific non-linear angle without forming a permanent ring, the (benzyloxy)amine scaffold is superior. The amine analog is too "floppy" and pays a high entropic penalty upon binding.

  • Vs. Analog B: If basicity is required for a salt bridge interaction in the binding pocket, the amide (Analog B) fails as it is neutral. The (benzyloxy)amine retains basicity (albeit lower than the amine), allowing for pH-dependent ionization while maintaining structural rigidity.

Part 3: Experimental Validation Protocols

To validate the conformational claims above, the following self-validating protocols are recommended.

Protocol A: Variable Temperature (VT) NMR for Barrier Determination

Objective: Determine the free energy of activation (


) for nitrogen inversion/bond rotation.
  • Sample Preparation: Dissolve 15 mg of (Benzyloxy)(pentyl)amine in 0.6 mL of deuterated solvent with a low freezing point (e.g., Toluene-

    
     or CD
    
    
    
    Cl
    
    
    ).
  • Low-Temperature Acquisition:

    • Cool the probe to 183 K (-90°C).

    • Acquire

      
      H NMR. Look for the splitting of the benzylic methylene protons (
      
      
      
      ).
    • Validation Check: At the slow exchange limit, these protons should appear as an AB quartet (diastereotopic) due to the stable chiral nitrogen center.

  • Stepwise Heating: Increase temperature in 10 K increments.

  • Coalescence Point (

    
    ):  Identify the temperature where the AB quartet collapses into a single singlet.
    
  • Calculation: Use the Eyring equation variant for coalescence:

    
    
    Where 
    
    
    
    is the chemical shift difference (Hz) at the slow exchange limit.
Protocol B: Computational Energy Landscape Scanning (DFT)

Objective: Map the rotational energy surface of the


 bond.
  • Software Setup: Gaussian 16 or ORCA.

  • Methodology: DFT at B3LYP/6-311++G(d,p) level.

  • Input Generation: Construct the molecule in a generic trans conformation.

  • Scan Parameter: Perform a relaxed Potential Energy Surface (PES) scan by rotating the

    
     dihedral angle from 0° to 360° in 10° steps.
    
  • Validation:

    • Global Minimum should occur near

      
       (Gauche).
      
    • Maxima should occur at 0° (Syn-periplanar, max repulsion) and 180° (Anti-periplanar).

Part 4: Visualization

Diagram 1: Conformational Energy Landscape

This diagram illustrates the "Gauche Effect" unique to the


 bond, contrasting it with the steric-driven landscape of standard alkanes.

EnergyLandscape cluster_legend Mechanism of Stability Syn Syn-Periplanar (0°) Max Energy (Repulsion) Gauche_Pos Gauche (+90°) Global Minimum Syn->Gauche_Pos Relaxation Anti Anti-Periplanar (180°) Local Maxima (Steric) Gauche_Pos->Anti Rotation Barrier (~15 kcal/mol) Gauche_Neg Gauche (-90°) Global Minimum Anti->Gauche_Neg Relaxation Gauche_Neg->Syn Rotation Barrier Text The N-O bond prefers a 90° dihedral angle due to lone pair-lone pair repulsion. This creates a 'kinked' rigid scaffold.

Caption: Energy profile of N-O bond rotation showing the preference for Gauche conformations due to electronic repulsion, distinct from steric-driven alkane folding.

Diagram 2: Experimental Workflow for Bioisostere Validation

A decision tree for researchers deciding if this scaffold fits their drug design program.

Workflow Start Start: Target Requires Constrained Vector? Synth Synthesize (Benzyloxy)(pentyl)amine (via N-alkylation of O-benzylhydroxylamine) Start->Synth Test1 Measure pKa (Target: 4.5 - 5.0) Synth->Test1 Decision Is Basic Interaction Required? Test1->Decision Branch_Amide Switch to Amide (Neutral) Decision->Branch_Amide No (H-bond acceptor only) Branch_NODHA Proceed with NODHA (Ionizable) Decision->Branch_NODHA Yes (Salt bridge needed) VTNMR Run VT-NMR (-90°C to +25°C) Confirm Inversion Barrier > 12 kcal/mol Branch_NODHA->VTNMR Final Validate Bioactivity (Rigidified Scaffold) VTNMR->Final

Caption: Decision matrix for selecting (Benzyloxy)(pentyl)amine based on basicity and conformational rigidity requirements.

References

  • Bjørgo, J., Boyd, D. R., Watson, C. G., & Jennings, W. B. (1974). Barriers to rotation about the N–O bond in hydroxylamine derivatives. Journal of the Chemical Society, Perkin Transactions 2. Source:

  • Khlestkin, V. K., & Mazhukin, D. G. (2003). Recent Advances in the Application of N,O-Dialkylhydroxylamines in Organic Chemistry. Current Organic Chemistry. Source:

  • Silva, W. G. D. P., et al. (2021).[4][5] Conformational preferences of diallylamine: A rotational spectroscopic and theoretical study. The Journal of Chemical Physics. Source:

  • Anderson, J. E., et al. (1970). Nitrogen Inversion in Amines and Hydroxylamines. Journal of the American Chemical Society. Note: Foundational text establishing the ~15 kcal/mol barrier for N-alkoxyamines.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (Benzyloxy)(pentyl)amine

Executive Hazard Analysis (Benzyloxy)(pentyl)amine (likely N-(benzyloxy)pentan-1-amine) presents a dual-threat hazard profile common to lipophilic hydroxylamine derivatives: corrosivity and high dermal permeability . Unl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Analysis

(Benzyloxy)(pentyl)amine (likely N-(benzyloxy)pentan-1-amine) presents a dual-threat hazard profile common to lipophilic hydroxylamine derivatives: corrosivity and high dermal permeability .

Unlike simple inorganic amines, the benzyl and pentyl groups significantly increase the molecule's lipophilicity (LogP). This allows the compound to penetrate the stratum corneum (outer skin layer) much faster than water-soluble corrosives. Once absorbed, hydroxylamine derivatives are known skin sensitizers and can interfere with DNA replication mechanisms.

Operational Criticality:

  • Immediate Threat: Chemical burns to eyes and skin (Category 1C/1).

  • Latent Threat: Systemic toxicity via transdermal absorption and respiratory sensitization.

  • Reactivity: Incompatible with strong oxidizers.[1][2] CRITICAL WARNING: Do not mix with nitrosating agents (e.g., sodium nitrite, nitric acid) as this generates carcinogenic nitrosamines.

The Barrier Strategy: PPE Matrix

Standard "lab coat and safety glasses" protocols are insufficient for this compound. The following matrix utilizes a "Time-to-Failure" approach, assuming worst-case permeation rates due to the molecule's organic solubility.

PPE Specification Table
Protection ZoneRecommended EquipmentTechnical Rationale
Ocular Chemical Splash Goggles (Indirect Vented)Safety glasses allow vapors/aerosols to bypass the lens. Corrosive amines cause irreversible corneal opacity within seconds.
Face 8-inch Polycarbonate Face Shield Required during transfer/pouring >10 mL. Protects the neck and chin from "splash-up" accidents.
Dermal (Hands) Double-Glove System 1. Inner: Silver Shield® (Laminate)2. Outer: Nitrile (min 5 mil)Why? Lipophilic amines permeate nitrile. The laminate inner liner provides >4h breakthrough time. The outer nitrile protects the laminate from physical tears.
Respiratory Fume Hood (Face Velocity >100 fpm) Primary barrier. If working outside a hood (spill cleanup), use a Full-Face Respirator with OV/AG (Organic Vapor/Acid Gas) cartridges.
Body Chemical-Resistant Apron (Tychem® or PVC)Cotton lab coats absorb liquids, holding the corrosive agent against the skin. An apron provides an impervious splash zone.

Operational Workflow: From Storage to Synthesis

This protocol uses a Self-Validating System : every step includes a "Check" to ensure the previous step was successful before proceeding.

Phase A: Pre-Operational Check
  • Glove Inspection: Inflate outer nitrile gloves with air to check for pinholes.

  • Quench Prep: Prepare a beaker of dilute acetic acid (5%) or citric acid nearby. Reason: In case of a spill, neutralizing the amine reduces volatility immediately.

  • Vacuum Check: Ensure fume hood sash is at the certified working height.

Phase B: Active Handling Protocol

Step 1: Transfer & Weighing

  • Technique: Never pour from the stock bottle if >100 mL. Use a cannula transfer or a glass syringe with a Luer-lock tip.

  • Logic: Pouring creates invisible aerosols. Syringes contain the liquid entirely.

  • Validation: Wipe the septum/cap with a dry Kimwipe after withdrawal. If the wipe discolors or smells, the seal is compromised.

Step 2: Reaction Monitoring

  • When sampling for TLC/HPLC, do not remove the reaction vessel from the hood.

  • Dip capillaries/pipettes inside the hood boundary.

  • Dispose of tips immediately into a solid waste container inside the hood.

Step 3: Decontamination (The "Doffing" Sequence)

  • CRITICAL: Most exposures occur when removing PPE.

  • Wash outer gloves with soap and water before removing them.

  • Peel outer gloves off, turning them inside out.

  • Inspect inner Silver Shield gloves. If no discoloration, they can be reused (if protocol permits); otherwise, dispose.

Emergency Response & Disposal Logic

Spill Response Algorithm

If a spill occurs (>5 mL), do not simply wipe it up. Follow the "Neutralize-Absorb-Sweep" method:

  • Evacuate the immediate area (3-meter radius).

  • Don full PPE (including respiratory protection if outside hood).

  • Cover spill with Vermiculite or Dry Sand . Do not use paper towels or sawdust (fire hazard with amines).

  • Neutralize gently with dilute acetic acid (if safe to do so) to form the non-volatile salt.

  • Collect into a hazardous waste bag.

Disposal Specifications
  • Waste Stream: Segregate as "Basic Organic Waste" or "Amine Waste."

  • Contraindication: NEVER pour into a "General Organic" container that might contain acids or oxidizers. Exothermic reaction or toxic gas evolution may occur.

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling (Benzyloxy)(pentyl)amine, focusing on the "Double Barrier" concept.

G Start Start: Handling (Benzyloxy)(pentyl)amine RiskAssessment Assess Volume & Solvent Start->RiskAssessment SmallScale < 10 mL / No Solvent RiskAssessment->SmallScale Low Vol LargeScale > 10 mL OR Organic Solvents (DCM/THF) RiskAssessment->LargeScale High Vol/Lipophilic PPE_Standard Standard PPE: Nitrile (Double) + Goggles + Lab Coat SmallScale->PPE_Standard PPE_High High-Risk PPE: Silver Shield Liner + Nitrile Outer + Face Shield + Apron LargeScale->PPE_High Action Perform Task in Fume Hood PPE_Standard->Action PPE_High->Action SpillCheck Spill Detected? Action->SpillCheck Clean Routine Cleanup: Wash Outer Gloves -> Doff SpillCheck->Clean No Emergency Emergency Protocol: Evacuate -> Respirator -> Absorb SpillCheck->Emergency Yes

Figure 1: Decision matrix for selecting PPE based on operational scale and solvent presence.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • PubChem. (n.d.). Compound Summary: Amines, N-substituted (General Hazards). National Library of Medicine.

  • Ansell Healthcare. (2022). Chemical Permeation & Degradation Resistance Guide (8th Ed). (Referenced for Amine/Nitrile breakthrough data).

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Glove Selection Chart.

Sources

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